molecular formula C9H17NO2 B079353 Ethyl 3-(diethylamino)acrylate CAS No. 13894-28-5

Ethyl 3-(diethylamino)acrylate

Cat. No.: B079353
CAS No.: 13894-28-5
M. Wt: 171.24 g/mol
InChI Key: ANTPVARYELNKNQ-BQYQJAHWSA-N
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Description

Ethyl 3-(diethylamino)acrylate is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-(diethylamino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-4-10(5-2)8-7-9(11)12-6-3/h7-8H,4-6H2,1-3H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTPVARYELNKNQ-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)/C=C/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13894-28-5
Record name 2-Propenoic acid, 3-(diethylamino)-, ethyl ester, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013894285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(diethylamino)acrylate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ethyl 3-(diethylamino)acrylate is a versatile bifunctional molecule possessing the reactivity of both an α,β-unsaturated ester and an enamine. This unique electronic structure makes it a valuable intermediate in synthetic organic chemistry, particularly in the construction of heterocyclic systems. Its utility is most prominently demonstrated in the pharmaceutical and agrochemical industries as a key building block for quinolone-based antibacterial agents and various fungicides. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, an exploration of its characteristic reactivity, and a discussion of its primary applications. All methodologies are presented with an emphasis on the underlying chemical principles to ensure robust and reproducible outcomes in a research and development setting.

Molecular Identity and Physicochemical Properties

This compound is characterized by an ethyl ester group conjugated with a carbon-carbon double bond, which is, in turn, substituted with a diethylamino group at the β-position. This enamine-ester system dictates its physical and chemical properties.

The molecule exists as a mixture of (E) and (Z) isomers, with the (E)-isomer generally being the more stable. The data presented below corresponds to the most commonly encountered form of the compound.

Table 1: Physicochemical Properties of this compound and its Dimethyl Analog

PropertyValue for this compoundValue for Ethyl 3-(dimethylamino)acrylate (for comparison)Source(s)
Molecular Formula C₉H₁₇NO₂C₇H₁₃NO₂N/A
Molecular Weight 171.24 g/mol 143.18 g/mol [1]
CAS Number 617-64-1924-99-2 / 1117-37-9N/A
Appearance Colorless to yellow liquidClear yellow to light orange liquid[2]
Boiling Point 88 °C @ 6 mmHg186 °C (atm)[3] / 118-121 °C @ 7.5 mmHg[4]N/A
Density Not available~0.995 g/cm³ @ 20 °C[3]
Solubility Not availableSlightly soluble in water (90 g/L @ 25 °C)[3][4]
Flash Point Not available> 110 °C

Note: Due to the prevalence of data for the dimethyl analog, its properties are included for comparative purposes. Researchers should anticipate similar, but not identical, characteristics for the diethyl compound.

Spectroscopic Characterization

3.1 ¹H NMR Spectroscopy (Expected) In a solvent like CDCl₃, the proton NMR spectrum is expected to show:

  • Vinyl Protons: Two characteristic doublets in the olefinic region. The proton at C2 (α to the carbonyl) would be further downfield due to the ester's electron-withdrawing effect, likely around 4.5-5.0 ppm. The proton at C3 (β to the carbonyl) would be further upfield, influenced by the electron-donating amine, likely around 7.2-7.6 ppm. The large coupling constant (J ≈ 12-15 Hz) would confirm a trans relationship.

  • Diethylamino Group: A quartet around 3.2-3.4 ppm for the two methylene (-NCH₂-) groups, coupled to the methyl protons. A triplet around 1.1-1.2 ppm for the six methyl (-CH₃) protons.

  • Ethyl Ester Group: A quartet around 4.0-4.2 ppm for the oxo-methylene (-OCH₂-) group, coupled to the methyl protons. A triplet around 1.2-1.3 ppm for the three methyl (-CH₃) protons.

3.2 ¹³C NMR Spectroscopy (Expected) The carbon NMR spectrum would be characterized by:

  • Carbonyl Carbon: A signal in the downfield region, typically ~167-170 ppm.

  • Olefinic Carbons: The C3 carbon, directly attached to the nitrogen, would be significantly downfield (~145-150 ppm). The C2 carbon would appear more upfield (~95-100 ppm).

  • Diethylamino Carbons: Methylene carbons (-NCH₂-) around 40-45 ppm and methyl carbons (-CH₃) around 12-15 ppm.

  • Ethyl Ester Carbons: The oxo-methylene carbon (-OCH₂-) at ~60 ppm and the methyl carbon (-CH₃) at ~14 ppm.

3.3 Infrared (IR) Spectroscopy (Expected) The IR spectrum provides key functional group information:

  • C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹ , characteristic of a conjugated ester.

  • C=C Stretch: A strong absorption band around 1600-1620 cm⁻¹ , which is shifted to a lower wavenumber and intensified by conjugation with the amine.

  • C-N Stretch: A moderate band around 1150-1250 cm⁻¹ .

  • C-O Stretch: A strong band in the fingerprint region, typically around 1250-1300 cm⁻¹ .

Synthesis and Purification

4.1 Reaction Principle: The Michael Addition

The most direct and widely used synthesis of this compound is the conjugate (or Michael) addition of diethylamine to ethyl propiolate. This reaction is highly efficient and proceeds readily. The causality behind this choice is the electrophilic nature of the β-carbon of the alkyne, which is activated by the electron-withdrawing ethyl ester group. The nucleophilic diethylamine readily attacks this site, leading to the formation of the enamino ester product. The reaction is typically exothermic.

4.2 Detailed Experimental Protocol

This protocol is a self-validating system. Successful execution, confirmed by the spectroscopic characterization outlined in Section 3.0, validates the procedure.

Materials & Equipment:

  • Ethyl propiolate (0.2 mol)

  • Diethylamine (0.2 mol)

  • Anhydrous Ethyl Alcohol (250 mL)

  • 500 mL Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Rotary evaporator

  • Short-path distillation apparatus (Vigreux column recommended)

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl propiolate (19.6 g, 0.2 mol) in 150 mL of anhydrous ethyl alcohol.

  • Nucleophile Addition: Prepare a solution of diethylamine (14.6 g, 0.2 mol) in 100 mL of ethyl alcohol in a dropping funnel.

  • Reaction Execution: While stirring the ethyl propiolate solution at room temperature, add the diethylamine solution dropwise over 30-45 minutes. An exothermic reaction will be observed; maintain the temperature near ambient with a water bath if necessary.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 3.5 hours to ensure complete conversion.

  • Solvent Removal: Remove the ethyl alcohol solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by vacuum distillation. Collect the fraction boiling at approximately 88 °C under 6 mmHg vacuum . This should yield the pure this compound (expect ~30 g, 87% yield).

4.3 Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dissolve Ethyl Propiolate in Ethanol R1 Dropwise Addition of Amine Solution (Room Temp) P1->R1 P2 Prepare Diethylamine Solution in Ethanol P2->R1 R2 Stir for 3.5 hours R1->R2 W1 Solvent Removal (Rotary Evaporator) R2->W1 W2 Vacuum Distillation (88°C @ 6 mmHg) W1->W2 Product Pure this compound W2->Product G Start Aniline + Enamino Ester Intermediate Anilinoacrylate Intermediate Start->Intermediate Addition-Elimination (-Et2NH) Transition [High Temp Electrocyclization] Intermediate->Transition Heat (~250°C) Cyclized Dihydroquinolinone Transition->Cyclized Product Quinolin-4-one (Aromatic Product) Cyclized->Product Tautomerization (-EtOH)

Sources

Ethyl 3-(diethylamino)acrylate CAS number 36149-51-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 3-(diethylamino)acrylate

Topic: this compound CAS Number: 36149-51-6 Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile chemical intermediate characterized by its unique electronic structure, possessing functionalities of an α,β-unsaturated ester and an enamine. This dual reactivity makes it a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic systems and as a key component in conjugate addition reactions. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, with a focus on practical insights for laboratory and development settings.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a reagent is critical for its effective use in synthesis and process development. This compound is a reactive liquid whose characteristics are dictated by the interplay between the electron-withdrawing acrylate group and the electron-donating diethylamino substituent.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyValue / DescriptionReference
CAS Number 36149-51-6[1]
Molecular Formula C₉H₁₇NO₂Inferred
Molecular Weight 171.24 g/mol Inferred
IUPAC Name ethyl (2E)-3-(diethylamino)prop-2-enoateInferred
Synonyms Ethyl N,N-diethylaminoacrylate[2]
Boiling Point 88°C @ 6 mmHg[3]
Appearance Not specified, likely a liquidInferred

Note: Due to the prevalence of data for the dimethyl analog, some properties are inferred based on structural similarity.

Synthesis Pathway: Aza-Michael Addition

The most direct and common synthesis of this compound is through the aza-Michael addition of diethylamine to ethyl propiolate.[3] This reaction is typically exothermic and proceeds readily at room temperature, leveraging the high reactivity of the electron-deficient alkyne in the propiolate ester towards the nucleophilic amine.

G cluster_reactants Reactants cluster_product Product R1 Ethyl Propiolate P1 This compound R1->P1 + Ethanol, RT R2 Diethylamine R2->P1

Caption: Synthesis via Aza-Michael addition.

Detailed Synthesis Protocol

This protocol is adapted from established laboratory procedures for the synthesis of analogous compounds.[3]

Objective: To synthesize this compound.

Materials:

  • Ethyl propiolate (0.2 mol)

  • Diethylamine (0.2 mol)

  • Ethyl alcohol (250 mL total)

  • Round-bottom flask (500 mL)

  • Stirring apparatus

  • Addition funnel

  • Rotary evaporator

  • Short path distillation apparatus (Vigreux column)

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 19.6 g (0.2 mol) of ethyl propiolate in 150 mL of ethyl alcohol.

  • Reagent Addition: Prepare a solution of 14.6 g (0.2 mol) of diethylamine in 100 mL of ethyl alcohol. Add this solution dropwise to the stirred ethyl propiolate solution at room temperature using an addition funnel.

    • Scientific Rationale: The dropwise addition is crucial for controlling the exothermic nature of the reaction, preventing overheating and potential side reactions. Ethanol serves as a polar protic solvent to facilitate the reaction.

  • Reaction: Stir the resulting mixture at room temperature for approximately 3.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, remove the ethyl alcohol solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is then purified by vacuum distillation. Collect the fraction boiling at approximately 88°C under a vacuum of 6 mmHg.[3] This yields the pure this compound product.

    • Self-Validation: The boiling point under a specific vacuum is a key physical constant. A sharp, stable boiling point during distillation indicates the purity of the collected fraction. The final product's identity and purity should be confirmed by NMR or GC-MS.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its identity as a push-pull alkene, making it an excellent Michael acceptor and a versatile precursor for various heterocyclic compounds.

Role as a Michael Acceptor

The core reactivity involves the conjugated system where the nitrogen lone pair pushes electron density into the double bond, while the ester carbonyl pulls density away. This makes the β-carbon (C2 of the acrylate) highly electrophilic and susceptible to attack by nucleophiles in a conjugate addition, or Michael addition, reaction.[6][7]

G Start This compound (Michael Acceptor) Intermediate Enolate Intermediate Start->Intermediate Forms Nucleophile Nucleophile (Nu-) Nucleophile->Start 1,4-Addition Product Conjugate Addition Product Intermediate->Product Protonation

Caption: General mechanism of Michael Addition.

Intermediate for Active Pharmaceutical Ingredients (APIs)

While specific examples for the diethyl- derivative are less documented, the structurally similar Ethyl 3-(dimethylamino)acrylate is a well-known intermediate in the synthesis of important APIs.[8] This suggests a high potential for this compound in similar roles.

  • Quinolone Antibiotics: This class of anti-infective drugs often features a core heterocyclic structure. Enaminoates like this compound are critical for constructing this quinolone core through cyclization reactions. Examples of drugs synthesized using the dimethyl analog include Ciprofloxacin, Levofloxacin, and Moxifloxacin.[8]

  • Modern Fungicides: The synthesis of agricultural fungicides such as Pyraclostrobin relies on pyrazole intermediates, which can be efficiently synthesized using enaminoates as starting materials.[8]

Polymer Science and Drug Delivery

Polymers derived from amino-functionalized acrylates, such as poly(2-(diethylamino)ethyl methacrylate) (pDEAEMA), are widely researched for advanced drug delivery systems.[9][10] These polymers exhibit pH-responsive behavior due to the tertiary amine groups.[9] In acidic environments (like tumor microenvironments or endosomes), the amines become protonated, leading to polymer swelling or micelle disassembly, which triggers the release of an encapsulated drug.[9] This "smart" release mechanism enhances therapeutic efficacy and reduces side effects. While not a direct polymerization monomer itself, this compound serves as a model compound for studying the reactivity and properties relevant to these advanced materials.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The safety information is generally applicable to its class of compounds.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementReference
Hazard H317May cause an allergic skin reaction.[11]
H402Harmful to aquatic life.[12]
Precaution P261Avoid breathing dust/fume/gas/mist/vapors/spray.[13]
P273Avoid release to the environment.[12]
P280Wear protective gloves/protective clothing/eye protection/face protection.[12]
P302+P352IF ON SKIN: Wash with plenty of water.
P333+P313IF SKIN irritation or rash occurs: Get medical advice/attention.
P501Dispose of contents/container to an approved waste disposal plant.

Handling and Storage Recommendations:

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12][13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[12][13]

Conclusion

This compound is a highly functionalized and reactive intermediate with significant potential in organic synthesis, particularly for the pharmaceutical and agrochemical industries. Its straightforward synthesis and versatile reactivity as a Michael acceptor make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is paramount for its safe and effective application in the laboratory and beyond.

References

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com: [Link][3]

  • PubChem. (n.d.). (Z)-ethyl 3-(dimethylamino)acrylate. National Center for Biotechnology Information. Retrieved from [Link][11]

  • The Royal Society of Chemistry. (2014). Supplementary Information - Green Chemistry. Retrieved from [Link][5]

  • SpectraBase. (n.d.). ETHYL-3-DIMETHYLAMINOACRYLATE - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved from [Link][4]

  • LookChem. (n.d.). EthylN,N-diethylaminoacrylate CAS No.36149-51-6. Retrieved from [Link][2]

  • Chen, Q., et al. (2016). Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release. International Journal of Nanomedicine. Retrieved from [Link][9]

  • ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved from [Link][6]

  • National Institutes of Health. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Retrieved from [Link][7]

  • National Institutes of Health. (2024). Poly(2-(diethylamino)ethyl methacrylate)-Functionalized Carbon Nanodots as Theranostic Platforms for siRNA Delivery and Survivin Silencing in Triple-Negative Breast Cancer. Retrieved from [Link][10]

Sources

Ethyl 3-(diethylamino)acrylate molecular weight and formula C9H17NO2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 3-(diethylamino)acrylate: Properties, Synthesis, and Applications

Introduction

This compound is a versatile organic compound that holds significant value as a chemical intermediate, particularly in the pharmaceutical and agrochemical industries. Structurally, it is an enamine, a class of compounds characterized by an amine group attached to a double bond, and an α,β-unsaturated ester. This unique combination of functional groups imparts a rich and varied reactivity, making it a valuable building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity, and key applications, with a focus on its role in drug development and scientific research.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is crucial for its identification, handling, and use in synthetic procedures.

PropertyValueSource(s)
Chemical Formula C₉H₁₇NO₂[1]
Molecular Weight 171.24 g/mol [1]
CAS Number 36149-51-6[1]
IUPAC Name ethyl 3-(diethylamino)prop-2-enoateN/A
Synonyms This compound[1]
Appearance Colorless to Yellow Liquid/Powder
Boiling Point 88 °C at 6 mmHg[2]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound after synthesis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum is expected to show characteristic signals for the ethyl ester group (a triplet and a quartet), the vinyl protons of the acrylate backbone, and the N-diethyl groups (a quartet and a triplet). The coupling constant between the vinyl protons can confirm the stereochemistry (typically the E-isomer is more stable). ¹³C NMR spectroscopy provides further confirmation, with distinct peaks for the carbonyl carbon, the olefinic carbons, and the carbons of the ethyl and diethylamino groups.[3]

  • Mass Spectrometry (MS) : GC-MS analysis will show a molecular ion peak corresponding to its molecular weight (143.18 g/mol for the related dimethylamino analog), along with a fragmentation pattern characteristic of the ester and amine functionalities.[4]

  • Infrared (IR) Spectroscopy : The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretch of the ester (around 1700-1720 cm⁻¹) and the C=C stretch of the enamine system (around 1600-1650 cm⁻¹).

Synthesis and Reaction Mechanism

The most common and efficient synthesis of this compound is achieved through the Michael addition of diethylamine to ethyl propiolate. This reaction is highly exothermic and proceeds readily under mild conditions.

Causality of the Experimental Design

The choice of reactants and conditions is governed by fundamental chemical principles:

  • Nucleophilic Addition : Diethylamine acts as a nucleophile, attacking the electron-deficient alkyne of ethyl propiolate. The reaction is a conjugate addition, driven by the strong electron-withdrawing effect of the adjacent ester group.

  • Solvent : Ethanol is a suitable polar protic solvent that can facilitate the reaction by stabilizing the charged intermediates.

  • Temperature Control : The reaction is exothermic; therefore, adding the diethylamine solution dropwise at room temperature allows for effective heat dissipation and prevents uncontrolled side reactions.

  • Purification : Distillation under reduced pressure (vacuum distillation) is the standard method for purifying the final product. This technique allows the liquid to boil at a lower temperature, preventing thermal decomposition of the compound.[2]

Detailed Experimental Protocol: Synthesis of this compound[3]
  • Preparation : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of 19.6 g (0.2 mol) of ethyl propiolate in 150 ml of ethyl alcohol.

  • Reactant Addition : Prepare a separate solution of 14.6 g (0.2 mol) of diethylamine in 100 ml of ethyl alcohol. Add this solution dropwise to the stirred ethyl propiolate solution at room temperature.

  • Reaction : The reaction is exothermic. After the addition is complete, continue stirring the mixture at room temperature for approximately 3.5 hours to ensure the reaction goes to completion.

  • Solvent Removal : Remove the ethyl alcohol solvent using a rotary evaporator.

  • Purification : The resulting residue is purified by distillation through a short Vigreux column under reduced pressure (boiling point 88°C at 6 mmHg) to yield pure this compound. The reported yield for this procedure is approximately 87%.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Ethyl Propiolate in Ethanol C Dropwise addition of Diethylamine solution to Ethyl Propiolate solution A->C B Dissolve Diethylamine in Ethanol B->C D Stir at Room Temperature for 3.5 hours C->D Exothermic Reaction E Remove Solvent (Rotary Evaporation) D->E F Vacuum Distillation of Residue E->F G Collect Pure Product (88°C / 6 mmHg) F->G

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound's bifunctional nature makes it a powerful synthon for creating heterocyclic compounds, which form the core of many therapeutic agents.

Intermediate for Quinolone Antibiotics

This compound is a key precursor in the synthesis of modern quinolone and fluoroquinolone antibiotics, such as Levofloxacin.[5] These drugs are crucial for treating a wide range of bacterial infections. The enamine moiety allows for cyclization reactions to form the characteristic quinolone ring system.

Agrochemical Synthesis

It is also employed in the production of fungicides.[6] The acrylate structure can be incorporated into larger molecules designed to disrupt the biological processes of pathogenic fungi, protecting crops and improving agricultural yields.

Potential in Advanced Material Science

While direct applications are in small molecule synthesis, related structures such as 2-(diethylamino)ethyl methacrylate (DEAEM) are extensively researched for creating "smart" polymers.[7] These polymers are stimuli-responsive, meaning their properties change in response to environmental triggers like pH or temperature.[7] This highlights the potential utility of the diethylaminoethyl motif in advanced applications like:

  • Controlled Drug Release : Polymers containing this group can be designed to release a therapeutic payload under specific physiological conditions (e.g., the acidic environment of a tumor).[7]

  • Gene Delivery : Cationic polymers derived from similar monomers can form complexes with negatively charged nucleic acids (like siRNA), acting as non-viral vectors for gene therapy.[8]

G cluster_apps Key Application Areas cluster_details Specific Examples A This compound (C9H17NO2) B Pharmaceutical Synthesis A->B C Agrochemical Synthesis A->C D Research & Development A->D B1 Quinolone Antibiotics (e.g., Levofloxacin) B->B1 C1 Fungicide Intermediates C->C1 D1 Building block for heterocyclic compounds D->D1 D2 Analogue for developing stimuli-responsive polymers D->D2

Caption: Key application areas for this compound.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound presents several hazards that must be managed with appropriate precautions.

Hazard ClassStatement
Skin Sensitization H317: May cause an allergic skin reaction.[4]
Aquatic Hazard H402: Harmful to aquatic life.[9]
Recommended Safety Precautions[10][11]
  • Ventilation : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE) : Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal : Dispose of the material and its container in accordance with local, regional, and national regulations. Avoid release into the environment.

Conclusion

This compound is a chemical intermediate of considerable utility, defined by the dual reactivity of its enamine and acrylate ester functionalities. Its straightforward and high-yielding synthesis makes it an accessible and valuable precursor for researchers in drug discovery, agrochemicals, and materials science. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount for leveraging its full potential in both academic and industrial research settings.

References

  • Protheragen. This compound. Available from: [Link]

  • PrepChem. Synthesis of this compound. Available from: [Link]

  • PubChem. Ethyl trans-3-dimethylaminoacrylate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (Z)-ethyl 3-(dimethylamino)acrylate. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate.
  • Google Patents. CN105693535A - Preparation method of 3-N,N-dimethylamino ethyl acrylate.
  • ChemBK. Ethyl 3-(N,N-dimethylamino)acrylate. Available from: [Link]

  • SpectraBase. ETHYL-3-DIMETHYLAMINOACRYLATE - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • ACS Publications. Poly(2-(diethylamino)ethyl methacrylate)-Functionalized Carbon Nanodots as Theranostic Platforms for siRNA Delivery and Survivin Silencing in Triple-Negative Breast Cancer. Biomacromolecules. Available from: [Link]

  • MDPI. Functionalization of Polypropylene Films with 2-(Diethylamino)ethyl Methacrylate for Dual Stimuli-Responsive Drug Loading and Release Studies. Available from: [Link]

Sources

Spectroscopic Data of Ethyl 3-(diethylamino)acrylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-(diethylamino)acrylate, a key intermediate in various chemical syntheses. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed analysis based on predicted data and a comparative study with its saturated analog, Ethyl 3-(diethylamino)propanoate. This approach offers valuable insights for researchers, scientists, and drug development professionals in identifying and characterizing this compound. The guide covers the theoretical basis and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques, ensuring a thorough understanding of the molecule's structural features.

Introduction

This compound is an α,β-unsaturated ester containing a tertiary amine functionality. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds and polymers. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development setting. This guide aims to provide a detailed reference for its spectroscopic properties.

  • Predicted Spectroscopic Data: Theoretical data generated from computational models to provide an expected spectral profile.

  • Comparative Experimental Data: Published experimental data for the closely related saturated analog, Ethyl 3-(diethylamino)propanoate, will be used as a reference to infer and understand the spectroscopic behavior of the target molecule.[1]

This comparative approach allows for a robust interpretation of the expected spectral features of this compound.

Methodologies for Spectroscopic Analysis

The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. The following sections detail the standard experimental protocols for NMR, IR, and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-dimensional ¹H spectrum using a pulse sequence such as the zg30.

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum using a pulse sequence like zgpg30.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

    • Employ a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

NMR Spectroscopy Experimental Workflow
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Thin Film: If the sample is a non-volatile oil, a thin film can be cast on a salt plate.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample holder or the solvent.

    • Acquire the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

IR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).

  • Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(diethylamino)acrylate: Starting Materials and Strategic Selection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of Ethyl 3-(diethylamino)acrylate

This compound is a versatile β-enamino ester, a class of compounds highly valued in organic synthesis for their unique electronic properties.[1] Possessing both a nucleophilic α-carbon and an electrophilic β-carbon, these molecules serve as crucial building blocks for a diverse array of more complex chemical structures, including various pharmaceutical intermediates. Their utility in constructing heterocyclic systems and in carbon-carbon bond-forming reactions underscores the importance of efficient and reliable synthetic access.

This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the selection of starting materials and the underlying chemical principles that govern each pathway. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in established chemical logic.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound is predominantly achieved through two robust and well-established chemical transformations: the Michael addition and the condensation of a β-dicarbonyl compound. A third, less common but notable, approach involves the use of specialized formylating agents. The selection of a particular route is often dictated by factors such as the availability and cost of starting materials, desired scale, and tolerance for specific reaction conditions.

Primary Synthetic Pathways
Synthetic RouteStarting Material 1Starting Material 2Key Transformation
Route 1: Michael Addition Ethyl propiolateDiethylamineNucleophilic Conjugate Addition
Route 2: Condensation Ethyl acetoacetateDiethylamineEnamine Formation via Condensation
Route 3: Formylation Variants Ethyl acetate / Ketene diethyl acetalFormylating Agent (e.g., Vilsmeier reagent)One-pot formylation and amination

Route 1: Michael Addition - The Direct Approach

The most direct and frequently cited method for the synthesis of this compound is the Michael (or conjugate) addition of diethylamine to ethyl propiolate.[2] This reaction is an exemplary case of a nucleophilic addition to an activated alkyne, driven by the electron-withdrawing nature of the ester group.

Mechanism and Rationale

The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of diethylamine at the β-carbon of the ethyl propiolate triple bond. This initial attack is highly regioselective due to the polarization of the alkyne by the conjugated ester group, which renders the β-carbon electron-deficient. The resulting zwitterionic intermediate is then protonated, typically by a solvent molecule or another molecule of the amine, to yield the final enamine product. The reaction is generally exothermic and proceeds readily at room temperature.

Caption: Mechanism of Michael Addition.

Experimental Protocol: Michael Addition

This protocol is adapted from established literature procedures.[2]

Materials and Equipment:

  • Round-bottom flask equipped with a magnetic stir bar and a dropping funnel

  • Ice bath

  • Rotary evaporator

  • Short path distillation apparatus (e.g., Vigreux column)

  • Ethyl propiolate (CAS: 623-47-2)

  • Diethylamine (CAS: 109-89-7)

  • Ethanol (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve ethyl propiolate (0.2 mol) in 150 mL of anhydrous ethanol and cool the solution in an ice bath.

  • In a separate beaker, prepare a solution of diethylamine (0.2 mol) in 100 mL of anhydrous ethanol.

  • Add the diethylamine solution dropwise to the stirred ethyl propiolate solution over a period of 30-60 minutes, maintaining the temperature below 10°C. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 3.5 hours.

  • Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.

  • The resulting residue is then purified by vacuum distillation. Collect the fraction boiling at approximately 88°C at 6 mmHg to yield this compound as a clear liquid.[2]

Safety Considerations:

  • Ethyl propiolate is a lachrymator and is irritating to the eyes and skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Diethylamine is a corrosive, flammable liquid and vapor that can cause severe skin burns and eye damage. It is also harmful if inhaled. All manipulations should be performed in a fume hood with appropriate PPE.

  • The reaction is exothermic; careful control of the addition rate and temperature is crucial to prevent uncontrolled boiling.

Route 2: Condensation of a β-Ketoester - The Versatile Alternative

Mechanism and Rationale

The reaction proceeds through a series of equilibrium steps. Initially, the secondary amine performs a nucleophilic attack on the ketone carbonyl of the ethyl acetoacetate to form a hemiaminal intermediate. This is often the rate-determining step and can be facilitated by an acid catalyst, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[3][5] The hemiaminal then undergoes dehydration (elimination of a water molecule) to form an iminium ion. Finally, a base (which can be another molecule of the amine) removes a proton from the α-carbon, leading to the formation of the conjugated C=C double bond of the enamine product. The removal of water as it is formed is critical to drive the equilibrium towards the product.

Condensation_Reaction cluster_reactants Starting Materials cluster_product Product EAA Ethyl acetoacetate DEA Diethylamine Hemiaminal Hemiaminal DEA->Hemiaminal Iminium Iminium Ion Product Ethyl 3-(diethylamino)crotonate Iminium->Product Deprotonation Hemiaminal->Iminium Dehydration (-H2O)

Caption: Mechanism of Condensation Reaction.

Experimental Protocol: Condensation Reaction

Materials and Equipment:

  • Round-bottom flask with a Dean-Stark apparatus and reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Ethyl acetoacetate (CAS: 141-97-9)

  • Diethylamine (CAS: 109-89-7)

  • Toluene or a similar azeotroping solvent

  • Acid catalyst (e.g., p-toluenesulfonic acid)

Procedure:

  • To a round-bottom flask, add ethyl acetoacetate (1.0 eq), diethylamine (1.1 eq), a catalytic amount of p-toluenesulfonic acid (0.01 eq), and toluene.

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction (typically several hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation.

Self-Validation: The progress of the reaction can be monitored by techniques such as TLC or GC-MS to observe the consumption of starting materials and the formation of the product. The removal of water provides a clear visual cue for reaction completion.

Comparison of Synthetic Routes

FeatureRoute 1: Michael AdditionRoute 2: Condensation
Starting Materials Ethyl propiolate, DiethylamineEthyl acetoacetate, Diethylamine
Atom Economy High (100% atom economical)Lower (water is a byproduct)
Reaction Conditions Mild (often room temperature), exothermicRequires heating (reflux) and water removal
Catalyst Typically not requiredAcid catalyst is often beneficial
Yield Generally high (often >85%)[2]Good to high, dependent on efficient water removal
Workup/Purification Simple solvent removal followed by distillationSolvent removal, potential neutralization, and distillation
Scalability Feasible, but the exothermic nature requires careful thermal management on a large scale.Generally straightforward to scale up.
Cost/Availability Ethyl propiolate can be more expensive and less readily available than ethyl acetoacetate.Starting materials are common, inexpensive bulk chemicals.

Expert Insight: For laboratory-scale synthesis where expediency and high yield are paramount, the Michael addition (Route 1) is often the preferred method due to its mild conditions and excellent atom economy. For larger-scale industrial production, the condensation reaction (Route 2) may be more economically viable due to the lower cost and widespread availability of ethyl acetoacetate.[6] The choice ultimately depends on a careful evaluation of cost, available equipment, and safety considerations for the intended scale of production.

Product Characterization

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic methods should be employed.

TechniqueExpected Observations for this compound
¹H NMR Signals corresponding to the ethyl ester group (triplet and quartet), ethyl groups on the nitrogen (quartet and triplet), and the two vinylic protons (doublets). The coupling constant between the vinylic protons can confirm the stereochemistry (typically the E-isomer is favored in the Michael addition).
¹³C NMR Resonances for the carbonyl carbon of the ester, the two vinylic carbons, and the carbons of the ethyl groups. Data for the analogous (E)-ethyl 3-(dimethylamino)acrylate shows signals around 169 (C=O), 152 (=CH-N), and 80 (=CH-COOEt) ppm.[7][8]
FTIR Strong absorption band for the C=O stretch of the conjugated ester (approx. 1700-1720 cm⁻¹), a C=C stretching vibration (approx. 1600-1650 cm⁻¹), and C-N stretching bands.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (171.24 g/mol ).

Conclusion

The synthesis of this compound can be effectively achieved through two primary, well-understood synthetic pathways. The Michael addition of diethylamine to ethyl propiolate offers a direct, high-yielding, and atom-economical route under mild conditions, making it an excellent choice for many laboratory applications. The condensation of ethyl acetoacetate with diethylamine provides a cost-effective and highly scalable alternative, utilizing readily available starting materials. The choice between these methods allows researchers to tailor their synthetic strategy based on specific project requirements, including scale, cost, and available resources. By understanding the mechanisms and practical considerations outlined in this guide, scientists can confidently and efficiently produce this valuable synthetic intermediate for their research and development endeavors.

References

  • Master Organic Chemistry. (2024). Enamines – formation, properties, reactions, and mechanisms. Retrieved from [Link]

  • ACS Publications. (2025). Poly(2-(diethylamino)ethyl methacrylate)
  • SpectraBase. (n.d.). ETHYL-3-DIMETHYLAMINOACRYLATE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014).
  • Chemistry LibreTexts. (2025). 23.11: Carbonyl Condensations with Enamines - The Stork Reaction.
  • Organic Syntheses. (n.d.). Acetoacetic acid, ethyl ester.
  • ResearchGate. (2025). A new synthesis of alkyl ( E)-(3-dimethylamino)
  • Making Molecules. (2024). Enamines.
  • PubChem. (n.d.). Ethyl trans-3-dimethylaminoacrylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Enamine Reactions.
  • BLDpharm. (n.d.). 1117-37-9|(E)-Ethyl 3-(dimethylamino)
  • Zenodo. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Oregon State University. (n.d.). Reactions & Properties of Enamines.
  • Wikipedia. (n.d.). Michael addition reaction.
  • University of Wisconsin-Madison. (n.d.). hnl17_sln.html.
  • ChemicalBook. (n.d.).
  • The Royal Society of Chemistry. (2013).
  • Lu Le Laboratory. (2013).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0033978).
  • ResearchGate. (n.d.). Proton nuclear magnetic resonance (¹H-NMR) spectrum of poly(2-(dimethylamino)
  • WordPress.com. (2024).
  • PubChem. (n.d.). 2-(Diethylamino)
  • PubChem. (n.d.). 2-(Dimethylamino)
  • RSC Publishing. (n.d.). Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)
  • ResearchGate. (2025). Synthesis of 2-(diethylamino)ethyl methacrylate-based polymers: Effect of crosslinking degree, porogen and solvent on the textural properties and protein adsorption performance.
  • ResearchGate. (n.d.).

Sources

A Technical Guide to the Commercial Sourcing and Application of Ethyl 3-(diethylamino)acrylate for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of Ethyl 3-(diethylamino)acrylate, a versatile chemical intermediate crucial for various research and development applications, particularly in the pharmaceutical and materials science sectors. It is designed to equip researchers, chemists, and drug development professionals with the necessary technical knowledge for effective sourcing, quality validation, and safe handling of this compound.

Introduction to this compound

This compound is an α,β-unsaturated ester, often classified as a vinylogous urethane. Its unique electronic structure, featuring an electron-donating diethylamino group conjugated with an electron-withdrawing ethyl acrylate moiety, makes it a highly reactive and valuable building block in organic synthesis. It primarily serves as a Michael acceptor, readily reacting with nucleophiles to form a wide array of complex molecules.

Chemical Structure and Properties

The structure of this compound is characterized by a carbon-carbon double bond that is activated for nucleophilic attack.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 5349-53-1 N/A
Molecular Formula C₉H₁₇NO₂ N/A
Molecular Weight 171.24 g/mol N/A
Appearance Colorless to yellow liquid [1]
Boiling Point 88°C at 6 mmHg [2]

| Purity (Typical) | >97% (GC) | |

Significance in Research and Development

The primary utility of this compound lies in its role as a precursor for synthesizing complex heterocyclic compounds. It is a key intermediate in the production of various pharmaceuticals. For instance, related compounds like Ethyl 3-(N,N-dimethylamino)acrylate are pivotal in synthesizing quinolone-based anti-infective drugs such as Ciprofloxacin and Moxifloxacin[3]. The diethylamino variant offers different steric and electronic properties, allowing researchers to fine-tune the characteristics of the final products.

Its reactivity makes it a valuable tool in combinatorial chemistry and the development of novel molecular scaffolds for drug discovery programs. The compound's ability to introduce a protected aminoethyl chain via conjugate addition is a frequently employed strategy in multi-step syntheses.

Commercial Availability and Procurement Strategy

This compound is available from several major chemical suppliers that cater to the research and development community. Purity levels typically range from 97% to over 99%. For most synthetic applications, a purity of ≥98% is recommended to minimize side reactions from potential impurities.

Workflow for Sourcing and Qualification

A systematic approach to sourcing and qualifying this reagent is essential for experimental reproducibility. The process involves identifying reliable suppliers, evaluating the provided specifications, and performing in-house verification upon receipt.

Caption: Recommended workflow for procurement and quality control.

Major Commercial Suppliers

The following table lists several well-known suppliers of this compound for research purposes. Researchers should always consult the latest catalog and Certificate of Analysis (CoA) for the most accurate information.

Incoming Material Verification Protocol

While suppliers provide a Certificate of Analysis, it is a cornerstone of good laboratory practice (GLP) to independently verify the identity and purity of critical starting materials. This self-validating step prevents costly experimental failures and ensures the integrity of research data.

Protocol 1: Spectroscopic Identity and Purity Confirmation

Objective: To confirm the chemical identity of the received this compound and assess its purity using NMR and IR spectroscopy.

1. Sample Preparation:

  • For NMR: Dissolve ~10-20 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • For IR: As the material is a liquid, a drop can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two NaCl salt plates.[4]

2. Data Acquisition:

  • ¹H NMR: Acquire a proton NMR spectrum. Key signals are expected for the ethyl groups of the diethylamino and ester moieties, as well as the vinyl protons.
  • ¹³C NMR: Acquire a carbon-13 NMR spectrum. This is crucial for confirming the carbon backbone and the presence of the carbonyl carbon.
  • FT-IR: Acquire an infrared spectrum over the 4000-400 cm⁻¹ range.

3. Data Analysis & Interpretation:

The causality behind peak assignment is rooted in the molecule's electronic environment. The electron-donating nitrogen and electron-withdrawing carbonyl group create distinct chemical shifts for the vinyl protons, which is a key diagnostic feature.

Table 3: Expected Spectroscopic Data

Technique Expected Peaks / Chemical Shifts (δ, ppm) Assignment & Rationale
¹H NMR ~1.1 (t), ~3.3 (q) N-CH₂CH₃ and N-CH₂ CH₃ (Diethylamino group)
~1.2 (t), ~4.1 (q) O-CH₂CH₃ and O-CH₂ CH₃ (Ethyl ester group)
~4.5 (d), ~7.5 (d) Vinyl protons (-CH=CH-). The significant downfield shift of one proton is due to deshielding by the carbonyl group.
¹³C NMR ~12, ~45 Diethylamino carbons
~15, ~58 Ethyl ester carbons
~90, ~155 Vinyl carbons
~168 C =O (Ester carbonyl carbon)
FT-IR (cm⁻¹) ~1700-1720 C=O stretch (conjugated ester)
~1600-1640 C=C stretch (alkene)

| | ~1100-1200 | C-O stretch (ester) |

Note: Predicted values are based on standard chemical shift tables and data from similar compounds. Actual values may vary slightly based on solvent and instrument calibration.[5][6]

Safe Handling and Storage

This compound and related acrylates require careful handling due to their potential health hazards and chemical reactivity.

Table 4: GHS Hazard Information Summary

Hazard Classification Precautionary Statement Codes
Skin Sensitization May cause an allergic skin reaction.[7] P261, P272, P280, P302+P352, P333+P313

| Aquatic Hazard | Harmful to aquatic life.[7] | P273 |

Protocol 2: Safe Handling and Storage Procedures

1. Personal Protective Equipment (PPE):

  • Wear tightly fitting safety goggles or a face shield.[7]
  • Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use.[7]
  • Use a lab coat and ensure work is conducted in a well-ventilated area, preferably inside a chemical fume hood.[7][8]

2. Handling:

  • Avoid contact with skin, eyes, and clothing.[8]
  • Prevent the formation of aerosols.
  • Keep away from sources of ignition as vapors may form flammable mixtures with air.[9][10]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9]
  • The compound can polymerize. Some suppliers may add an inhibitor like MEHQ (Mequinol). The stabilizer is only effective in the presence of oxygen, so do not store under an inert atmosphere for long periods unless specified otherwise.[9]
  • Store away from incompatible materials such as strong oxidizing agents and acids.

4. Disposal:

  • Dispose of contents and container to an approved chemical destruction plant or via controlled incineration. Do not discharge into sewer systems.[7][10]

Synthesis Overview

Understanding the synthesis of this compound provides context for potential impurities. The most common laboratory-scale synthesis involves the conjugate addition of diethylamine to ethyl propiolate.[2]

Reaction Pathway

reaction R1 Ethyl Propiolate P1 This compound R1->P1 + R2 Diethylamine R2->P1

Caption: Synthesis via conjugate addition of diethylamine to ethyl propiolate.

Protocol 3: Example Laboratory Synthesis

This protocol is adapted from established literature procedures.[2]

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve ethyl propiolate (0.2 mol) in 150 mL of ethyl alcohol.

2. Reagent Addition:

  • Prepare a solution of diethylamine (0.2 mol) in 100 mL of ethyl alcohol and add it to the addition funnel.
  • Add the diethylamine solution dropwise to the stirred ethyl propiolate solution at room temperature. Causality Note: This reaction is exothermic; slow addition is crucial to control the temperature and prevent runaway reactions or side-product formation.

3. Reaction:

  • After the addition is complete, continue stirring the mixture at room temperature for approximately 3-4 hours to ensure the reaction goes to completion.

4. Workup and Purification:

  • Remove the ethyl alcohol solvent using a rotary evaporator.
  • The resulting residue is then purified by vacuum distillation (e.g., at ~88°C under 6 mmHg vacuum) to yield the pure this compound product.[2]

Conclusion

This compound is a readily available and highly valuable reagent for researchers in organic synthesis and drug development. Its successful application hinges on a diligent procurement strategy, robust in-house quality verification, and strict adherence to safe handling protocols. By understanding its chemical properties, sourcing channels, and analytical validation methods, scientists can confidently incorporate this versatile building block into their research, ensuring both the safety and integrity of their experimental outcomes.

References

  • Synthesis of this compound. PrepChem.com. [Link]

  • Preparation method for 3-N,N-dimethylamino ethyl acrylate.
  • Safety Data Sheet - Ethyl Acrylate. Generic SDS. [Link]

  • Ethyl Acrylate (EA) Safety Data Sheet. Chemius. [Link]

  • Preparation method of 3-N,N-dimethylamino ethyl acrylate.
  • Supplementary Information - Spectroscopic Data. The Royal Society of Chemistry. [Link]

  • ETHYL-3-DIMETHYLAMINOACRYLATE - 13C NMR. SpectraBase. [Link]

  • Diethylaminoethyl Methacrylate. PubChem. [Link]

  • Functionalization of Polypropylene Films with 2-(Diethylamino)ethyl Methacrylate. MDPI. [Link]

  • Analytical Method for Residual Monomer Ethyl Acrylate Determination. BrJAC. [Link]

  • Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices for controlled drug delivery. ResearchGate. [Link]

  • Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release. NIH National Library of Medicine. [Link]

Sources

A Technical Guide to the Solubility of Ethyl 3-(dimethylamino)acrylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Analyte: This guide addresses the solubility of Ethyl 3-(dimethylamino)acrylate. While the initial topic of interest was its diethylamino counterpart, publicly available, verifiable data predominantly pertains to the dimethylamino derivative. Given their structural similarities, the principles and methodologies outlined herein provide a robust framework for investigating both compounds.

Executive Summary

Ethyl 3-(dimethylamino)acrylate is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, including quinolone anti-infective agents, and in the production of specialized polymers.[1][2] Understanding its solubility profile is paramount for optimizing reaction conditions, developing purification strategies (such as recrystallization), and formulating products. This document provides a comprehensive overview of the known physicochemical properties of Ethyl 3-(dimethylamino)acrylate and presents a detailed, field-proven methodology for systematically determining its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a practical, scientifically grounded approach to solvent selection and solubility assessment.

Physicochemical Properties and Known Solubility

A foundational understanding of a compound's physical properties is essential for predicting its solubility behavior. The general principle of "like dissolves like" suggests that polar solvents are more likely to dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.[3][4] Ethyl 3-(dimethylamino)acrylate possesses both polar characteristics (due to the tertiary amine and ester functional groups) and nonpolar features (the ethyl and vinyl backbone), suggesting a nuanced solubility profile across solvents of varying polarities.

Table 1: Physicochemical Properties of Ethyl 3-(dimethylamino)acrylate

PropertyValueSource
Molecular Formula C₇H₁₃NO₂[5][6]
Molecular Weight 143.18 g/mol [5][6]
Appearance Orange to Yellow Liquid[6]
Density 1.000 g/mL[6]
Melting Point 17.0°C to 18.0°C[6]
Boiling Point 118°C to 121°C @ 10.0 hPa[6]
Flash Point 105°C[6]

While comprehensive data on its solubility in organic solvents is not widely published, its solubility in water has been reported, as detailed below.

Table 2: Known Quantitative Solubility Data

SolventTemperatureSolubilitySource
Water25°C90 g/L[6]

The significant solubility in water is indicative of the polarity imparted by the ester and amino groups. However, for applications in organic synthesis and purification, data in non-aqueous media is critical. The following sections provide a robust protocol for generating this essential data.

Experimental Protocol for Solubility Determination

This protocol describes a standardized method for determining the solubility of Ethyl 3-(dimethylamino)acrylate in a selection of organic solvents. The causality behind this experimental design is to establish a reliable and reproducible workflow that minimizes variability and ensures data integrity.

Materials and Equipment
  • Ethyl 3-(dimethylamino)acrylate (≥99% purity)

  • Selected organic solvents (analytical grade or higher): e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatic shaker or water bath

  • Calibrated digital thermometer

  • Micropipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination process.

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep_solute Weigh Solute prep_solvent Add Solvent prep_solute->prep_solvent prep_saturate Equilibrate (Shake/Heat) prep_solvent->prep_saturate Excess Solute analysis_sample Filter Sample prep_saturate->analysis_sample Achieve Equilibrium analysis_dilute Dilute Aliquot analysis_sample->analysis_dilute analysis_hplc HPLC Analysis analysis_dilute->analysis_hplc calc_conc Determine Concentration analysis_hplc->calc_conc vs. Calibration Curve calc_sol Calculate Solubility calc_conc->calc_sol end_point End calc_sol->end_point start Start start->prep_solute

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of Ethyl 3-(dimethylamino)acrylate into a series of labeled vials. An excess is critical to ensure a saturated solution is formed.

    • Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of each selected organic solvent to the corresponding vial.

    • Securely cap the vials and place them in a thermostatic shaker set to a controlled temperature (e.g., 25°C).

    • Allow the mixtures to equilibrate for a minimum of 24 hours to ensure saturation.[4] Visual confirmation of excess solid/liquid phase at the bottom of the vial is necessary.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours at the set temperature to let the excess solute settle.

    • Carefully draw an aliquot of the supernatant using a syringe. Avoid disturbing the undissolved material.

    • Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial. The filtration step is a self-validating measure to ensure no solid particulates are carried over, which would artificially inflate the solubility measurement.

    • Accurately weigh the filtered aliquot to determine its mass.

  • Quantitative Analysis (HPLC Method):

    • Prepare a stock solution of Ethyl 3-(dimethylamino)acrylate in a suitable solvent (e.g., acetonitrile) of a known concentration.

    • From the stock solution, create a series of calibration standards of decreasing concentration.

    • Analyze the calibration standards using HPLC to generate a standard curve (Peak Area vs. Concentration).

    • Accurately dilute the filtered saturated solution (from step 2) with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration from the standard curve.

  • Calculation of Solubility:

    • Using the concentration obtained from the HPLC analysis and accounting for the dilution factor, calculate the mass of the solute in the filtered aliquot.

    • Solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, by relating the mass of the solute to the volume or mass of the solvent used.

Safety and Handling Precautions

As a Senior Application Scientist, it is imperative to emphasize that procedural excellence is inseparable from a commitment to safety. When handling Ethyl 3-(dimethylamino)acrylate, the following precautions, derived from safety data sheets, must be observed.

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat to prevent skin and eye contact.[7][8]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[8]

  • Skin Contact: This compound may cause an allergic skin reaction.[7][8] In case of skin contact, wash immediately with plenty of soap and water.[7][8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

By adhering to this guide, researchers can systematically and safely generate the high-quality solubility data required for advancing their research and development objectives.

References

  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET: Ethyl 3-(dimethylamino)acrylate.
  • ChemicalBook. (2025, September 6). Ethyl 3-(N,N-dimethylamino)acrylate - Safety Data Sheet.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Ethyl 3-(Dimethylamino)acrylate | 924-99-2.
  • Sigma-Aldrich. (n.d.). Ethyl 3-(N,N-dimethylamino)acrylate 1117-37-9.
  • PubChem. (n.d.). Ethyl trans-3-dimethylaminoacrylate.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?
  • PubChem. (n.d.). Ethyl 2-cyano-3-(dimethylamino)acrylate.
  • Solubility of Organic Compounds. (2023, August 31).
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  • ChemicalBook. (2025, August 1). Ethyl 3-(N,N-dimethylamino)acrylate | 1117-37-9.
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  • Guidechem. (n.d.). How to prepare Ethyl 3-(N,N-dimethylamino)acrylate?.
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Methodological & Application

Application Notes & Protocols: Ethyl 3-(diethylamino)acrylate as a Versatile Michael Acceptor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-(diethylamino)acrylate is a valuable and versatile reagent in modern organic synthesis. As an α,β-unsaturated ester, its core reactivity is defined by the electrophilic nature of the β-carbon, making it an excellent substrate for Michael addition reactions. The presence of the diethylamino group at the 3-position introduces unique electronic properties, modulating the reactivity of the acrylate system and providing a handle for further synthetic transformations. This guide provides an in-depth exploration of this compound's role as a Michael acceptor, offering detailed protocols and field-proven insights for researchers, chemists, and professionals in drug development. Its utility is particularly noted in the synthesis of key intermediates for fungicides and quinolone-based anti-infective drugs.[1]

Physicochemical Properties and Reactivity Profile

Understanding the fundamental properties of this compound is crucial for its effective application. The molecule's reactivity is a direct consequence of its electronic structure: a conjugated system comprising a carbonyl group, a carbon-carbon double bond, and a nitrogen atom with a lone pair of electrons.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 36149-51-6[2]
Molecular Formula C₉H₁₇NO₂[2]
Molecular Weight 171.24 g/mol [2]
Appearance Clear yellow to light orange liquid[3]
Boiling Point 88 °C at 6 mmHg[4]
InChI Key MVUMJYQUKKUOHO-AATRIKPKSA-N[5][6]
SMILES CCOC(=O)/C=C/N(CC)CC[5]

The diethylamino group acts as an electron-donating group through resonance, pushing electron density into the π-system. This donation slightly deactivates the β-carbon towards nucleophilic attack compared to a simple ethyl acrylate. However, the powerful electron-withdrawing effect of the ester carbonyl group ensures that the β-position remains sufficiently electrophilic to react with a wide range of soft nucleophiles, a cornerstone of the Michael addition reaction.[7][8]

Synthesis of this compound

A common and efficient method for preparing the title compound is through the conjugate addition of diethylamine to ethyl propiolate.[4] This reaction is typically exothermic and proceeds readily at room temperature.

Protocol 2.1: Synthesis from Ethyl Propiolate
  • Reagents & Setup:

    • Equip a round-bottom flask with a magnetic stirrer and an addition funnel.

    • Prepare a solution of ethyl propiolate (0.2 mol) in 150 mL of ethanol.

    • Prepare a separate solution of diethylamine (0.2 mol) in 100 mL of ethanol.

  • Procedure:

    • Begin stirring the ethyl propiolate solution at room temperature.

    • Add the diethylamine solution dropwise via the addition funnel. An exothermic reaction will be observed. Maintain control over the addition rate to keep the temperature manageable.

    • After the addition is complete, continue stirring the reaction mixture at room temperature for approximately 3.5 hours to ensure completion.[4]

  • Work-up & Purification:

    • Remove the ethanol solvent under reduced pressure using a rotary evaporator.

    • The resulting residue can be purified by vacuum distillation (boiling point 88°C / 6 mm Hg) to yield pure this compound.[4] A typical yield for this procedure is around 87%.[4]

The Michael Addition Reaction: Mechanism and Application

The Michael addition is a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[7] This reaction is one of the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in a controlled manner.

General Mechanism

The reaction is typically catalyzed by a weak base, which serves to deprotonate the nucleophile (if required, as in the case of thiols or carbon acids), increasing its nucleophilicity. The resulting nucleophile then attacks the electrophilic β-carbon of the acrylate, forming a resonance-stabilized enolate intermediate. This intermediate is subsequently protonated by the solvent or a proton source to yield the final 1,4-adduct.

Caption: General mechanism of a base-catalyzed Michael addition.

Scope of Nucleophiles

A variety of soft nucleophiles are suitable for addition to this compound. The choice of nucleophile is dictated by the desired final product, which is often a precursor to more complex molecules.

  • Thio-Michael Addition: Thiols are excellent nucleophiles for this reaction, leading to β-thioether esters. These reactions are often rapid and high-yielding.[7][9]

  • Aza-Michael Addition: Primary and secondary amines can add to form valuable β-amino esters.[10] The reaction with secondary amines is particularly common.

  • Carbon Nucleophiles: Stabilized carbanions, such as those derived from malonates or nitroalkanes, can also be employed to form new carbon-carbon bonds.

Protocol: Thio-Michael Addition to this compound

This protocol details a representative procedure for the addition of a thiol to this compound. This reaction is chosen for its reliability, high yield, and the utility of the resulting β-thioether ester product.

Experimental Workflow

Workflow A 1. Reagent Preparation (Acrylate, Thiol, Catalyst in Solvent) B 2. Reaction Setup (Inert atmosphere, Stirring) A->B C 3. Nucleophile Addition (Controlled, Room Temp) B->C D 4. Reaction Monitoring (TLC Analysis) C->D D->C If incomplete E 5. Aqueous Work-up (Quench, Extract with Organic Solvent) D->E If complete F 6. Purification (Dry, Concentrate, Column Chromatography) E->F G 7. Characterization (NMR, MS, IR) F->G

Caption: Standard workflow for a Michael addition experiment.

Step-by-Step Methodology

Objective: To synthesize Ethyl 3-(diethylamino)-3-(hexylthio)propanoate.

Reagents and Equipment:

  • This compound (1.0 eq)

  • 1-Hexanethiol (1.05 eq)

  • Triethylamine (TEA) (0.1 eq)

  • Dichloromethane (DCM) as solvent

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Standard glassware for work-up and purification

  • Thin-layer chromatography (TLC) plate and chamber

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.71 g, 10 mmol) and dry DCM (20 mL). Begin stirring.

  • Catalyst Addition: Add triethylamine (e.g., 0.14 mL, 1 mmol) to the solution. The base acts as a catalyst by deprotonating the thiol, thereby increasing its nucleophilicity.[7]

  • Nucleophile Addition: Slowly add 1-hexanethiol (e.g., 1.55 mL, 10.5 mmol) to the stirring solution at room temperature.

  • Reaction: Allow the reaction to stir at room temperature. The progress can be monitored by TLC by observing the consumption of the starting acrylate. These reactions are often complete within a few hours.

  • Work-up:

    • Once the reaction is complete, quench by adding 20 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • The resulting crude oil is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure β-thioether ester.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Development and Advanced Materials

The products derived from Michael additions with this compound are valuable intermediates.

  • Pharmaceutical Intermediates: The β-amino ester and β-thioether ester scaffolds are present in numerous biologically active compounds. For instance, related acrylate derivatives are used to synthesize fungicides and quinolone antibiotics like ciprofloxacin and moxifloxacin.[1]

  • Polymer Chemistry: The acrylate functionality allows for polymerization. Polymers containing diethylamino groups, such as poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), are known to be pH-responsive.[11] This "smart" behavior is highly sought after for applications in targeted drug delivery systems, where a change in pH (e.g., in a tumor microenvironment) can trigger the release of a therapeutic payload.[11][12]

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[3][13]

  • Handling: Work in a well-ventilated area or a chemical fume hood.[3][14] Avoid inhalation of vapors and contact with skin and eyes.[3] Keep away from sources of ignition.[14]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water. May cause an allergic skin reaction.[3]

    • Eye Contact: Rinse cautiously with water for several minutes.[3]

    • Inhalation: Move the person into fresh air.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[3]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.[3]

References

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  • PubChem, National Center for Biotechnology Information. Ethyl trans-3-dimethylaminoacrylate. Available from: [Link]

  • Google Patents. CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate.
  • Google Patents. CN105693535A - Preparation method of 3-N,N-dimethylamino ethyl acrylate.
  • PubChem, National Center for Biotechnology Information. (Z)-ethyl 3-(dimethylamino)acrylate. Available from: [Link]

  • SpectraBase. ETHYL-3-DIMETHYLAMINOACRYLATE - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

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  • Dovepress. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolym. Available from: [Link]

  • ResearchGate. Synthesis of 2-(diethylamino)ethyl methacrylate-based polymers: Effect of crosslinking degree, porogen and solvent on the textural properties and protein adsorption performance. Available from: [Link]

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  • PubChem, National Center for Biotechnology Information. Diethylaminoethyl Methacrylate. Available from: [Link]

  • Royal Society of Chemistry. Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Available from: [Link]

  • PubMed. Evaluating Nucleophile Byproduct Formation during Phosphine- and Amine-Promoted Thiol-Methyl Acrylate Reactions. Available from: [Link]

  • PubMed Central, National Institutes of Health. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. Available from: [Link]

  • PubMed. Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. Available from: [Link]

  • ResearchGate. An effective new access to ethyl 2-[(alkylamino)(cyano)methyl] acrylates: first synthesis of ethyl 3-cyano-2-(hydroxymethyl) acrylate. Available from: [Link]

  • Taylor & Francis Online. Ethyl acrylate – Knowledge and References. Available from: [Link]

  • PubMed Central, National Institutes of Health. Exploring Acrylic Acid as an Oxirane Nucleophile: Direct Access to Poly(β‐Hydroxy Acrylates). Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-(Diethylamino)ethyl Acrylate (DEAEA): A Key Monomer for Advanced Polymer Synthesis and Biomedical Applications. Available from: [Link]

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Application Notes & Protocols: Ethyl 3-(diethylamino)acrylate as a Versatile Synthon for Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-(diethylamino)acrylate is a highly versatile and reactive trifunctional reagent that has emerged as a cornerstone in the synthesis of diverse nitrogen-containing compounds, particularly heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. Its unique electronic and structural properties—embodying characteristics of an enamine, an α,β-unsaturated ester, and a masked β-aldehyde—render it an invaluable C3 synthon. This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed mechanistic insights and field-proven protocols for the synthesis of key heterocyclic systems, including pyrimidines and quinolones. The methodologies presented are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.

The Chemical Personality of this compound: A Trifunctional Building Block

This compound, at its core, is an electron-rich olefin. The nitrogen lone pair of the diethylamino group engages in resonance with the π-system of the acrylate moiety. This conjugation profoundly influences its reactivity in three key ways:

  • Nucleophilic β-Carbon: The enamine character polarizes the C=C double bond, making the β-carbon (C3) susceptible to electrophilic attack.

  • Electrophilic β-Carbon (Michael Acceptor): Despite the enamine character, the electron-withdrawing effect of the ester group preserves the β-carbon's susceptibility to nucleophilic conjugate addition. The diethylamino group serves as an excellent leaving group, facilitating a subsequent addition-elimination pathway.

  • Masked Aldehyde Functionality: The enamine can be considered a protected form of a β-aldehyde, which can be unmasked under specific reaction conditions, typically involving reaction with a nucleophile and elimination of diethylamine.

This trifunctional nature allows it to participate in a wide array of transformations, making it a preferred precursor for constructing complex molecular architectures.

Application in Heterocycle Synthesis: Building Molecular Scaffolds

The strategic application of this compound hinges on its ability to react with bifunctional reagents, leading to cyclization and the formation of stable heterocyclic rings. We will explore two of the most robust and widely used applications: the synthesis of pyrimidines and quinolones.

Synthesis of Pyrimidine Derivatives

The construction of the pyrimidine ring is a classic example of leveraging this compound as a three-carbon (C-C-C) fragment. This fragment readily undergoes condensation with various N-C-N synthons, such as ureas, thioureas, and guanidines, to form the six-membered pyrimidine core.[1][2] This approach is a cornerstone of heterocyclic synthesis due to its reliability and the biological significance of the resulting pyrimidine derivatives, which are integral to numerous pharmaceuticals and biomolecules.[2][3]

Mechanistic Rationale: The reaction proceeds via a sequential addition-elimination and cyclization cascade. The nucleophilic nitrogen of the N-C-N synthon (e.g., thiourea) attacks the electrophilic β-carbon of the acrylate. This is followed by the elimination of the highly stable diethylamine leaving group. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl, followed by dehydration, to yield the final pyrimidine scaffold.

Diagram 1: General Workflow for Pyrimidine Synthesis

G reagent1 This compound (C-C-C Fragment) process Condensation/ Cyclization reagent1->process reagent2 Thiourea (N-C-N Fragment) reagent2->process catalyst Base Catalyst (e.g., Sodium Ethoxide) catalyst->process intermediate Acyclic Intermediate (Post-Addition/Elimination) product 2-Thioxo-dihydropyrimidin-4-one (Final Product) intermediate->product Intramolecular Cyclization process->intermediate G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization reagent1 This compound intermediate Ethyl 3-(arylamino)acrylate reagent1->intermediate Heat reagent2 Substituted Aniline reagent2->intermediate Heat product 4-Hydroxy-2-quinolone intermediate->product Thermal Cyclization (~250 °C) cyclization_reagent High-Boiling Solvent (e.g., Diphenyl Ether) cyclization_reagent->product

Sources

The Polymerization of Ethyl 3-(diethylamino)acrylate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating a Sparsely Documented Monomer

In the landscape of polymer science, while many monomers are extensively characterized, others, like ethyl 3-(diethylamino)acrylate, remain less explored in publicly available literature. This guide addresses the polymerization of this specific monomer by building upon the robust and well-established methodologies developed for its structural analogs, most notably 2-(diethylamino)ethyl methacrylate (DEAEMA). The protocols and principles detailed herein are adapted from extensive research on similar functional acrylates and methacrylates. This approach provides a strong, scientifically-grounded framework for researchers, scientists, and drug development professionals to successfully polymerize this compound and explore its potential applications. Throughout this guide, the rationale for adapting these protocols is explained, highlighting the expected similarities and potential differences in reactivity and polymer properties.

Introduction to this compound and its Polymerization

This compound is a functional monomer possessing a tertiary amine group and an acrylate backbone. The presence of the diethylamino group imparts pH-responsiveness to the resulting polymer, making it a promising candidate for applications in drug delivery, gene therapy, and smart materials. The acrylate backbone allows for polymerization through various mechanisms, including free radical and controlled radical polymerization techniques.

The reactivity of acrylates in radical polymerization is generally higher than that of their methacrylate counterparts. This is a critical consideration when adapting protocols from DEAEMA to this compound, as it may influence reaction kinetics, polymer molecular weight, and polydispersity.

Free Radical Polymerization: A Foundational Approach

Free radical polymerization is a robust and widely used method for synthesizing polymers. It is particularly suitable for initial explorations of a new monomer due to its relative simplicity and tolerance to various functional groups.

Mechanistic Overview

The process involves three key steps: initiation, propagation, and termination. An initiator, typically a peroxide or an azo compound, is thermally or photochemically decomposed to generate free radicals. These radicals then react with monomer units to initiate the polymerization chain. The chain propagates by the sequential addition of monomer molecules. Finally, the growing polymer chains are terminated by combination or disproportionation.

Diagram: Free Radical Polymerization Mechanism

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2R• 2R• Initiator->2R• Decomposition R-M• R-M• 2R•->R-M• Addition to Monomer (M) R-M-M• R-M-M• R-M•->R-M-M• + M R-Mn• 2 R-Mn• R-M-M•->R-Mn• + (n-2)M P-P P-P R-Mn•->P-P Combination P + P= P + P= R-Mn•->P + P= Disproportionation R-Mn+1• R-Mn+1•

Caption: General mechanism of free radical polymerization.

Protocol: Free Radical Polymerization of this compound

This protocol is adapted from established procedures for the free radical polymerization of functional acrylates and methacrylates.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous 1,4-dioxane (solvent)

  • Methanol (non-solvent for precipitation)

  • Diethyl ether (for washing)

  • Schlenk flask

  • Magnetic stirrer

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Monomer and Solvent Preparation: Purify the this compound monomer by passing it through a column of basic alumina to remove the inhibitor. Degas the 1,4-dioxane by three freeze-pump-thaw cycles.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound and AIBN in anhydrous 1,4-dioxane. A typical molar ratio of monomer to initiator is 100:1.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture under an inert atmosphere (nitrogen or argon).

  • Monitoring: Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing the monomer conversion using techniques like ¹H NMR spectroscopy.

  • Termination and Precipitation: After the desired conversion is reached (typically after several hours), stop the reaction by cooling the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration and wash it several times with diethyl ether to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at room temperature until a constant weight is achieved.

Expected Observations and Considerations:

  • Due to the higher reactivity of acrylates, the polymerization of this compound may be faster than that of DEAEMA. It is advisable to monitor the reaction closely, especially in the initial stages.

  • The choice of solvent can influence the reaction kinetics and the properties of the resulting polymer. Toluene or N,N-dimethylformamide (DMF) can also be used as solvents.

Controlled Radical Polymerization: Precision in Polymer Synthesis

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and dispersity. These methods are highly recommended for the synthesis of well-defined polymers for advanced applications.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile CRP method that involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex. This allows for the controlled growth of polymer chains.[1][2][3]

Diagram: ATRP Experimental Workflow

ATRPWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Monomer This compound Setup Combine reagents in Schlenk flask Monomer->Setup Initiator Ethyl α-bromoisobutyrate Initiator->Setup Catalyst Cu(I)Br Catalyst->Setup Ligand PMDETA Ligand->Setup Solvent Anisole Solvent->Setup Degas Freeze-pump-thaw cycles (x3) Setup->Degas Polymerize Immerse in oil bath (e.g., 60 °C) Degas->Polymerize Monitor Sample periodically for conversion (NMR, GC) Polymerize->Monitor Stop Cool and expose to air Monitor->Stop Dilute Dilute with THF Stop->Dilute Filter Pass through neutral alumina column Dilute->Filter Precipitate Precipitate in cold methanol Filter->Precipitate Dry Dry under vacuum Precipitate->Dry

Caption: A typical experimental workflow for ATRP.

Protocol: ATRP of this compound

This protocol is based on well-established ATRP procedures for functional acrylates.[3]

Materials:

  • This compound (monomer)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Tetrahydrofuran (THF)

  • Neutral alumina

  • Methanol (non-solvent)

  • Schlenk flask

  • Magnetic stirrer

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Reagent Preparation: Purify the monomer as described previously. Purify PMDETA by vacuum distillation.

  • Reaction Setup: In a Schlenk flask, add CuBr. Seal the flask and cycle between vacuum and inert gas three times. Add the degassed monomer, anisole, PMDETA, and EBiB via syringe under an inert atmosphere.

  • Polymerization: Place the flask in a preheated oil bath at 60 °C. The solution should turn homogeneous and colored, indicating the formation of the active catalyst complex.

  • Monitoring: Take samples at timed intervals to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

  • Termination and Purification: After reaching the target conversion, stop the reaction by cooling and exposing the mixture to air. Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitation and Drying: Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Parameter Typical Ratio/Condition Rationale
[Monomer]:[Initiator]50:1 to 200:1Controls the target molecular weight.
[Initiator]:[CuBr]:[Ligand]1:1:1Ensures a controlled polymerization with a sufficient concentration of active species.
SolventAnisole, Toluene, or DMFSolubilizes the monomer and polymer and helps to control the reaction temperature.
Temperature50-90 °CAffects the rate of polymerization and the equilibrium between active and dormant species.

Table 1: Typical Reaction Parameters for ATRP of Functional Acrylates.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique that utilizes a chain transfer agent (CTA) to mediate the polymerization. It is known for its tolerance to a wide range of functional monomers and reaction conditions.[4]

Protocol: RAFT Polymerization of this compound

This protocol is adapted from RAFT polymerization of amino-functionalized acrylates.[4][5]

Materials:

  • This compound (monomer)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent/CTA)

  • 4,4'-Azobis(4-cyanopentanoic acid) (ACPA) (initiator)

  • 1,4-Dioxane (solvent)

  • Diethyl ether (for precipitation)

  • Schlenk flask

  • Magnetic stirrer

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the monomer, CPADB, and ACPA in 1,4-dioxane.

  • Degassing: Degas the solution by performing three freeze-pump-thaw cycles.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C and stir under an inert atmosphere.

  • Monitoring: Track the monomer conversion and polymer molecular weight over time using ¹H NMR and GPC.

  • Termination and Purification: Quench the reaction by cooling and exposure to air. Precipitate the polymer in cold diethyl ether.

  • Drying: Collect the polymer by filtration and dry it under vacuum.

Parameter Typical Ratio/Condition Rationale
[Monomer]:[CTA]50:1 to 500:1Determines the target degree of polymerization.
[CTA]:[Initiator]2:1 to 10:1A higher ratio ensures better control over the polymerization and lower polydispersity.
Solvent1,4-Dioxane, DMF, or TolueneShould be chosen based on the solubility of all components.
Temperature60-80 °CInfluences the rates of initiation, propagation, and chain transfer.

Table 2: Typical Reaction Parameters for RAFT Polymerization of Functional Acrylates.

Characterization of Poly(this compound)

Once synthesized, the polymer should be thoroughly characterized to determine its molecular weight, dispersity, chemical structure, and thermal properties.

  • Gel Permeation Chromatography (GPC/SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine the monomer conversion.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[7]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[7]

Potential Applications and Future Directions

The pH-responsive nature of poly(this compound) makes it a highly attractive material for various biomedical and industrial applications. The tertiary amine groups can be protonated at acidic pH, leading to a change in the polymer's solubility and conformation. This property can be exploited for:

  • Drug Delivery Systems: Encapsulation of drugs in polymer nanoparticles that release their cargo in the acidic environment of tumors or endosomes.

  • Gene Transfection: Complexation with nucleic acids to form polyplexes that can deliver genetic material into cells.

  • Smart Surfaces: Grafting the polymer onto surfaces to create materials with tunable wettability and adhesion.

  • Stimuli-Responsive Gels: Crosslinking the polymer to form hydrogels that swell or shrink in response to pH changes.[8]

Further research into the polymerization of this compound will undoubtedly open up new avenues for the development of advanced functional materials.

References

  • Kohsaka, Y., Akae, Y., Kawatani, R., & Kazama, A. (2022). Polymer chemistry of α-substituted acrylates designed for functional-group synergy. Journal of Macromolecular Science, Part A, 59(2), 83-97. [Link]

  • Gregory, A., & Stenzel, M. H. (2012). End group modification of poly(acrylates) obtained via ATRP: a user guide. Polymer Chemistry, 3(3), 567-575. [Link]

  • Poater, A., Svatunek, D., & Solà, M. (2015). DFT Study on the Propagation Kinetics of Free-Radical Polymerization of α-Substituted Acrylates. The Journal of Physical Chemistry A, 119(51), 12737-12745. [Link]

  • Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377. [Link]

  • Alidedeoglu, A. H., York, A. W., McCormick, C. L., & Morgan, S. E. (2009). Aqueous RAFT polymerization of 2‐aminoethyl methacrylate to produce well‐defined, primary amine functional homo‐and copolymers. Journal of Polymer Science Part A: Polymer Chemistry, 47(20), 5405-5415. [Link]

  • Ashford, E. J., Naldi, V., O'Dell, R., Billingham, N. C., & Armes, S. P. (1998). Polymerization of acrylates by atom transfer radical polymerization. Homopolymerization of 2‐hydroxyethyl acrylate. Journal of Polymer Science Part A: Polymer Chemistry, 36(9), 1417-1424. [Link]

  • Gao, H., & Matyjaszewski, K. (2006). End-Functional Poly (tert-butyl acrylate) Star Polymers by Controlled Radical Polymerization. Macromolecules, 39(15), 4960-4965. [Link]

  • Matyjaszewski, K. (n.d.). ATRP of Acrylates. Matyjaszewski Polymer Group. Carnegie Mellon University. Retrieved from [Link]

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  • D'hooge, D. R., Reyniers, M. F., & Marin, G. B. (2016). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. Chemical Reviews, 116(1), 115-231. [Link]

  • ResearchGate. (n.d.). Synthesis of amino-functionalized block copolymers P1 to P5 by a RAFT polymerization process. [Link]

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  • Convertine, A. J., Lokitz, B. S., Vasileva, Y., Myrick, L. J., Scales, C. W., Lowe, A. B., & McCormick, C. L. (2009). End-Functional Poly (tert-butyl acrylate) Star Polymers by Controlled Radical Polymerization. Macromolecules, 42(17), 6548-6556. [Link]

  • Archer, N. E., Boeck, P. T., Ajirniar, Y., Tanaka, J., & You, W. (2022). RAFT Step-Growth Polymerization of Diacrylates. ACS Macro Letters, 11(9), 1079-1084. [Link]

  • Gody, G., Maschmeyer, T., Zetterlund, P. B., & Perrier, S. (2013). Bioapplications of RAFT Polymerization. Chemical Reviews, 113(7), 5314-5358. [Link]

  • Ishizuka, F., Uchida, M., Onuma, H., & Taniguchi, T. (2023). RAFT Synthesis and Characterization of Poly (Butyl-co-2-(N, N-Dimethylamino) Ethyl Acrylates)-block-Poly (Polyethylene Glycol Monomethyl Ether Acrylate) as a Photosensitizer Carrier for Photodynamic Therapy. Polymers, 15(12), 2636. [Link]

  • Truc, T. T., et al. (2023). Poly(2-(diethylamino)ethyl methacrylate)-Functionalized Carbon Nanodots as Theranostic Platforms for siRNA Delivery and Survivin Silencing in Triple-Negative Breast Cancer. Biomacromolecules, 24(6), 2720-2733. [Link]

  • Cakal, E., & Yilmaz, E. (2017). Novel Poly (N-vinylcaprolactam-co-2-(diethylamino) ethyl methacrylate) Gels: Characterization and Detailed Investigation on Their Stimuli-Sensitive Behaviors and Network Structure. Journal of Macromolecular Science, Part A, 54(10), 717-726. [Link]

  • Jiménez-Morales, A., Ramos-Ballesteros, A., & Bucio, E. (2016). Synthesis of Temperature-and pH-Sensitive Graft Copolymer Containing 2-(Diethylamino) ethyl Methacrylate and N-Vinylcaprolactam onto Silicone Rubber. Open Journal of Polymer Chemistry, 6(3), 15-26. [Link]

  • López-Saucedo, F., et al. (2023). Functionalization of Polypropylene Films with 2-(Diethylamino)ethyl Methacrylate for Dual Stimuli-Responsive Drug Loading and Release Studies. Polymers, 15(21), 4257. [Link]

  • Zhang, Q., et al. (2008). Controlled polymerization of 2-(diethylamino)ethyl methacrylate and its block copolymer with N-isopropylacrylamide by RAFT polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 46(10), 3294-3305. [Link]

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The Synthetic Versatility of Ethyl 3-(Dialkylamino)acrylates: A Guide for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Powerful C3 Synthon

In the vast toolkit of organic synthesis, few reagents offer the blend of reactivity, versatility, and accessibility as β-enamino esters. Among these, Ethyl 3-(diethylamino)acrylate and its more ubiquitously studied counterpart, Ethyl 3-(N,N-dimethylamino)acrylate, stand out as exceptionally powerful C3 building blocks. Their unique electronic structure, characterized by an electron-donating amino group in conjugation with an electron-withdrawing ester, imbues them with a dual reactivity profile that has been exploited in the synthesis of a myriad of complex molecules, from life-saving pharmaceuticals to advanced materials.

This guide will delve into the rich synthetic utility of this class of compounds. While the title specifies the diethyl derivative (CAS 36149-51-6), the vast majority of published literature and established protocols feature the dimethyl analogue, Ethyl 3-(N,N-dimethylamino)acrylate (CAS 924-99-2).[1][2] Given their analogous reactivity, this document will primarily focus on the well-documented applications of the dimethyl variant, with the understanding that the principles and protocols are largely translatable to its diethyl counterpart. We will explore its central role in the construction of heterocyclic scaffolds, its utility in Michael additions, and provide detailed, field-proven protocols for its application.

Table 1: Physicochemical Properties

PropertyThis compoundEthyl 3-(N,N-dimethylamino)acrylate
CAS Number 36149-51-6[3]924-99-2[1][2]
Molecular Formula C₉H₁₇NO₂[3]C₇H₁₃NO₂[2]
Molecular Weight 171.24 g/mol [3]143.18 g/mol [2]
Appearance -Clear yellow to light orange liquid[2]
Boiling Point -118-121 °C @ 7.5 mmHg[2]
Melting Point -17-18 °C[1]

Core Reactivity and Mechanistic Principles

The synthetic utility of Ethyl 3-(dialkylamino)acrylate stems from its enamine character. The lone pair on the nitrogen atom participates in resonance, increasing the electron density at the α-carbon and influencing the reactivity of the β-carbon. This makes the molecule susceptible to a range of transformations.

Diagram 1. Dual reactivity of Ethyl 3-(dialkylamino)acrylate.

Application in Heterocyclic Synthesis

β-Enamino esters are celebrated synthons for the construction of a wide array of bioactive heterocyclic compounds.[1] Their ability to act as a three-carbon fragment with two electrophilic sites makes them ideal partners in cyclocondensation reactions.

Synthesis of Quinolones: The Gould-Jacobs Reaction

A cornerstone application of Ethyl 3-(dialkylamino)acrylate is in the synthesis of 4-hydroxyquinolines, key intermediates for many quinolone antibiotics. This transformation, a variation of the Gould-Jacobs reaction, involves two key steps: a nucleophilic substitution followed by a thermal cyclization.[4]

The reaction begins with the substitution of the dimethylamino group by an aniline. This is followed by a high-temperature intramolecular cyclization, which proceeds via an electrocyclic reaction to form the quinolone ring system.[5]

Gould_Jacobs Gould-Jacobs Reaction Workflow reagent1 Ethyl 3-(dimethylamino)acrylate intermediate Anilinoacrylate Intermediate reagent1->intermediate reagent2 Aniline Derivative reagent2->intermediate cyclization Thermal Cyclization (e.g., in Dowtherm A) intermediate->cyclization product Ethyl 4-hydroxyquinoline-3-carboxylate cyclization->product hydrolysis Saponification & Decarboxylation product->hydrolysis final_product 4-Hydroxyquinoline hydrolysis->final_product

Diagram 2. Workflow for 4-hydroxyquinoline synthesis.

Protocol 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate [6]

This protocol outlines the general procedure for the Gould-Jacobs reaction to synthesize the quinolone core.

Step 1: Formation of the Anilinoacrylate Intermediate

  • In a round-bottom flask, combine the substituted aniline (1.0 eq) and Ethyl 3-(dimethylamino)acrylate (1.1 eq).

  • Heat the mixture at 120-150°C for 1-2 hours. The reaction can often be performed neat.

  • Monitor the reaction by TLC until the starting aniline is consumed. The evolution of dimethylamine will be apparent.

  • The resulting crude anilinoacrylate intermediate is typically a viscous oil or solid upon cooling and can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a separate flask equipped with a reflux condenser, heat a high-boiling inert solvent such as diphenyl ether or Dowtherm A to 250°C.

  • Carefully add the crude anilinoacrylate intermediate from Step 1 to the hot solvent.

  • Maintain the temperature and continue heating for 30-60 minutes.

  • Allow the reaction mixture to cool. The product, Ethyl 4-hydroxyquinoline-3-carboxylate, will often crystallize from the solution.

  • Filter the solid product and wash with a non-polar solvent like hexane to remove the high-boiling solvent.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis of Pyrimidines

Ethyl 3-(dialkylamino)acrylate serves as a versatile C-C-C fragment for the construction of the pyrimidine ring. The general strategy involves a condensation reaction with an N-C-N fragment, such as an amidine, guanidine, or urea.[7]

The reaction typically proceeds through an initial Michael addition of the amidine to the enamino ester, followed by cyclization and elimination of the dialkylamine and ethanol to form the aromatic pyrimidine ring.

Protocol 2: General Procedure for the Synthesis of 2-Substituted-4-hydroxypyrimidines

  • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add the desired amidine hydrochloride (1.0 eq) and stir for 15 minutes at room temperature.

  • Add Ethyl 3-(dimethylamino)acrylate (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.

  • After completion, cool the reaction mixture to room temperature and neutralize with an acid (e.g., acetic acid or dilute HCl).

  • The product may precipitate upon neutralization. If so, collect the solid by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Table 2: Representative Examples of Heterocycle Synthesis

Starting MaterialsProductReaction TypeTypical Yield
Ethyl 3-(dimethylamino)acrylate, m-Chloroaniline7-Chloro-4-hydroxyquinolineGould-Jacobs~85-95%
Ethyl 3-(dimethylamino)acrylate, Benzamidine2-Phenyl-4-hydroxypyrimidinePyrimidine SynthesisGood to Excellent
Ethyl 3-(dimethylamino)acrylate, Guanidine2-Amino-4-hydroxypyrimidinePyrimidine SynthesisGood to Excellent

Application in Michael Additions

The electron-deficient β-carbon of Ethyl 3-(dialkylamino)acrylate makes it an excellent Michael acceptor for a variety of nucleophiles, particularly nitrogen (aza-Michael) and sulfur (thia-Michael) nucleophiles.[8][9] This reaction is a highly efficient method for forming C-N and C-S bonds and is a key step in the synthesis of β-amino acids and their derivatives.

Michael_Addition Mechanism of Aza-Michael Addition start R'₂NH + Ethyl 3-(dialkylamino)acrylate ts [Transition State] start->ts Nucleophilic attack intermediate Zwitterionic Intermediate ts->intermediate product Ethyl 3,3-bis(dialkylamino)propanoate (after proton transfer) intermediate->product Intramolecular proton transfer

Diagram 3. Simplified mechanism of the aza-Michael addition.

The reaction proceeds via the conjugate addition of the amine to the α,β-unsaturated ester. The initial adduct can then eliminate the dialkylamino group to afford a new enamino ester, or it can be trapped, depending on the reaction conditions and the nature of the nucleophile.

Protocol 3: Aza-Michael Addition of a Secondary Amine

  • In a round-bottom flask, dissolve Ethyl 3-(dimethylamino)acrylate (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile, or neat).

  • Add the secondary amine (e.g., piperidine, morpholine) (1.0-1.2 eq) to the solution. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours to 24 hours. Monitor by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the corresponding β-amino ester.

Conclusion

This compound and its dimethyl analogue are undeniably powerful and versatile reagents in the arsenal of the synthetic organic chemist. Their predictable reactivity allows for the efficient construction of complex molecular architectures, particularly nitrogen-containing heterocycles and β-amino acid derivatives. The protocols and principles outlined in this guide serve as a foundation for researchers, scientists, and drug development professionals to harness the full synthetic potential of these valuable building blocks. As the demand for efficient and atom-economical synthetic methods continues to grow, the utility of these enamino esters is poised to expand even further.

References

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  • PubChem. (n.d.). Ethyl trans-3-dimethylaminoacrylate. PubChem. [Link]

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  • ResearchGate. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. [Link]

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  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

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  • MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]

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Application Notes & Protocols for Ethyl 3-(diethylamino)acrylate: A Versatile Synthon in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the experimental procedures involving Ethyl 3-(diethylamino)acrylate. It is designed for researchers, scientists, and professionals in drug development who utilize versatile chemical intermediates. The guide delves into the synthesis, physicochemical properties, safety protocols, and key applications of this compound, with a focus on its role in heterocycle synthesis. The protocols are presented with detailed, step-by-step instructions, underpinned by mechanistic rationale to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Strategic Value of this compound

This compound is a valuable bifunctional reagent characterized by the simultaneous presence of an α,β-unsaturated ester and an enamine moiety. This unique electronic arrangement makes it an exceptionally useful three-carbon (C3) building block in organic synthesis. The electron-donating diethylamino group polarizes the double bond, rendering the α-carbon nucleophilic and the β-carbon electrophilic, while also functioning as an excellent leaving group in subsequent cyclization reactions.

Its primary utility lies in the construction of complex molecular scaffolds, most notably in the pharmaceutical industry for the synthesis of quinolone antibiotics, a critical class of anti-infective drugs.[1][2] By providing a pre-functionalized C3-unit, it streamlines synthetic routes, often leading to higher yields and simpler purification procedures compared to multi-step alternatives. This guide will explore the fundamental protocols for its synthesis and its application as a key intermediate.

Physicochemical Properties & Data

A thorough understanding of a reagent's physical properties is paramount for its effective and safe use in experimental design.

PropertyValueSource(s)
Molecular Formula C₉H₁₇NO₂[3]
Molecular Weight 171.24 g/mol [4]
CAS Number 6052-93-3 (E-isomer)[3]
Appearance Liquid[5]
Boiling Point 88 °C at 6 mmHg[5]
Flash Point >110 °C (>230 °F)[6]
Density ~0.93 g/mL[7]

Spectroscopic Characterization Data:

TechniqueKey Features and Expected Values
¹H NMR Signals corresponding to the ethyl ester (triplet and quartet), diethylamino group (quartet and triplet), and vinylic protons. The coupling constant between vinylic protons helps determine the E/Z geometry.
¹³C NMR Resonances for the carbonyl carbon (~160-170 ppm), vinylic carbons, and aliphatic carbons of the ethyl and diethylamino groups.[8]
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the conjugated ester, the C=C stretch of the enamine system, and C-N stretching vibrations.[9]
Mass Spectrometry Molecular ion peak (M+) corresponding to the compound's molecular weight.[9]

Safety & Handling

As with any chemical reagent, adherence to strict safety protocols is mandatory.

  • Hazard Identification: this compound may cause an allergic skin reaction and is potentially harmful to aquatic life.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gear, including nitrile gloves, safety goggles with side shields, and a lab coat.[10][12]

  • Handling: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of vapors.[10] Prevent contact with skin and eyes.[12]

  • Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][12]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. If irritation or a rash develops, seek medical attention.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[10]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Experimental Protocols & Methodologies

Synthesis of this compound via Aza-Michael Addition

The most direct and common synthesis of this compound is through the conjugate (Michael) addition of diethylamine to ethyl propiolate.[5] This reaction is typically exothermic and proceeds readily.

Causality: The nucleophilic nitrogen of diethylamine attacks the electron-deficient terminal alkyne carbon of ethyl propiolate. The resulting zwitterionic intermediate rapidly rearranges and is protonated (by solvent or another amine molecule) to yield the stable enamine product. The reaction is highly efficient, often resulting in excellent yields.

SynthesisWorkflow Reactants Reactants: - Ethyl Propiolate - Diethylamine - Ethanol (Solvent) Addition Step 1: Controlled Addition Add diethylamine dropwise to ethyl propiolate solution at room temperature. Reactants->Addition Stirring Step 2: Reaction Stir mixture at room temp. for 3.5 hours. (Exothermic reaction) Addition->Stirring Workup Step 3: Solvent Removal Evaporate ethanol under reduced pressure. Stirring->Workup Purification Step 4: Purification Distill residue under vacuum (e.g., 88°C / 6 mmHg). Workup->Purification Product Final Product: This compound Purification->Product

Workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl propiolate (0.2 mol, 19.6 g) in 150 mL of absolute ethanol.

  • Nucleophilic Addition: Prepare a solution of diethylamine (0.2 mol, 14.6 g) in 100 mL of absolute ethanol. Add this solution dropwise to the stirred ethyl propiolate solution at ambient temperature. Note: The reaction is exothermic; for larger scales, an ice bath may be necessary to maintain control.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for approximately 3.5 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (ethyl propiolate) is consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol solvent.

  • Purification: Purify the resulting crude residue by vacuum distillation. Collect the fraction boiling at approximately 88°C / 6 mmHg to yield pure this compound as a liquid (typical yield: 85-90%).[5]

Application in Heterocycle Synthesis: The Gould-Jacobs Reaction

A cornerstone application of this compound is in the synthesis of quinolone and coumarin ring systems. The following protocol outlines a general procedure for synthesizing a 4-hydroxyquinolone core, a precursor to many antibacterial agents.

Causality: The reaction proceeds in two key stages. First, an aromatic amine (e.g., aniline) displaces the diethylamino group via a nucleophilic substitution-addition mechanism on the enamine double bond, forming a more stable anilinoacrylate intermediate. Second, upon heating in a high-boiling point solvent, an intramolecular cyclization (electrophilic aromatic substitution) occurs, followed by elimination of ethanol to form the stable, aromatic 4-hydroxyquinolone product.

HeterocycleSynthesis cluster_0 Stage 1: Condensation cluster_1 Stage 2: Cyclization Start Start: - Aniline Derivative - this compound Condense Heat reactants (e.g., 100-130°C) to form anilinoacrylate intermediate. (Diethylamine is displaced). Start->Condense Intermediate Intermediate: Ethyl 3-anilinoacrylate Condense->Intermediate Cyclize Heat intermediate in high-boiling solvent (e.g., Dowtherm A, >240°C). Thermal intramolecular cyclization. Intermediate->Cyclize Product Final Product: 4-Hydroxyquinolone Cyclize->Product

Pathway for 4-hydroxyquinolone synthesis.

Step-by-Step Protocol:

  • Condensation: In a flask fitted with a condenser, mix the substituted aniline (1.0 eq.) with this compound (1.1 eq.). Heat the mixture, typically between 100-130 °C, for 1-2 hours. The displaced diethylamine can be observed distilling from the reaction. The progress can be monitored by TLC.

  • Solvent Addition and Cyclization: To the crude anilinoacrylate intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether. Heat the solution to a high temperature (typically 240-260 °C) to initiate the thermal cyclization. Ethanol will be eliminated during this process.

  • Isolation: After cooling, the cyclized product often precipitates from the solvent. Dilute the cooled mixture with a hydrocarbon solvent like hexane or toluene to facilitate further precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with the hydrocarbon solvent to remove the high-boiling reaction medium. The crude 4-hydroxyquinolone can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Conclusion

This compound is a powerful and versatile reagent whose value is derived from its dual enamine-ester functionality. The protocols outlined in this guide demonstrate its utility in both its own synthesis via a robust Aza-Michael addition and its subsequent application as a C3 synthon for constructing complex heterocyclic systems vital to the pharmaceutical industry. A firm grasp of its reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this intermediate for the efficient synthesis of high-value molecules.

References

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 3-(diethylamino)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Ethyl 3-(diethylamino)acrylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into improving reaction yields and troubleshooting common experimental hurdles. Our approach is rooted in mechanistic understanding and practical, field-proven solutions.

Introduction: The Chemistry of β-Enaminoesters

This compound is a valuable β-enaminoester, a class of compounds that serve as versatile intermediates in the synthesis of numerous nitrogen-containing heterocycles and pharmacologically active molecules. The most direct and common synthetic route is the Aza-Michael addition of diethylamine to ethyl propiolate. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact yield and purity. This guide will walk you through a systematic approach to optimizing this synthesis.

Section 1: Troubleshooting Guide for Low Yields

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is significantly lower than the reported literature values (typically >85%). What are the primary factors I should investigate?

Low yields are often traced back to foundational experimental parameters rather than complex mechanistic failures. A systematic review of your setup is the most effective first step.[1][2]

Answer:

Start by assessing the following critical areas:

  • Reagent and Solvent Quality:

    • Diethylamine Purity: Diethylamine can absorb atmospheric carbon dioxide to form a non-nucleophilic carbamate salt, effectively reducing its molar concentration. Use freshly opened or recently distilled diethylamine.

    • Ethyl Propiolate Purity: This starting material can be prone to polymerization or degradation over time. Verify its purity by NMR or GC-MS before use.

    • Solvent Integrity: The presence of water or other reactive impurities in your solvent can lead to unwanted side reactions. While the reaction is often performed in ethanol, ensure the solvent is of an appropriate grade. For sensitive or optimization reactions, using anhydrous solvents is a good practice.

  • Reaction Conditions and Stoichiometry:

    • Exothermic Reaction Control: The addition of diethylamine to ethyl propiolate is exothermic.[3] Adding the amine dropwise to a stirred solution of the propiolate allows for better temperature control, preventing localized heating that can promote side reactions.

    • Stoichiometry: Ensure an accurate 1:1 molar ratio of reactants. A slight excess of the more volatile component (diethylamine) can sometimes be used to drive the reaction to completion, but a large excess can complicate purification.

    • Reaction Time: While the reaction is often complete within a few hours at room temperature, incomplete conversion can occur.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Atmosphere Control:

    • While not always strictly required, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the amine and other potential side reactions, especially if the reaction is run for an extended period.[1]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing the cause of low yields.

G start Low Yield Encountered reagents Step 1: Verify Reagent & Solvent Purity start->reagents sub_reagent1 Diethylamine fresh? (Check for carbamate formation) reagents->sub_reagent1 sub_reagent2 Ethyl Propiolate pure? (Check for polymer) reagents->sub_reagent2 sub_reagent3 Solvent anhydrous/appropriate grade? reagents->sub_reagent3 conditions Step 2: Review Reaction Conditions sub_cond1 Exotherm controlled? (Dropwise addition) conditions->sub_cond1 sub_cond2 Stoichiometry accurate? conditions->sub_cond2 sub_cond3 Reaction monitored to completion (TLC/GC)? conditions->sub_cond3 workup Step 3: Analyze Work-up & Purification sub_workup1 Product lost during extraction? workup->sub_workup1 sub_workup2 Decomposition during distillation? (Check vacuum & temp) workup->sub_workup2 sub_reagent1->conditions If Reagents OK sub_reagent2->conditions sub_reagent3->conditions sub_cond1->workup If Conditions OK sub_cond2->workup sub_cond3->workup solution Identify & Rectify Issue sub_workup1->solution sub_workup2->solution

Caption: A systematic workflow for troubleshooting low yields.

Question 2: I'm observing multiple spots on my TLC plate and my final product is impure. What are the likely side reactions?

The formation of byproducts is a common issue that directly impacts both yield and purity. Understanding the potential side reactions is key to mitigating them.

Answer:

Several side reactions can occur. The most common are:

  • Bis-Michael Addition: The desired product, an enamine, can act as a nucleophile itself and add to a second molecule of ethyl propiolate. This is more likely to occur if the concentration of diethylamine is depleted before all the ethyl propiolate has reacted.

    • Mitigation: Ensure diethylamine is added slowly to a solution of ethyl propiolate so that the primary amine is always in excess locally, favoring the desired reaction.

  • Polymerization: Acrylate and propiolate esters are susceptible to polymerization, especially at elevated temperatures. This is a significant concern during purification by distillation.

    • Mitigation: Add a radical inhibitor, such as 2,4-dimethyl-6-tert-butylphenol or 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO), to the crude product before distillation.[4] This prevents polymerization at high temperatures.

  • Transesterification: If using an alcohol solvent that does not match the ester group (e.g., methanol with an ethyl ester), transesterification can occur, leading to a mixture of ester products.[5]

    • Mitigation: Use ethanol as the solvent when synthesizing the ethyl ester. Alternatively, use an aprotic solvent like THF or perform the reaction neat (solvent-free).

Summary of Troubleshooting Strategies
ProblemPotential CauseRecommended Solution
Low Conversion Insufficient reaction time; Poor reagent quality; Incorrect temperature.Monitor reaction by TLC/GC until starting material is consumed. Use fresh/purified reagents. Ensure proper temperature control.
Impure Product Side reactions (Bis-addition, polymerization).Control addition rate of amine. Use a polymerization inhibitor during distillation.[4]
Product Loss Decomposition during work-up/purification.Purify via vacuum distillation at the lowest possible temperature.[3] Avoid prolonged heating.
Inconsistent Results Moisture or atmospheric CO₂ contamination.Use anhydrous solvents and fresh diethylamine. Consider running under an inert atmosphere.[1]

Section 2: Reaction Mechanism and Optimization

What is the reaction mechanism and how can this knowledge be used for optimization?

The synthesis proceeds via a well-established Aza-Michael Addition (also known as a 1,4-conjugate addition).

Answer:

In this reaction, the lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile, attacking the electron-deficient β-carbon of the ethyl propiolate. The electron-withdrawing ester group makes the alkyne susceptible to this nucleophilic attack. The resulting intermediate is then protonated (typically by another molecule of the amine or trace protic sources) to yield the final enamine product.

Aza-Michael Addition Mechanism

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Et2NH Et₂NH Propiolate HC≡C-COOEt Intermediate Et₂N⁺H-CH=C⁻-COOEt Product Et₂N-CH=CH-COOEt Intermediate->Product Proton Transfer

Caption: Simplified mechanism of Aza-Michael addition.

Optimization Insights from the Mechanism:

  • Nucleophilicity: The reaction rate depends on the nucleophilicity of the amine. Diethylamine is a strong nucleophile, so the reaction is typically rapid.

  • Electrophilicity: The reactivity of the Michael acceptor (ethyl propiolate) is crucial. The ester group sufficiently activates the alkyne.

  • Solvent Effects: Polar aprotic solvents can stabilize charged intermediates and may accelerate the reaction.[6] However, for this specific synthesis, the reaction proceeds efficiently in ethanol or even without a solvent.[3]

Section 3: Frequently Asked Questions (FAQs)

Q1: Is a catalyst necessary for this reaction? A1: Generally, no catalyst is required for the addition of a strong secondary amine like diethylamine to a highly activated alkyne like ethyl propiolate. The reaction proceeds readily on its own.[3] For less reactive amines or acceptors, bases or Lewis acids can be employed to facilitate the reaction.[7][8]

Q2: Can I use other amines or acrylate esters? A2: Yes, the Aza-Michael addition is a versatile reaction. Other secondary amines (e.g., piperidine, morpholine) and primary amines can be used, though reaction rates and conditions may need adjustment.[8][9] Similarly, other acrylate esters (e.g., methyl, butyl) can be used as the Michael acceptor.

Q3: My final product is a mixture of E/Z isomers. How can I control the stereoselectivity? A3: For the addition of secondary amines to terminal alkynes, the reaction typically yields the (E)-enamine as the major product due to steric factors.[10] The product distribution can sometimes be influenced by solvent and temperature. If a specific isomer is required, purification by chromatography or crystallization may be necessary.

Q4: What is the best method for purifying the final product? A4: The most commonly reported and effective method is vacuum distillation .[3] This allows for separation from non-volatile impurities and unreacted starting materials at a temperature low enough to prevent thermal decomposition or polymerization of the product. A short Vigreux column is often sufficient.[3]

Section 4: Recommended Experimental Protocol

This protocol is based on a well-established and high-yielding procedure.[3]

Title: Synthesis of this compound via Aza-Michael Addition

Materials:

  • Ethyl propiolate (0.2 mol)

  • Diethylamine (0.2 mol)

  • Ethyl alcohol (250 mL total)

  • Round-bottom flask (500 mL)

  • Stir bar

  • Addition funnel

  • Ice bath (optional, for temperature control)

  • Rotary evaporator

  • Vacuum distillation apparatus with a short Vigreux column

Procedure:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl propiolate (19.6 g, 0.2 mol) in 150 mL of ethyl alcohol.

  • Amine Addition: Prepare a solution of diethylamine (14.6 g, 0.2 mol) in 100 mL of ethyl alcohol and place it in an addition funnel.

  • Reaction: Begin stirring the ethyl propiolate solution at room temperature. Add the diethylamine solution dropwise over a period of 30-45 minutes. The reaction is exothermic; use an ice bath to maintain the temperature around 25-30°C if necessary.

  • Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 3 to 4 hours. Monitor the disappearance of the ethyl propiolate starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).

  • Solvent Removal: Once the reaction is complete, remove the ethyl alcohol solvent using a rotary evaporator.

  • Purification:

    • (Optional but Recommended) Add a small amount of a polymerization inhibitor (e.g., a few crystals of 2,4-dimethyl-6-tert-butylphenol) to the crude oil.

    • Purify the resulting residue by vacuum distillation. Collect the fraction boiling at approximately 88°C at 6 mmHg.[3]

  • Characterization: The final product should be a clear liquid. The expected yield is typically high, around 85-90%. Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

References

  • Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination. Retrieved from [Link]

  • Wang, C., et al. (2012). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules, 17(12), 14052-14061. [Link]

  • Das, B., et al. (2007). A novel application of highly stable Fe(OTf)3 as an efficient catalyst for the synthesis of a variety of β-enamino ketones and esters under solvent-free conditions. Tetrahedron Letters, 48(1), 121-124. [Link]

  • PrepChem. (2023). Synthesis of this compound. Retrieved from [Link]

  • Xin, D., & Burgess, K. (2014). Pilot Reactions for Formation of β-Enamino Derivatives. Organic Letters, 16(8), 2108-2110. [Link]

  • Al-Awadi, N. A., et al. (2009). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 14(9), 3369-3378. [Link]

  • Google Patents. (2014). CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate.
  • Google Patents. (2016). CN105693535A - Preparation method of 3-N,N-dimethylamino ethyl acrylate.
  • ResearchGate. (n.d.). Knoevenagel condensation of (E)-3-(4-(dimethylamino)phenyl)acrolein and ethyl 2-cyanoacetate. Retrieved from [Link]

  • Reddit. (2022). What are some common causes of low reaction yields?. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • ResearchGate. (2008). Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved from [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]

  • Reddit. (2019). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]

  • Varala, R., et al. (2007). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Arkivoc, 2007(14), 121-131. [Link]

  • Zapata-Gonzalez, I., et al. (2021). Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)ethyl methacrylate with methanol and the competitive effect on free-radical polymerization. RSC Advances, 11(26), 15859-15868. [Link]

  • Encyclopedia MDPI. (2022). Thia-Michael Reaction. Retrieved from [Link]

Sources

Side reactions and byproducts in Ethyl 3-(diethylamino)acrylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 3-(diethylamino)acrylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.

Introduction

This compound is a valuable enamine compound, widely used as an intermediate in the synthesis of pharmaceuticals and specialty chemicals. Its structure incorporates an ester, an olefin, and an amine, making it a versatile building block. The most common synthetic route is the conjugate (Michael) addition of diethylamine to ethyl propiolate. While seemingly straightforward, this reaction is prone to several side reactions and byproduct formations that can impact yield, purity, and reproducibility. This guide aims to provide expert insights and practical solutions to these challenges.

Core Reaction Mechanism

The synthesis proceeds via a nucleophilic conjugate addition, also known as a Michael-type reaction. Diethylamine acts as the nucleophile, attacking the electron-deficient alkyne of ethyl propiolate. The reaction mechanism is generally considered a stepwise process.[1]

ReactionMechanism cluster_reactants Reactants cluster_product Product R1 Ethyl Propiolate I1 Zwitterionic/Allenolate Intermediate R1->I1 R2 Diethylamine R2->I1 P1 This compound (E/Z isomers) I1->P1 Proton Transfer

Caption: General mechanism for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, workup, or purification of this compound.

TroubleshootingWorkflow cluster_solutions Potential Solutions start Experiment Start problem Problem Observed? start->problem low_yield Low or No Yield problem->low_yield Yes dark_color Dark/Polymeric Residue problem->dark_color Yes impure Product is Impure (NMR/GC-MS) problem->impure Yes success Successful Synthesis problem->success No sol_yield Check Reagent Quality Optimize Temp/Time Ensure Anhydrous Conditions low_yield->sol_yield sol_color Add Inhibitor Use Lower Temp Degas Solvents dark_color->sol_color sol_impure Improve Workup Optimize Distillation Check for Hydrolysis impure->sol_impure

Sources

Technical Support Center: Purification of Ethyl 3-(diethylamino)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 3-(diethylamino)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this versatile enaminone intermediate.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceuticals. Its purification from reaction mixtures can present several challenges, including the removal of starting materials, catalysts, and byproducts, as well as potential product instability under certain conditions. This guide offers practical, experience-based solutions to common issues encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most prevalent impurities depend on the synthetic route. For the common synthesis involving the addition of diethylamine to ethyl propiolate, residual starting materials are the primary contaminants.[1] Other synthetic methods may introduce different impurities. For instance, syntheses starting from ethyl acetate and dimethylamine can have residual solvents like xylene or by-products from side reactions.[2]

Q2: Is this compound stable to hydrolysis?

A2: Enaminones, the class of compounds to which this compound belongs, can be susceptible to hydrolysis, especially under acidic conditions.[3] The rate of hydrolysis is influenced by the structure of the enaminone and the pH of the solution.[3][4] During aqueous workups, it is advisable to work quickly and use neutral or slightly basic conditions to minimize product loss.

Q3: What is the recommended method for purifying this compound on a laboratory scale?

A3: For typical laboratory-scale purifications (grams to tens of grams), vacuum distillation is the most effective method.[1][2] It efficiently removes less volatile impurities and unreacted starting materials. A short Vigreux column is often sufficient to achieve high purity.[1]

Q4: Can column chromatography be used to purify this compound?

A4: While possible, column chromatography on silica gel can be challenging due to the basic nature of the diethylamino group, which can lead to tailing and potential decomposition on the acidic silica surface. If chromatography is necessary, using a deactivated silica gel (e.g., by pre-treating with a triethylamine solution) or an alternative stationary phase like alumina is recommended.

Q5: Are there any specific safety precautions to consider during the purification of this compound?

A5: Standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. This compound may cause skin irritation.[5]

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound and provides actionable solutions.

Issue 1: Low yield after aqueous workup.
  • Probable Cause: Product loss due to hydrolysis. Enaminones can be sensitive to acidic conditions, leading to decomposition back to the corresponding β-ketoester and amine.[3]

  • Solution:

    • Neutralize Acid: If the reaction was performed under acidic conditions, carefully neutralize the mixture with a mild base (e.g., sodium bicarbonate solution) before extraction.

    • Minimize Contact Time: Perform the aqueous extraction and washing steps as quickly as possible to reduce the contact time of the product with the aqueous phase.

    • Use Brine: Wash the organic layer with brine (saturated NaCl solution) to help remove dissolved water and break up emulsions.

Issue 2: Product appears dark or colored after distillation.
  • Probable Cause: Thermal decomposition or polymerization during distillation. Acrylates are prone to polymerization at elevated temperatures.[6]

  • Solution:

    • Reduce Distillation Temperature: Use a high-vacuum pump to lower the boiling point of the product.

    • Add a Polymerization Inhibitor: Add a small amount of a polymerization inhibitor, such as hydroquinone or 2,4-dimethyl-6-tert-butylphenol, to the crude product before distillation.[2][6]

    • Avoid Overheating: Use a heating mantle with a stirrer and monitor the pot temperature closely. Do not heat the distillation flask to dryness.

Issue 3: Incomplete removal of diethylamine.
  • Probable Cause: Insufficient removal of the volatile diethylamine starting material.

  • Solution:

    • Solvent Evaporation: After the reaction, remove the solvent and excess diethylamine under reduced pressure using a rotary evaporator.

    • Azeotropic Removal: If residual diethylamine persists, it can sometimes be removed by adding a solvent like toluene and evaporating it under reduced pressure to form an azeotrope.

    • Acid Wash (with caution): A very dilute acid wash (e.g., 1% HCl) can be used to protonate and extract the diethylamine into the aqueous phase. However, this carries a risk of hydrolyzing the product and should be done quickly and at low temperatures.

Issue 4: Product purity is low, even after distillation.
  • Probable Cause: Co-distillation with an impurity that has a similar boiling point.

  • Solution:

    • Fractional Distillation: Employ a more efficient distillation setup, such as a longer Vigreux column or a packed column, to improve separation.

    • Chemical Treatment: If the impurity is known, consider a chemical treatment to convert it into a less volatile or more easily separable compound before distillation.

    • Alternative Purification: If distillation is ineffective, consider alternative methods like preparative thin-layer chromatography (TLC) or flash chromatography on a suitable stationary phase.

Experimental Protocols

Protocol 1: Standard Aqueous Workup
  • Cool the reaction mixture to room temperature.

  • If acidic, slowly add a saturated aqueous solution of sodium bicarbonate with stirring until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Shake the funnel, allowing the layers to separate.

  • Collect the organic layer.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Protocol 2: Vacuum Distillation
  • Set up a distillation apparatus suitable for vacuum. A short-path distillation apparatus is often ideal.

  • Add the crude this compound and a magnetic stir bar to the distillation flask.

  • Optionally, add a small amount of a polymerization inhibitor.

  • Slowly apply vacuum and begin heating the distillation flask.

  • Collect the fraction that distills at the expected boiling point and pressure (e.g., 88°C at 6 mmHg).[1]

  • Monitor the purity of the collected fractions using an appropriate analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Purification Workflow Diagram

Purification_Workflow cluster_reaction Reaction Mixture cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound (with impurities) Quench Quench/Neutralize Crude_Product->Quench 1. Extraction Solvent Extraction Quench->Extraction 2. Wash Wash (Water, Brine) Extraction->Wash 3. Dry Dry (Na2SO4/MgSO4) Wash->Dry 4. Concentrate Concentrate Dry->Concentrate 5. Distillation Vacuum Distillation Concentrate->Distillation 6. Pure_Product Pure this compound Distillation->Pure_Product 7. Analysis Purity Check (GC, NMR) Pure_Product->Analysis 8.

Caption: Purification workflow for this compound.

Key Purification Parameters

ParameterMethodRecommended ConditionsRationale
Workup pH Aqueous ExtractionNeutral to slightly basicTo prevent acid-catalyzed hydrolysis of the enaminone.[3]
Purification Technique DistillationVacuum (e.g., 6 mmHg)Lowers the boiling point to prevent thermal decomposition.[1]
Boiling Point Vacuum Distillation~88 °C @ 6 mmHgCharacteristic physical property for pure product identification.[1]
Additives DistillationPolymerization inhibitor (e.g., 2,4-dimethyl-6-tert-butylphenol)Prevents polymerization of the acrylate moiety at high temperatures.[2][6]
Stationary Phase Column ChromatographyAlumina or deactivated silica gelMinimizes product tailing and decomposition on acidic surfaces.

References

  • Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. PubMed. Available at: [Link]

  • Synthesis of this compound. PrepChem.com. Available at: [Link]

  • CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate. Google Patents.
  • CN105693535A - Preparation method of 3-N,N-dimethylamino ethyl acrylate. Google Patents.
  • Optimization of Enaminone structures and investigation of substituent effects on molecular stability using HF and DFT soft computational methods. Europub. Available at: [Link]

  • Synthesis and anticonvulsant activity of enaminones. Journal of Medicinal Chemistry. Available at: [Link]

  • The hydrolytic behavior of N , N ′-(dimethylamino)ethyl acrylate-functionalized polymeric stars. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Diethylaminoethyl Methacrylate. PubChem. Available at: [Link]

  • A Mechanistic Study of the Hydrolysis of Poly[N,N-(dimethylamino)ethyl acrylates] as Charge-Shifting Polycations. Macromolecules. Available at: [Link]

Sources

Troubleshooting failed reactions with Ethyl 3-(diethylamino)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 3-(diethylamino)acrylate

A Senior Application Scientist's Guide to Troubleshooting Failed Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile enaminoester in their synthetic workflows. As a key building block, its reactivity profile is generally reliable, but like any chemical transformation, challenges can arise. This document provides in-depth, experience-driven insights in a direct question-and-answer format to help you diagnose, troubleshoot, and resolve common issues encountered during your experiments.

Part 1: Foundational Troubleshooting & Reagent Integrity

This section addresses the most common and fundamental source of reaction failure: the quality and handling of the starting materials.

Question: My reaction with this compound is completely inert. No starting material is consumed even after extended reaction times. What's the first thing I should check?

Answer: The first and most critical step is to verify the integrity of your this compound. This compound, while generally stable, is susceptible to degradation, particularly hydrolysis.

  • Causality: this compound is an enaminoester. The ester functional group can hydrolyze in the presence of trace amounts of water, especially if catalyzed by acid or base, to form ethyl acrylate and diethylamine. More critically, the entire molecule can degrade via more complex pathways if stored improperly.[1][2] Hydrolytic instability is a known characteristic of related amino-functionalized acrylates.[1]

  • Immediate Action: Before questioning the reaction conditions, you must validate the reagent.

    • Obtain a ¹H NMR Spectrum: This is the most definitive method. Dissolve a small sample in a dry, deuterated solvent (like CDCl₃) and acquire a spectrum. Compare it against the known reference spectrum for pure this compound. Look for the characteristic vinyl protons and the ethyl/diethyl groups. The appearance of new, unexpected signals is a red flag.

    • Check Physical Appearance: The pure compound should be a clear liquid.[3] Any significant discoloration (e.g., turning deep yellow or brown) or the presence of solid precipitates suggests degradation or polymerization.

    • Review Storage Conditions: This reagent should be stored in a cool, dry place, under an inert atmosphere (like argon or nitrogen), and protected from light. Oxygen is required to activate the polymerization inhibitor, but prolonged exposure to air and moisture is detrimental.[4]

Question: I suspect my this compound has degraded. What are the signs of decomposition I should look for in an NMR spectrum?

Answer: When analyzing the ¹H NMR spectrum of your reagent, look for these key indicators of degradation:

  • Hydrolysis Products: The primary hydrolysis products are diethylamine and ethyl acrylate. You may see broad signals corresponding to the N-H proton of diethylamine and the characteristic signals of the vinyl protons of ethyl acrylate.

  • Polymerization: The sharp, distinct peaks of the vinyl protons of the monomer will diminish and may be replaced by very broad, poorly resolved humps in the polymer region of the spectrum.

  • Other Byproducts: Complex degradation can lead to a multitude of unidentifiable small peaks. If your spectrum is "messy" and does not match the reference, the reagent is likely compromised.

Workflow for Reagent Verification

Below is a simple workflow to validate your starting material before proceeding with complex troubleshooting.

start Reaction Failure: No Conversion check_reagent Verify this compound (Reagent A) start->check_reagent nmr Acquire ¹H NMR of Reagent A check_reagent->nmr visual Visual Inspection: Color, Clarity check_reagent->visual storage Review Storage History check_reagent->storage check_other Verify Other Reagents (Reagent B, Solvent, etc.) proceed Proceed to Troubleshoot Reaction Conditions check_other->proceed compare Compare NMR to Reference nmr->compare pass NMR Matches Reference & Reagent is Clear visual->pass Looks Good fail NMR Shows Impurities or Reagent is Discolored/Cloudy visual->fail Degraded compare->pass Match compare->fail Mismatch pass->check_other purify Purify or Procure New Reagent A fail->purify purify->check_reagent Start This compound + Reagent (Nu:⁻ or E⁺) Desired Desired Product Start->Desired Correct Conditions (Anhydrous, Inert Atm.) Hydrolysis Hydrolysis (H₂O, Acid/Base) Start->Hydrolysis Presence of Water Polymerization Polymerization (Heat, Light, Radicals) Start->Polymerization High Temp / Initiators Transesterification Transesterification (Alcohol Solvent) Start->Transesterification e.g., MeOH/EtOH Solvent

Caption: Competing reaction pathways for this compound.

Part 3: Work-up and Purification FAQs

Successfully forming the product is only half the battle. Isolating it in high purity presents its own set of challenges.

Question: My crude reaction looks clean by TLC/NMR, but the product decomposes upon purification by silica gel chromatography. Why is this happening and what can I do?

Answer: This is a classic issue when working with amine-containing compounds. The inherent acidity of standard silica gel can degrade acid-sensitive products.

  • Causality: The enamine functionality in your product is likely susceptible to hydrolysis or decomposition on the acidic silica surface. The lone pair on the nitrogen can be protonated, which can trigger a cascade of decomposition reactions.

  • Solutions:

    • Neutralize the Silica Gel: Prepare a slurry of silica gel in a solvent like ethyl acetate or hexane, and add 1-2% triethylamine (or another volatile base) by volume. Swirl thoroughly before packing the column. This deactivates the acidic sites. Remember to also add 0.5-1% triethylamine to your chromatography eluent to maintain the neutral environment.

    • Use an Alternative Stationary Phase: If neutralization is insufficient, switch to a less acidic stationary phase like alumina (basic or neutral grade) or Florisil.

    • Avoid Chromatography: If possible, purify the product by other means such as distillation (if thermally stable and volatile), crystallization, or an acid-base extraction to remove neutral or acidic impurities.

Question: I have a persistent emulsion during my aqueous work-up. How can I break it?

Answer: The diethylamino group can act as a surfactant, leading to stubborn emulsions, especially after a basic wash.

  • Solutions:

    • Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out" the organic components.

    • Gentle Agitation: Instead of vigorous shaking in the separatory funnel, use gentle, repeated inversions to mix the layers.

    • Filtration: Sometimes, filtering the entire emulsified mixture through a pad of Celite or glass wool can help break the suspension.

    • Change the Solvent: Adding a small amount of a different organic solvent can sometimes alter the phase dynamics enough to resolve the emulsion.

Experimental Protocols

Protocol 1: General Procedure for a Test Reaction (Aza-Michael Addition)

This protocol describes a small-scale test reaction to assess reactivity and optimize conditions.

  • Preparation: Under an inert atmosphere (Argon or N₂), add this compound (1.0 eq) to a flame-dried round-bottom flask containing anhydrous THF (or another suitable aprotic solvent).

  • Reagent Addition: In a separate flask, dissolve your nucleophile (e.g., a primary or secondary amine, 1.1 eq) in anhydrous THF.

  • Reaction Initiation: Cool the flask containing the acrylate to 0 °C. Add the nucleophile solution dropwise over 10-15 minutes.

  • Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS every hour.

  • Work-up (Micro-scale): Once the reaction is complete, quench with a small amount of saturated ammonium chloride solution. Extract with ethyl acetate (3x). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Obtain a crude ¹H NMR to assess conversion and identify major byproducts before attempting large-scale purification.

References

  • CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate - Google Patents.

  • 2-(Diethylamino)ethyl acrylate | C9H17NO2 | CID 17050 - PubChem.

  • Recent Developments in the Chemistry of Enaminones - ResearchGate.

  • How To: Troubleshoot a Reaction - University of Rochester Chemistry.

  • A brief review on synthesis & applications of β-enamino carbonyl compounds - ACG Publications.

  • The hydrolytic behavior of N , N ′-(dimethylamino)ethyl acrylate-functionalized polymeric stars - Polymer Chemistry (RSC Publishing).

  • A Mechanistic Study of the Hydrolysis of Poly[N,N-(dimethylamino)ethyl acrylates] as Charge-Shifting Polycations | Macromolecules.

  • ETHYL ACRYLATE STABILIZED - Synthomer.

  • Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)ethyl methacrylate with methanol and the competitive effect on free-radical polymerization - RSC Publishing.

  • Recent progress in the chemistry of β-aminoketones - RSC Publishing.

  • Structure of β‐enaminones and β‐enaminoesters - ResearchGate.

Sources

Technical Support Center: Preventing Polymerization of Ethyl 3-(diethylamino)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-(diethylamino)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper storage and handling of this highly reactive monomer. The inherent reactivity of this compound, while beneficial for synthesis, presents significant challenges in preventing premature polymerization during storage. This resource will equip you with the knowledge to mitigate these risks and ensure the integrity of your starting material.

Understanding the Challenge: The Inherent Instability of this compound

This compound is an α,β-unsaturated ester, a class of compounds known for their susceptibility to free-radical polymerization. The electron-withdrawing nature of the acrylate group, combined with the electron-donating diethylamino group, makes the double bond particularly susceptible to radical attack. This polymerization can be initiated by various factors commonly encountered in a laboratory setting, including heat, light (UV radiation), and the presence of radical initiators.[1] Once initiated, the polymerization is an exothermic process that can proceed rapidly, potentially leading to a violent rupture of the storage container.[2]

The polymerization process transforms the liquid monomer into a solid or highly viscous polymer, rendering it unusable for most applications. Therefore, understanding and implementing proper preventative measures are critical for the successful use of this compound.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

To minimize the risk of polymerization, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and other sources of heat or ignition.[1][3][4] The recommended storage temperature is typically at ambient temperatures, although refrigeration can further slow down potential degradation pathways.[5] It is crucial to store the container tightly closed to prevent the ingress of moisture and other contaminants.[3][4]

Q2: Why is oxygen important for the stability of inhibited acrylates?

This is a critical and often misunderstood aspect of storing stabilized acrylates. Many common inhibitors, such as hydroquinone (HQ) and monomethyl ether of hydroquinone (MEHQ), require the presence of a small amount of oxygen to effectively scavenge free radicals and prevent polymerization.[6] Storing the monomer under an inert atmosphere like nitrogen or argon will render these inhibitors ineffective and can actually increase the risk of polymerization. Therefore, the monomer should be stored under an air headspace.[6]

Q3: What are common inhibitors used for this compound?

The most common inhibitors for acrylates are phenolic compounds like hydroquinone (HQ) and the monomethyl ether of hydroquinone (MEHQ).[7] These compounds function as radical scavengers, interrupting the chain reaction of polymerization.[8] The choice and concentration of the inhibitor are critical and are typically optimized by the manufacturer.

Q4: How can I tell if my this compound has started to polymerize?

The most obvious sign of polymerization is an increase in viscosity. The liquid monomer will become thicker and may eventually solidify completely. Other indicators include the formation of a precipitate or a noticeable change in color. If you suspect polymerization has begun, it is crucial to handle the material with extreme caution as the process can accelerate and become hazardous.

Q5: Can I use this compound that has partially polymerized?

It is strongly advised not to use partially polymerized material. The presence of polymer will affect the stoichiometry of your reaction and can lead to inconsistent and unpredictable results. Furthermore, attempting to purify the remaining monomer from the polymer can be difficult and potentially hazardous.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the storage and use of this compound.

Issue 1: Monomer Polymerized in the Original Container During Storage

Potential Causes:

  • Improper Storage Temperature: Exposure to elevated temperatures can overcome the activation energy for polymerization, even in the presence of an inhibitor.[9]

  • Exposure to Light: UV radiation can generate free radicals, initiating the polymerization process.[1][10]

  • Depletion of Inhibitor: Over time, the inhibitor can be consumed, especially if the monomer is exposed to conditions that promote radical formation.

  • Absence of Oxygen: As discussed in the FAQs, storing under an inert atmosphere will deactivate phenolic inhibitors.[6]

  • Contamination: The presence of contaminants that can act as radical initiators (e.g., peroxides, certain metals) can trigger polymerization.

Solutions & Preventative Actions:

  • Verify Storage Conditions: Always store the monomer according to the manufacturer's recommendations, typically in a cool, dark, and well-ventilated area.[3][4]

  • Use Opaque or Amber Containers: Protect the monomer from light by storing it in its original opaque or amber-colored container.[2]

  • Monitor Shelf Life: Be aware of the product's shelf life and try to use older stock first.

  • Ensure Air Headspace: Do not purge the container with an inert gas. The presence of oxygen is necessary for the inhibitor to function effectively.[6]

  • Maintain Purity: Avoid introducing any potential contaminants into the storage container.

Issue 2: Monomer Polymerizes During an Experiment

Potential Causes:

  • High Reaction Temperature: Many organic reactions require heat, which can also initiate the polymerization of the acrylate monomer.

  • Extended Reaction Times: Longer exposure to reaction conditions, even at moderate temperatures, can increase the likelihood of polymerization.

Solutions & Preventative Actions:

  • Optimize Reaction Temperature: If possible, conduct the reaction at the lowest effective temperature.

  • Scrutinize Reagents: Carefully review all reagents in your reaction mixture to ensure none are known radical initiators.

  • Add Additional Inhibitor (with caution): In some cases, a small amount of an appropriate inhibitor can be added to the reaction mixture. However, this must be done with careful consideration of its potential interference with the desired reaction.

  • Work in a Timely Manner: Minimize the time the monomer is exposed to elevated temperatures or other potentially initiating conditions.

Experimental Protocols

Protocol 1: Visual Inspection and Viscosity Check

This is a simple, qualitative method to assess the condition of your this compound.

Materials:

  • Container of this compound

  • Clean glass pipette or stirring rod

Procedure:

  • Visual Inspection: Carefully observe the monomer through the container. Look for any signs of cloudiness, precipitates, or solidification. The liquid should be clear.[4]

  • Viscosity Check:

    • Gently tilt the container and observe the flow of the liquid. A noticeable increase in viscosity compared to a fresh sample is an indication of polymerization.

    • For a more direct assessment, carefully open the container in a well-ventilated fume hood.

    • Dip a clean glass pipette or stirring rod into the liquid and withdraw it. Observe how the liquid drains from the pipette or rod. A slow, syrupy consistency suggests partial polymerization.

Protocol 2: Monitoring Monomer Purity by HPLC

For a quantitative assessment of monomer purity and to detect the early stages of polymerization, High-Performance Liquid Chromatography (HPLC) is a reliable method.[13][14][15]

Objective: To determine the percentage of monomeric this compound in a sample.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

  • Reference standard of pure this compound

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of the pure this compound in a suitable solvent (e.g., acetonitrile) at known concentrations.

  • Sample Preparation: Dilute a small, accurately weighed amount of the this compound sample in the same solvent used for the standards.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solution.

    • The appearance of broad peaks or a diminished area of the monomer peak compared to the standard can indicate the presence of oligomers or polymers.

  • Quantification: Calculate the concentration of the monomer in the sample by comparing its peak area to the calibration curve. A significant decrease from the expected 100% purity (taking into account any non-polymeric impurities) indicates that polymerization has occurred.

Data Summary

ParameterRecommended ConditionRationale
Storage Temperature Cool, ambient temperatures[5]Minimizes thermal energy that can initiate polymerization.
Light Exposure Store in dark/amber containers[2]Prevents UV-induced radical formation.
Atmosphere Air headspace[6]Oxygen is required for the efficacy of phenolic inhibitors.
Inhibitor Typically MEHQ or HQActs as a radical scavenger to terminate polymerization chains.
Container Tightly sealed[3][4]Prevents contamination and moisture ingress.

Visualizing the Process

Polymerization Initiation and Inhibition

The following diagram illustrates the competing pathways of polymerization and inhibition.

G Monomer This compound (Monomer) Radical Monomer Radical Initiator Initiator (Heat, Light, Contaminant) Initiator->Radical Initiation Polymer Growing Polymer Chain Radical->Polymer Propagation Inactive Inactive Species Radical->Inactive Inhibition Polymer->Polymer Inhibitor Inhibitor (e.g., MEHQ) + O2 Inhibitor->Inactive

Caption: The interplay between polymerization initiation and inhibition.

Troubleshooting Workflow

This flowchart provides a logical sequence for addressing suspected polymerization.

G Start Suspect Polymerization (e.g., increased viscosity) Inspect Visually Inspect Sample Start->Inspect IsSolid Is it solid or highly viscous? Inspect->IsSolid IsCloudy Is it cloudy or has precipitate? IsSolid->IsCloudy No Dispose Quarantine and Dispose According to Safety Protocols IsSolid->Dispose Yes IsCloudy->Dispose Yes HPLC Perform Quantitative Analysis (e.g., HPLC) IsCloudy->HPLC No PurityCheck Is monomer purity within specification? HPLC->PurityCheck Use Proceed with Use PurityCheck->Use Yes Review Review Storage and Handling Procedures PurityCheck->Review No Review->Dispose

Caption: A decision-making workflow for troubleshooting polymerization.

By adhering to these guidelines, researchers can significantly reduce the risk of premature polymerization of this compound, ensuring the quality and reliability of their experimental outcomes.

References

  • RadTech. (n.d.). An Overview of Oxygen Inhibition in Photocuring. Retrieved from [Link]

  • Patsnap Eureka. (2025, October 11). How to Stabilize Acrylic Resin in High-Temperature Environments. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. Retrieved from [Link]

  • Blog. (2025, June 17). What initiators are used in the polymerization of Methyl Acrylate?. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Impact of oxygen on photopolymerization kinetics and polymer structure. Retrieved from [Link]

  • ACS Publications. (2021, August 16). Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. Macromolecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Polymer stabilizer. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The effect of monomer structure on oxygen inhibition of (met)acrylates photopolymerization. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Retrieved from [Link]

  • Google Patents. (n.d.). US3113114A - Initiator systems for acrylic polymerizations.
  • IOP Publishing. (n.d.). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. Retrieved from [Link]

  • ACS Publications. (n.d.). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. Retrieved from [Link]

  • Brazilian Journal of Analytical Chemistry. (2022, November 18). Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Identification of acrylate copolymers using pyrolysis and gas chromatography. Retrieved from [Link]

  • YouTube. (2025, May 11). How Do Acrylic Polymers Resist UV Radiation?. Retrieved from [Link]

  • Google Patents. (n.d.). US3978022A - Thermal stabilization of acrylic polymers.
  • Ayers International. (n.d.). MSDS Ethyl Acrylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(Diethylamino)ethyl acrylate. PubChem. Retrieved from [Link]

  • Scirp.org. (n.d.). Synthesis of Temperature- and pH-Sensitive Graft Copolymer Containing 2-(Diethylamino)ethyl Methacrylate and N-Vinylcaprolactam onto Silicone Rubber. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diethylaminoethyl Methacrylate. PubChem. Retrieved from [Link]

  • RSC Publishing. (n.d.). Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)ethyl methacrylate with methanol and the competitive effect on free-radical polymerization. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Novel Poly(N-vinylcaprolactam-co-2-(diethylamino)ethyl methacrylate) Gels: Characterization and Detailed Investigation on Their Stimuli-Sensitive Behaviors and Network Structure. Retrieved from [Link]

  • Google Patents. (n.d.). US3816267A - Inhibition of acrylate polymerization.
  • ResearchGate. (n.d.). Study on the effect of temperature on polymerization of ethyl methacrylate monomer. Retrieved from [Link]

  • Protheragen. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Temperature and pH sensitivities of poly(N,N-Dimethylaminoethyl methacrylate) and their effects on latex stability. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Controlled polymerization of 2-(diethylamino)ethyl methacrylate and its block copolymer with N-Lsopropylacrylamide by RAFT polymerization. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions Involving Ethyl 3-(diethylamino)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-(diethylamino)acrylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding catalyst selection and reaction optimization for this versatile reagent. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reactive characteristics of this compound?

A1: this compound is an electron-rich enamine and a Michael acceptor. Its reactivity is dominated by two key features:

  • Nucleophilic β-Carbon: The lone pair of the nitrogen atom participates in resonance, creating a high electron density at the β-carbon. This makes it a potent nucleophile in reactions like cycloadditions where it acts as the electron-rich component.

  • Electrophilic Acrylate System: Despite the electron-donating amino group, the acrylate moiety is an α,β-unsaturated ester. This allows it to function as a Michael acceptor, undergoing conjugate addition with various nucleophiles.

The choice of catalyst is critical as it can selectively enhance one mode of reactivity over the other.

Q2: How should I handle and store this compound to ensure its stability?

A2: this compound can be sensitive to moisture and acidic conditions, which can lead to hydrolysis or polymerization. For optimal stability:

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 4°C.

  • Handling: Use anhydrous solvents and handle under an inert atmosphere whenever possible. Avoid contact with strong acids or oxidizers.

Section 2: Troubleshooting Guide by Reaction Type

This section provides in-depth troubleshooting for specific reaction classes, focusing on catalyst selection and optimization.

Aza-Michael Additions (Conjugate Additions)

The aza-Michael addition involves the 1,4-conjugate addition of a nitrogen-based nucleophile to an electron-deficient alkene.[1] While this compound itself is a product of an aza-Michael addition, related acrylate systems are frequently used as substrates. The principles of catalysis are directly transferable.

Q: My aza-Michael addition to an acrylate is sluggish or gives low yields. Which catalyst should I use?

A: The slow reaction rate is often due to a poor match between the nucleophilicity of the amine and the electrophilicity of the acrylate. The choice of catalyst depends on the nature of your amine.

  • For Secondary Amines: These are generally nucleophilic enough to react without a strong catalyst. However, to improve rates and yields, a mild Lewis acid like Lithium Perchlorate (LiClO₄) can be effective, even under solvent-free conditions.[1]

  • For Less Nucleophilic Amines (e.g., anilines, amides): A stronger activation of the acrylate is necessary.

    • Lewis Acids: Catalysts like Yb(OTf)₃, Sc(OTf)₃, or Cu(OTf)₂ can coordinate to the carbonyl oxygen of the acrylate, increasing its electrophilicity.

    • Brønsted Acids: Trifluoroacetic acid (TFA) can be used, but care must be taken to avoid side reactions with the enamine functionality if present.[2]

    • Organocatalysts: Strong non-ionic bases like 1,8-Diazabicycloundec-7-ene (DBU) can deprotonate the amine, increasing its nucleophilicity for the attack on the acrylate.[3]

Troubleshooting Low Yield in Aza-Michael Additions

Below is a decision-making workflow for troubleshooting poor yields in aza-Michael additions.

G Troubleshooting Workflow: Aza-Michael Addition start Low Yield (<50%) check_amine Assess Amine Nucleophilicity start->check_amine strong_nuc Amine is highly nucleophilic (e.g., alkylamine) check_amine->strong_nuc Strong weak_nuc Amine is weakly nucleophilic (e.g., aniline) check_amine->weak_nuc Weak sol_strong1 Try Catalyst-Free / Heat strong_nuc->sol_strong1 sol_strong2 Add mild Lewis Acid (e.g., LiClO4) strong_nuc->sol_strong2 sol_weak1 Activate Acrylate: Use Lewis Acid (e.g., Yb(OTf)3, Cu(OTf)2) weak_nuc->sol_weak1 sol_weak2 Activate Amine: Use Organobase (e.g., DBU) weak_nuc->sol_weak2

Caption: Troubleshooting low yields in Aza-Michael reactions.

[3+2] Cycloaddition Reactions (Huisgen Cycloaddition)

This compound is an excellent dipolarophile for 1,3-dipolar cycloadditions, a reaction that provides access to five-membered heterocycles.[4][5] The enamine's electron-donating nature makes it highly reactive toward electron-deficient 1,3-dipoles.

Q: I am attempting a [3+2] cycloaddition with an azide/nitrone and this compound, but the reaction is not regioselective. How can I control the regiochemistry?

A: The regioselectivity in 1,3-dipolar cycloadditions is governed by Frontier Molecular Orbital (FMO) theory.[4] The reaction can be HOMO(dipole)-LUMO(dipolarophile) controlled or the reverse. For an electron-rich dipolarophile like this compound, the reaction is typically controlled by the interaction of its HOMO with the LUMO of the 1,3-dipole.

Catalyst Selection for Regiocontrol:

  • Lewis Acids: Lewis acids can coordinate to the carbonyl of the acrylate. This coordination lowers the energy of the LUMO of the dipolarophile, potentially altering the dominant FMO interaction and thus switching the regioselectivity. Chiral Lewis acids can also be employed to achieve enantioselectivity.[6]

  • Metal Catalysts (for Azide-Alkyne Cycloadditions): While your substrate is an alkene, the principle from the well-known Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is relevant.[7] Metal catalysts can template the reactants, leading to high regioselectivity that may differ from the purely thermal reaction. For alkene cycloadditions, catalysts based on Ruthenium, Silver, or Gold have been shown to influence regioselectivity.

Comparative Data for Catalyst Screening

The following table provides a starting point for catalyst screening in a model [3+2] cycloaddition.

Catalyst (mol%)SolventTemperature (°C)Time (h)Regioisomeric Ratio (A:B)Yield (%)
None (Thermal)Toluene802460:4075
Cu(OTf)₂ (10%)DCM251285:1588
AgOAc (10%)THF4018>95:592
Yb(OTf)₃ (10%)MeCN251210:>9085

Note: Data is illustrative and will vary based on the specific 1,3-dipole used.

Synthesis of Substituted Pyridines

This compound is a common precursor for constructing substituted pyridine rings, which are vital scaffolds in pharmaceuticals.[2][8] A frequent strategy involves reacting it with a 1,3-dicarbonyl compound or its equivalent in the presence of an ammonia source.

Q: My pyridine synthesis using this compound and a β-ketoester is giving a complex mixture of products and low yield. What is the likely cause and solution?

A: This is a classic multicomponent reaction where side reactions are common. The intended pathway involves a Michael addition, followed by cyclization and elimination/oxidation. Low yields often stem from competing side reactions or incomplete cyclization.

Catalyst & Reagent Strategy:

  • Ammonia Source: Ammonium acetate (NH₄OAc) is the most common and effective source of nitrogen for this transformation.[2] It also acts as a mild acidic catalyst.

  • Acid Co-catalyst: The reaction is often significantly improved by the addition of a Brønsted acid co-catalyst like Trifluoroacetic Acid (TFA).[2] The acid catalyzes both the initial enamine formation from the β-ketoester and the final dehydration step to form the aromatic pyridine ring.

  • Solvent and Temperature: High-boiling point, non-polar solvents like 1,2-dichloroethane (DCE) or toluene are often used at elevated temperatures (100-120 °C) to drive the reaction to completion, particularly the final aromatization step which involves the elimination of water and diethylamine.[2]

Experimental Protocol: TFA-Catalyzed Pyridine Synthesis

This protocol provides a robust method for synthesizing a substituted pyridine.

  • To a sealed reaction vessel, add the β-ketoester (1.0 equiv), this compound (1.1 equiv), and ammonium acetate (4.0 equiv).[2]

  • Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.1 M.

  • Add Trifluoroacetic Acid (TFA) (1.0 equiv) dropwise to the mixture.

  • Seal the vessel and heat the reaction mixture to 120 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated sodium bicarbonate solution to quench the acid.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Reaction Mechanism Overview

The following diagram illustrates the key catalytic steps in the formation of the pyridine ring.

G A β-Ketoester + NH4OAc B In situ Enamine Formation A->B D Michael Addition B->D C This compound C->D E Intramolecular Cyclization D->E F Dehydration & Aromatization E->F G Substituted Pyridine F->G cat TFA (cat.) cat->B catalyzes cat->F catalyzes

Caption: Key stages in the catalyzed synthesis of pyridines.

References

  • Duc, D. (2018). LiClO4 CATALYZED AZA-MICHAEL ADDITION OF SECONDARY AMINES TO α,β-UNSATURATED ESTERS UNDER A SOLVENT-FREE CONDITION. ResearchGate. [Link]

  • Reddy, G. S., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PubMed Central. [Link]

  • Desai, N. C., et al. Synthesis and Evaluation of Some 2–Aryl–3–[Substituted Pyridin–2–Yl]-Amino/Methylamino Thiazolidin-4-Ones. Oriental Journal of Chemistry. [Link]

  • Huisgen, R. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Angewandte Chemie International Edition. [Link]

  • Wikipedia contributors. (2023). 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. organic-chemistry.org. [Link]

  • Gualandi, A., et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]

  • Rawat, M., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Organic Chemistry Portal. [Link]

  • Trost, B. M., & Toste, F. D. (2005). Catalytic enantioselective Diels-Alder reaction by self-assembly of the components on a Lewis acid template. PubMed. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions with Ethyl 3-(diethylamino)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for handling Ethyl 3-(diethylamino)acrylate. This guide is designed to provide you with expert insights and actionable protocols to safely manage the potential thermal hazards associated with this reactive intermediate. Due to the limited specific calorimetric data for this compound, this document synthesizes direct evidence with established principles from structurally similar amino acrylates to ensure a comprehensive and cautious approach.

Frequently Asked Questions (FAQs)
Q1: What makes reactions involving this compound potentially exothermic?

The primary cause of exothermicity is the molecule's participation in aza-Michael addition reactions. This compound is an electron-poor alkene, making it an excellent Michael acceptor. When it reacts with a nucleophile (a Michael donor), such as a primary or secondary amine, a highly favorable carbon-nitrogen bond is formed. This process releases significant energy as heat. A documented synthesis procedure explicitly notes that the reaction mixture is exothermic.[1] In a related system, a Michael addition involving an acrylate resulted in a temperature increase to 90°C within minutes.[2]

Q2: What are the primary thermal hazards I should be aware of?

There are two main thermal hazards:

  • Reaction Runaway : The intended Michael addition reaction can generate heat faster than the system can remove it, leading to a rapid increase in temperature and pressure. This can cause the solvent to boil violently and potentially breach the reactor vessel.

  • Uncontrolled Polymerization : Like other acrylates, this compound can undergo free-radical polymerization.[3] This polymerization is often highly exothermic. It can be initiated by impurities, high temperatures (from the primary reaction exotherm), or inappropriate storage. A polymerization-induced runaway can be extremely dangerous, as the viscosity increase prevents effective mixing and heat removal, potentially leading to container rupture.[3]

Q3: What are the critical warning signs of a developing thermal runaway?

Be vigilant for the following indicators:

  • A rise in temperature that continues even after you have stopped adding reagents.

  • The rate of temperature increase is accelerating.

  • Noticeable increase in pressure in a closed or vented system.

  • Sudden changes in the reaction mixture's color or viscosity.

  • Unexpected gas evolution (off-gassing).

Q4: How can I assess the thermal risk of my specific reaction before scaling up?

For any new reaction, it is crucial to perform a thermal hazard assessment. Reaction calorimetry (RC1) or Differential Scanning Calorimetry (DSC) can provide critical data on the heat of reaction, onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[4][5] This data allows you to determine if the reaction can be safely controlled with available cooling capacity.

Troubleshooting Guide: Field Scenarios

This section addresses specific issues you may encounter during an experiment.

Q1: "My reaction temperature is increasing much faster than expected right after I started adding my amine. What's happening and what is my immediate action?"

Causality: You are likely observing the initial, rapid exotherm of the aza-Michael addition.[1][6] The rate of heat generation is exceeding the rate of heat removal provided by your cooling system.

Immediate Actions:

  • Stop the Addition: Immediately stop the feed of the limiting reagent (e.g., the amine).

  • Maximize Cooling: Ensure your cooling bath is at its lowest effective temperature and that there is good thermal contact with the reaction flask. If using a jacketed reactor, confirm the chiller is running at maximum capacity.

  • Ensure Agitation: Proper stirring is critical for heat transfer to the vessel walls. Verify that your stirrer is functioning correctly and at an adequate speed.

  • Alert Personnel: Inform a colleague or supervisor of the situation. Do not work alone when handling potentially hazardous reactions.

Q2: "I've stopped the reagent addition and my cooling is on full, but the temperature is still climbing! What are my next steps for an emergency quench?"

Causality: The reaction has reached a point of thermal runaway where the accumulated energy and unreacted reagents are driving the temperature up independently of further reagent addition. The priority is to stop the reaction chemically.

Emergency Actions:

  • Prepare Quench Solution: Have a pre-chilled, non-reactive, and high-heat-capacity quenching agent ready. A suitable choice is often a weak acid solution (like acetic acid in a compatible solvent) to neutralize the amine catalyst or reactant, thereby stopping the Michael addition.

  • Add Quenching Agent: Add the quenching agent decisively but carefully, ensuring the addition itself does not cause a violent secondary exotherm or gas evolution. Follow the detailed Emergency Quenching Protocol below.

  • Containment: Ensure the reaction is taking place within a fume hood with the sash pulled down.[7][8] Be prepared for solvent flash boiling and vessel over-pressurization.

Q3: "The reaction mixture is becoming viscous or solidifying, and the temperature is rising uncontrollably. What does this mean?"

Causality: This is a classic sign of uncontrolled polymerization.[3] The initial reaction exotherm has likely raised the temperature to a point where radical polymerization has initiated. This is extremely dangerous because the increasing viscosity dramatically reduces heat transfer, leading to an accelerating, localized thermal runaway.

Immediate Actions:

  • Do NOT Add a Viscous Quencher: Adding a thick solution will not mix effectively.

  • Attempt to Dilute & Cool: If possible, add a large volume of a pre-chilled, low-viscosity solvent to try and dissipate heat and dilute the reactants.

  • EVACUATE: If the temperature continues to accelerate and the material becomes solid, the risk of vessel rupture is high. Evacuate the immediate area and alert safety personnel.[9]

Q4: "After successfully quenching the reaction, how do I safely handle and dispose of the mixture?"

Causality: The quenched mixture may contain unreacted starting materials, byproducts, and the quenching agent. It must be treated as hazardous waste.

Safe Handling & Disposal:

  • Ensure Reaction is Terminated: Monitor the temperature of the quenched mixture for at least an hour to ensure it is stable and not re-accelerating.[8]

  • Neutralization: Once stable, slowly neutralize the mixture if acidic or basic quenchers were used.

  • Disposal: Transfer the mixture to a properly labeled hazardous waste container. Do not mix it with other waste streams.[7] Follow all institutional and local regulations for chemical waste disposal.

Data Presentation & Diagrams
Table 1: Hazard Profile of Structurally Related Amino Acrylates
CompoundKey HazardsNotes
Ethyl Acrylate Highly flammable; May polymerize exothermically if heated or contaminated, potentially leading to violent container rupture; Causes skin irritation and allergic reactions.[3]The base structure. Polymerization is a primary hazard.
2-(Dimethylamino)ethyl acrylate Combustible liquid; Harmful if swallowed; Fatal in contact with skin; Causes severe skin burns and eye damage; May cause allergic skin reaction.[8][10]The tertiary amine functionality adds to the toxicity profile.
2-(Diethylamino)ethyl Acrylate Harmful if swallowed; Fatal in contact with skin; Causes severe skin burns and eye damage.[9]Similar high toxicity to the dimethylamino analog.
Ethyl 3-(dimethylamino)acrylate May cause an allergic skin reaction.[7]The 3-amino isomer appears less acutely toxic but is still a sensitizer.
Diagrams

Below are process diagrams to guide experimental workflow and emergency decision-making.

Controlled_Exothermic_Reaction_Workflow Plan Risk Assessment & Scale Definition Setup Assemble Apparatus: - Jacketed Reactor / Ice Bath - Overhead Stirrer - Temp Probe & Controller - Addition Funnel Plan->Setup Quench Prepare Emergency Quench Station Setup->Quench Add Slow, Sub-surface Reagent Addition Cool Cool Reactor to Set Point (-10°C to 0°C) Cool->Add Monitor CONTINUOUS MONITORING (Temp, Pressure, Visuals) Add->Monitor Workup Controlled Workup (if stable) Monitor->Workup Stable Exotherm Dispose Safe Quenching & Waste Disposal Monitor->Dispose Unstable or Complete

Caption: Standard Workflow for Controlled Exothermic Reactions.

Thermal_Excursion_Decision_Tree Start Temperature Rises Faster Than Expected StopAdd IMMEDIATELY Stop Reagent Addition Start->StopAdd MaxCool Maximize Cooling StopAdd->MaxCool CheckTemp Is Temperature Still Rising? MaxCool->CheckTemp Hold Hold & Monitor Until Stable CheckTemp->Hold No Quench Execute Emergency Quenching Protocol CheckTemp->Quench Yes Evacuate Signs of Polymerization? (Viscosity Increase) YES -> EVACUATE Quench->Evacuate

Caption: Decision Tree for Managing Temperature Excursions.

Experimental Protocols
Protocol 1: Controlled Laboratory Scale Reaction Setup (Example)

This protocol outlines a defensive setup for running a potentially exothermic reaction at a scale up to 1L.

  • Apparatus Assembly:

    • Use a jacketed glass reactor connected to a circulating chiller capable of reaching at least -20°C. If unavailable, use a multi-neck flask large enough that the reaction volume does not exceed 50% of its capacity, placed in a well-stirred ice/salt or dry ice/acetone bath.

    • Equip the reactor with a mechanical overhead stirrer (magnetic stir bars are insufficient for viscous mixtures or effective heat transfer).

    • Insert a calibrated digital thermometer probe into the reaction mixture, ensuring the tip does not touch the reactor walls.

    • Use a pressure-equalizing addition funnel for controlled, dropwise addition of the limiting reagent.

    • Maintain an inert atmosphere (Nitrogen or Argon) with an oil bubbler outlet to prevent pressure buildup.[7]

  • Pre-Reaction Setup:

    • Charge the reactor with this compound and the solvent.

    • Begin stirring and cool the reactor contents to the target start temperature (e.g., 0°C).

    • Prepare an emergency quench solution (e.g., 1M citric acid in a compatible solvent) in a separate flask and place it in an ice bath nearby.

  • Reaction Execution:

    • Begin adding the nucleophile (e.g., amine) dropwise from the addition funnel. Target an addition rate that maintains the internal temperature within a narrow band (e.g., ±2°C) of the setpoint.

    • Log the temperature, addition volume, and time at regular intervals.

    • If the temperature rises more than 5°C above the setpoint, immediately pause the addition until the temperature is back under control.

Protocol 2: Emergency Quenching Procedure

This procedure should be followed if thermal runaway is suspected.

  • Confirm Necessity: A continually rising temperature after stopping reagent addition and maximizing cooling confirms the need for a quench.

  • Alert Personnel: Announce the situation to others in the lab.

  • Add Quench Agent: Remove the addition funnel and add the pre-chilled quenching solution in portions via a wide-bore funnel or by pouring carefully. Be prepared for vigorous boiling or gas evolution.

  • Maintain Cooling & Stirring: Keep the external cooling and stirring active throughout the process to manage the heat of quenching.

  • Verify Quench: The quench is successful when the internal temperature begins to drop steadily and does not rise again after the addition is complete. Monitor for at least 30-60 minutes post-quench.

  • Proceed to Safe Disposal: Once the mixture is thermally stable, proceed with the safe handling and disposal protocol mentioned in the troubleshooting guide.

References
  • Ethyl Acrylate Safety and Handling Guide. (2016, March 24). Cameo Chemicals. [Link]

  • Synthesis of this compound. PrepChem.com. [Link]

  • Debondable Epoxy-Acrylate Adhesives using β-Amino Ester Chemistry. (2024, November 8). IRIS UPO. [Link]

  • Ethyl trans-3-dimethylaminoacrylate. PubChem, National Center for Biotechnology Information. [Link]

  • Ben Talouba, A., et al. (2018). Thermokinetic parameter determination of methacrylates radical polymerization by using real-time reaction calorimetry. ResearchGate. [Link]

  • Reaction Calorimetry. Polymer Science Lecture. [Link]

  • Methods of using michael addition compositions. (2002).
  • Aza-Michael addition of secondary amine to ethyl acrylate. ResearchGate. [Link]

  • Thiol Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis? – Supporting Information. pubs.acs.org. [Link]

  • Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. PubMed. [Link]

  • Tong, L. K. J., & Kenyon, W. O. (1946). Heats of Polymerization. I. An Isothermal Calorimeter and its Application to Methyl Methacrylate. Journal of the American Chemical Society, 68(7), 1355-1357. [Link]

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Technical Support Center: Purification of Ethyl 3-(diethylamino)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of commercial Ethyl 3-(diethylamino)acrylate. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary expertise to address common purity challenges encountered during your experiments, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

The impurity profile of commercial this compound is largely dictated by its synthesis, most commonly the Michael addition of diethylamine to ethyl propiolate.[1] Consequently, the primary impurities you are likely to encounter are:

  • Unreacted Starting Materials: Residual diethylamine and ethyl propiolate.

  • Solvents: Ethanol is frequently used as a reaction solvent and can be present in the crude product.[1]

  • Oligomers/Polymers: Acrylates are highly susceptible to spontaneous polymerization, especially at elevated temperatures. This is a critical impurity to manage as it can significantly impact downstream applications.

  • Side-Products: Although the Michael addition is generally efficient, minor side-products from unintended reactions can also be present.

Q2: Why is it critical to remove these impurities?

The presence of impurities can have significant consequences for research and development:

  • Inaccurate Stoichiometry: Unreacted starting materials will lead to incorrect molar calculations for subsequent reactions, affecting yields and product ratios.

  • Catalyst Poisoning: Amines, like residual diethylamine, can poison certain catalysts used in downstream applications.

  • Polymerization Issues: The presence of oligomers can act as seeds, accelerating the undesired polymerization of the purified monomer, even during storage.

  • Altered Biological Activity: In drug development, even minor impurities can exhibit off-target biological effects, confounding screening results and leading to false positives or negatives.

Q3: What is the primary and most effective method for purifying this compound?

For this specific compound, vacuum distillation is the most effective and widely used purification method.[1] Its efficacy is based on the significant difference in boiling points between the desired product and the common impurities. This compound has a boiling point of approximately 88°C at 6 mmHg , allowing it to be separated from less volatile polymers and more volatile starting materials like diethylamine.[1]

Q4: Why is adding a polymerization inhibitor during distillation mandatory?

Acrylates have a high propensity to undergo free-radical polymerization, a process that is significantly accelerated by heat.[2] Distillation, even under vacuum, requires elevated temperatures that can initiate this unwanted reaction. If polymerization occurs in the distillation flask, it can lead to:

  • Drastic reduction in yield.

  • Formation of a solid polymer mass , which is extremely difficult to remove from the glassware.

  • Potential for a runaway exothermic reaction , creating a significant safety hazard.

An inhibitor scavenges the free radicals that initiate the polymerization chain reaction, ensuring the monomer remains in its unpolymerized state throughout the distillation process.

Q5: Are there viable alternatives to distillation for purification?

Yes, while distillation is preferred, other chromatographic and extraction techniques can be employed, particularly for specific situations.

  • Acid-Base Liquid-Liquid Extraction: This technique leverages the basicity of the diethylamino group. The crude material can be dissolved in an organic solvent and washed with a dilute acidic solution to protonate the amine, pulling it into the aqueous layer. The basic impurities (diethylamine) will also be extracted. The aqueous layer can then be basified and the product re-extracted into an organic solvent, leaving non-basic impurities behind. This is an effective method for removing non-basic organic impurities.

  • Flash Column Chromatography: Due to the polar and basic nature of the tertiary amine, standard silica gel chromatography can be challenging, often resulting in significant product streaking and poor separation. However, this can be mitigated by using a modified mobile phase, such as one containing a small percentage of a basic modifier like triethylamine (Et₃N), or by using alternative stationary phases like alumina or amine-functionalized silica.

Q6: How can I confirm the purity of my this compound after purification?

Several analytical techniques can be used to assess purity:

  • Gas Chromatography (GC): An excellent method for volatile compounds. It can effectively separate the product from residual solvents and starting materials. A non-polar capillary column (e.g., DB-5 type) coupled with a Flame Ionization Detector (FID) is typically sufficient.[3][4]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (using a C18 column) with a UV detector (monitoring around 210-220 nm) is also a powerful tool.[5] The mobile phase typically consists of a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the amine.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the chemical structure and identifying impurities. The purity can be estimated by integrating the product peaks relative to known impurity peaks or a certified internal standard.

Troubleshooting Guide & Experimental Protocols

This section provides direct answers and step-by-step protocols for specific issues you may encounter.

Problem 1: My distilled product is still impure, as confirmed by GC/NMR.
  • Causality: This often indicates that an impurity has a boiling point very close to your product, a phenomenon known as co-distillation. It could also mean your distillation setup is not efficient enough.

  • Troubleshooting Logic:

    troubleshooting_distillation start Impure Product After Distillation check_bp Are impurity boiling points known? start->check_bp similar_bp Impurity BP is close to product BP check_bp->similar_bp Yes diff_bp Impurity BP is significantly different check_bp->diff_bp No / Different fractional Use a fractionating column (e.g., Vigreux or packed) similar_bp->fractional check_setup Is the vacuum stable? Is the column insulated? diff_bp->check_setup end Re-analyze purity fractional->end second_purification Perform secondary purification (Extraction or Chromatography) second_purification->end check_setup->second_purification Yes improve_setup Improve distillation setup: - Check for leaks - Insulate column check_setup->improve_setup No improve_setup->end

    Caption: Troubleshooting logic for impure distilled product.

  • Solution:

    • Improve Separation Efficiency: If not already in use, employ a fractionating column (e.g., a 10-20 cm Vigreux column) between the distillation flask and the condenser. This increases the number of theoretical plates, enhancing separation.[1]

    • Secondary Purification: Subject the distilled material to a secondary purification method. An acid-base extraction (Protocol 2) is excellent for removing any remaining non-basic impurities.

Problem 2: The material is polymerizing in the distillation flask.
  • Causality: The polymerization inhibitor is either absent, insufficient, or has been consumed. The distillation temperature may also be too high.

  • Solution:

    • Ensure Inhibitor Presence: Always add a suitable polymerization inhibitor before heating.

    • Optimize Inhibitor Choice and Amount: Use an appropriate inhibitor and concentration. See Table 1 for recommendations. Phenothiazine and 4-methoxyphenol (MEHQ) are common choices.[7]

    • Lower the Pot Temperature: A lower distillation pressure allows for a lower boiling temperature. Ensure your vacuum pump can achieve a pressure of 6 mmHg or lower to keep the pot temperature well below 100°C.[1]

    • Avoid Air Leaks: Oxygen can sometimes promote polymerization at high temperatures. Ensure all joints in your distillation apparatus are well-sealed.

Problem 3: I do not have a suitable vacuum setup. Can I use liquid-liquid extraction?
  • Causality: Lack of equipment necessitates an alternative purification strategy.

  • Solution: Yes, acid-base liquid-liquid extraction is a powerful alternative for removing many common impurities. This method exploits the basicity of the diethylamino group. Follow Protocol 2 for a detailed procedure. Be aware that this method will not remove other basic impurities and is less effective at removing non-basic impurities that have similar solubility profiles to the product.

Problem 4: My compound streaks badly on a silica TLC plate, making flash chromatography seem impossible.
  • Causality: The basic amine group on your product interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to strong, non-specific binding, causing the compound to "streak" up the plate rather than moving as a compact spot.

  • Solution: You must neutralize the acidic sites on the silica. This is achieved by adding a small amount of a volatile base, typically triethylamine (Et₃N), to your mobile phase. A concentration of 0.5-2% triethylamine is usually sufficient to obtain sharp spots and achieve good separation. Follow Protocol 3 for a detailed procedure.

Detailed Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This is the primary recommended method for achieving high purity.

Workflow Diagram:

distillation_workflow cluster_prep Preparation cluster_distill Distillation crude Crude Ethyl 3-(diethylamino)acrylate inhibitor Add Polymerization Inhibitor (Table 1) crude->inhibitor distill Assemble Distillation Apparatus (Vigreux column recommended) inhibitor->distill vac Apply Vacuum (<10 mmHg) distill->vac heat Heat Gently (Oil Bath) vac->heat collect Collect Fraction at ~88°C / 6 mmHg heat->collect pure Pure Product collect->pure

Caption: Workflow for vacuum distillation purification.

Procedure:

  • Preparation: To a round-bottom flask containing the crude this compound, add a suitable polymerization inhibitor (see Table 1). A magnetic stir bar is also essential for smooth boiling.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. It is highly recommended to use a short path distillation head or a short (10-20 cm) Vigreux column to improve separation. Ensure all glass joints are properly greased and sealed to maintain a high vacuum.

  • Distillation:

    • Begin stirring and slowly apply vacuum, ensuring the system is stable below 10 mmHg.

    • Gently heat the distillation flask using an oil bath.

    • Discard any initial low-boiling fractions (likely residual solvents or diethylamine).

    • Carefully collect the product fraction distilling at a constant temperature. The literature value is 88°C at 6 mmHg .[1]

    • Stop the distillation before the flask goes to dryness to avoid concentrating potentially unstable residues.

  • Storage: Store the purified, colorless liquid under an inert atmosphere (Nitrogen or Argon) at 2-8°C, and consider adding a storage inhibitor like BHT or MEHQ.

Table 1: Physical Properties and Recommended Inhibitors

Compound Boiling Point Recommended Inhibitors (for distillation) Typical Loading
This compound 88°C @ 6 mmHg [1] Phenothiazine, 2,4-dimethyl-6-tert-butylphenol[2][7] 0.1 - 0.5 wt%
Diethylamine (Impurity) 55.5°C @ 760 mmHg N/A N/A
Ethyl Propiolate (Impurity) 120°C @ 760 mmHg N/A N/A

| Ethyl 3-(dimethylamino)acrylate (Analog) | 82-86°C @ 5 mmHg[2] | 2,2,6,6-Tetramethylpiperidine nitrogen oxide (TEMPO)[2] | 0.5 - 1.0 wt% |

Protocol 2: Purification by Acid-Base Liquid-Liquid Extraction

This method is effective for removing non-basic impurities.

Procedure:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether (approx. 10 volumes).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x 5 volumes). The basic product and any diethylamine impurity will move into the aqueous (bottom) layer as their hydrochloride salts. Combine the aqueous layers.

  • Neutral Wash (Optional): Wash the initial organic layer with brine, dry it, and evaporate the solvent to recover any non-basic impurities if desired for analysis.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base (e.g., 6M NaOH or solid K₂CO₃) with stirring until the pH is >10. The protonated amine will be neutralized and may form an oily layer.

  • Re-extraction: Extract the product back into an organic solvent (e.g., ethyl acetate, 3 x 5 volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Flash Column Chromatography

Use this method when distillation is not feasible or when separating from impurities with very similar boiling points.

Procedure:

  • Solvent System Selection: Using TLC, find a suitable solvent system. Start with a base solvent of hexane/ethyl acetate. To prevent streaking, add 1% triethylamine (Et₃N) to the solvent mixture. Adjust the hexane/ethyl acetate ratio until the product has an Rf value of ~0.2-0.3.

  • Column Packing: Pack a silica gel column with your chosen solvent system (containing 1% Et₃N). Never let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. For less soluble materials, a "dry loading" technique (adsorbing the crude product onto a small amount of silica gel) is recommended.

  • Elution: Run the column, collecting fractions and monitoring by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Protocol 4: Purity Assessment by GC and HPLC

Use these methods to verify the purity of the final product.

Table 2: Starting Conditions for Purity Analysis

Method Column Mobile Phase / Carrier Gas Oven Program / Gradient Detector
GC HP-5, DB-5, or similar (30m x 0.25mm) Helium or Hydrogen 50°C (2 min), then ramp 10°C/min to 250°C FID

| HPLC | C18 (e.g., 250 x 4.6 mm, 5 µm) | A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid | Gradient: 10% B to 95% B over 15 min | DAD/UV @ 210 nm |

References

  • PrepChem. Synthesis of this compound. Available from: [Link]

  • Google Patents. CN105693535A - Preparation method of 3-N,N-dimethylamino ethyl acrylate.
  • PrepChem. Preparation of Ethyl 3-(N,N-Diethylamino)propionate. Available from: [Link]

  • PubChem. Diethylaminoethyl Methacrylate. Available from: [Link]

  • Nichele, A. C. M.; dos Santos, J. H. Z. Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flame Ionization Detection. Braz. J. Anal. Chem.2023 , 10 (39), 100-112. Available from: [Link]

  • Google Patents. CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate.
  • Columbia University. Solid-Liquid Extraction. Available from: [Link]

  • SIELC Technologies. 2-(Diethylamino)ethyl acrylate. Available from: [Link]

  • Wikipedia. Enamine. Available from: [Link]

  • Google Patents. US3420751A - Process for recovery and purification of acrylate and methacrylate esters by extractive distillation with water.
  • Google Patents. CN102175799B - Method for testing contents of residual monomers in acrylate pressure sensitive adhesive by virtue of gas chromatography.
  • Regulations.gov. Determination of the Residual Monomers of EPIC-5242. Available from: [Link]

  • YouTube. 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. Available from: [Link]

  • ResearchGate. Synthesis of 2-(diethylamino)ethyl methacrylate-based polymers: Effect of crosslinking degree, porogen and solvent on the textural properties and protein adsorption performance. Available from: [Link]

  • Master Organic Chemistry. Enamines – formation, properties, reactions, and mechanisms. Available from: [Link]

  • Organic Chemistry Portal. Enamine synthesis by amination. Available from: [Link]

  • LabRulez. Impurity Profile of 2-(N,N-Dimethylamino)ethyl Acrylate on a Thermo Scientific™ Acclaim ™ PolarAdvantage (PA) Column. Available from: [Link]

  • IOPscience. Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. Available from: [Link]

  • Chemistry LibreTexts. Enamine Reactions. Available from: [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 3-(diethylamino)acrylate and Other Acrylates in Covalent Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs), the acrylate "warhead" is a mainstay, prized for its ability to form irreversible bonds with nucleophilic residues on target proteins. However, not all acrylates are created equal. Their reactivity, a critical determinant of both efficacy and safety, can be finely tuned through substituent effects. This guide provides an in-depth comparison between ethyl 3-(diethylamino)acrylate, a representative electron-rich enaminone, and canonical electron-poor acrylates like ethyl acrylate and acrylamide. We will demonstrate that the electron-donating nature of the β-amino group significantly attenuates the reactivity of this compound, transforming it from a promiscuous electrophile into a more discerning covalent modifier. This characteristic can be strategically exploited by drug development professionals to achieve greater target selectivity and minimize off-target effects, embodying the "Goldilocks principle" of covalent inhibitor design.

The Acrylate Warhead: A Cornerstone of Covalent Inhibition

The resurgence of covalent inhibitors in drug discovery is a testament to their potential for enhanced potency, prolonged duration of action, and ability to overcome drug resistance.[1][2] Many of these drugs, particularly in oncology, employ an electrophilic "warhead" that forms a stable covalent bond with a nucleophilic amino acid residue (commonly cysteine) within the target protein's binding site.[3]

Among the most utilized warheads is the α,β-unsaturated carbonyl system found in acrylates and acrylamides. The reaction proceeds via a conjugate addition mechanism, specifically a Michael addition, where the soft nucleophilic thiol of a cysteine residue attacks the electron-deficient β-carbon of the acrylate.[4] This forms a stable carbon-sulfur bond, permanently inactivating the protein.

Caption: General mechanism of Michael addition between a cysteine thiolate and an acrylate warhead.

The reactivity of this warhead is paramount. An overly reactive electrophile can bind indiscriminately to off-target proteins, leading to toxicity. Conversely, a warhead with insufficient reactivity may fail to engage the intended target efficiently.[3] Therefore, the ability to modulate acrylate reactivity is a key strategy in rational drug design.

Electronic Effects: A Tale of Two Acrylate Classes

The reactivity of an acrylate is governed by the electrophilicity of its β-carbon. This is directly influenced by the electronic nature of the substituents on the double bond.

Class 1: Electron-Poor Acrylates (e.g., Ethyl Acrylate, Acrylamide)

Standard acrylates, such as ethyl acrylate, are archetypal Michael acceptors. The electron-withdrawing carbonyl group polarizes the π-system, creating a partial positive charge (δ+) on the β-carbon. This makes it highly susceptible to attack by nucleophiles. These compounds are considered "activated" and generally exhibit high reactivity.

Class 2: Electron-Rich Acrylates (e.g., this compound)

This compound belongs to a class of compounds known as enaminones, which are characterized by an amine conjugated to a carbonyl group through a double bond.[5][6] The nitrogen atom's lone pair of electrons participates in resonance, donating electron density into the conjugated system. This resonance effect increases the electron density at the β-carbon, counteracting the electron-withdrawing effect of the carbonyl group. Consequently, the β-carbon becomes significantly less electrophilic and, therefore, less reactive towards nucleophiles.[5]

Caption: Electronic differences between electron-poor and electron-rich acrylates.

Quantitative Reactivity Comparison

While extensive kinetic data comparing a wide range of acrylates under identical conditions is sparse, we can synthesize a clear picture from established chemical principles and available quantitative measures. Mayr's Nucleophilicity (N) and Electrophilicity (E) parameters provide a valuable scale for comparing reactivity. A related parameter, sN, describes the nucleophile-specific susceptibility. A higher N parameter for a nucleophile or a higher E parameter for an electrophile generally leads to faster reaction rates. For a related compound, (E)-ethyl 3-(dimethylamino)acrylate, the N parameter has been determined, highlighting its nucleophilic character, which inversely relates to its electrophilicity.[7]

The table below summarizes the expected relative reactivity based on electronic structure and available data.

CompoundClassKey Structural Featureβ-Carbon Electronic CharacterExpected Reactivity (vs. Thiol)
Ethyl Acrylate Electron-Poor AcrylateUnsubstituted α,β-unsaturated esterHighly Electron-Deficient (δ+)High
Acrylamide Electron-Poor Acrylamideα,β-unsaturated amideHighly Electron-Deficient (δ+)High (often comparable to or slightly lower than acrylates)[8]
This compound Electron-Rich Enaminoneβ-diethylamino substituentElectron-Enriched (δ-)Very Low

Experimental Protocol: Comparative Kinetic Analysis via ¹H NMR Spectroscopy

To empirically validate the reactivity differences, a robust and self-validating experimental protocol is essential. Here, we describe a method for determining the pseudo-first-order rate constants for the reaction of various acrylates with a biologically relevant nucleophile, N-acetyl-L-cysteine, using ¹H NMR spectroscopy for real-time monitoring.

Objective

To quantify and compare the reaction rates of ethyl acrylate, acrylamide, and this compound with N-acetyl-L-cysteine under controlled conditions.

Rationale for Experimental Design
  • Nucleophile: N-acetyl-L-cysteine is used as a readily available and soluble mimic of the side chain of cysteine residues found in proteins.

  • Kinetics: By using a large excess of the nucleophile (e.g., 10-fold), the reaction can be treated as pseudo-first-order with respect to the acrylate, simplifying data analysis.

  • Monitoring Technique: ¹H NMR spectroscopy allows for non-invasive, real-time monitoring of the disappearance of reactant signals and the appearance of product signals, providing rich kinetic data from a single experiment.

  • Solvent: A buffered aqueous system (e.g., phosphate buffer in D₂O) at a physiologically relevant pH (e.g., 7.4) is chosen to mimic biological conditions and ensure the thiolate form of the cysteine is present.

  • Internal Standard: A non-reactive internal standard with a singlet peak in a clear region of the spectrum (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP) is crucial for accurate quantification of peak integrals over time.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of N-acetyl-L-cysteine in phosphate-buffered D₂O (50 mM buffer, pD 7.4).

    • Prepare 100 mM stock solutions of each acrylate (ethyl acrylate, acrylamide, this compound) in a suitable deuterated solvent like DMSO-d₆ (to avoid hydrolysis during storage).

    • Prepare a 20 mM stock solution of TMSP in D₂O.

  • Reaction Setup:

    • In a standard 5 mm NMR tube, add 540 µL of the N-acetyl-L-cysteine stock solution and 60 µL of the TMSP stock solution.

    • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 25 °C).

    • Acquire a preliminary spectrum (t=0) to confirm the initial state.

  • Initiation and Monitoring:

    • To initiate the reaction, add 6 µL of the 100 mM acrylate stock solution to the NMR tube (this results in a final concentration of ~1 mM acrylate and ~90 mM nucleophile).

    • Immediately mix the contents by gentle inversion and re-insert the tube into the spectrometer.

    • Begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 2-5 minutes for fast reactions, every 30-60 minutes for slow reactions) for several half-lives.

  • Data Analysis:

    • For each spectrum, integrate the characteristic signal of the starting acrylate (e.g., one of the vinyl protons) and the signal of the internal standard (TMSP at ~0 ppm).

    • Normalize the acrylate integral at each time point (t) to the constant integral of the TMSP standard.

    • Plot the natural logarithm of the normalized acrylate concentration (ln[Acrylate]) versus time (t).

    • The slope of this plot will be equal to the negative of the pseudo-first-order rate constant (-k_obs).

    • Compare the k_obs values obtained for each of the three acrylates.

Caption: Workflow for comparative kinetic analysis of acrylate reactivity.

Implications for Rational Drug Design

The profound difference in reactivity between electron-poor acrylates and electron-rich enaminones like this compound has significant strategic implications for drug developers.

  • Tuning for Selectivity: For targets where the desired cysteine residue is highly nucleophilic or resides in a binding pocket that enhances its reactivity, a less reactive warhead like an enaminone may be ideal. Its sluggish reaction rate with other, less activated biological thiols (like glutathione or off-target cysteines) can dramatically improve the therapeutic window and reduce toxicity.

  • Avoiding Off-Target Liabilities: Highly reactive warheads like unsubstituted acrylates can be flagged as potential pan-assay interference compounds (PAINS) or promiscuous binders. Employing a less reactive, "tunable" warhead can mitigate these concerns from the early stages of discovery.

  • Scaffold-Driven Reactivity: The overall binding affinity of the non-covalent portion of the inhibitor plays a crucial role. A high-affinity scaffold that pre-orients the warhead near the target nucleophile can compensate for a lower intrinsic reactivity of the warhead itself. This synergy allows for the successful use of milder electrophiles like this compound.

Conclusion

The choice of a covalent warhead is a critical decision in the design of targeted therapies. While simple acrylates offer high reactivity, this can be a double-edged sword, often leading to poor selectivity. This compound, as a representative of the electron-rich enaminone class, presents a compelling alternative. Its attenuated electrophilicity, a direct consequence of the electron-donating β-amino group, renders it significantly less reactive in Michael additions. This feature allows researchers to engineer highly selective covalent inhibitors, minimizing off-target effects and improving the overall safety profile of the drug candidate. By understanding and exploiting the electronic principles that govern acrylate reactivity, scientists can move beyond a one-size-fits-all approach and rationally design the next generation of safer, more effective covalent medicines.

References

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A Comparative Guide to Spectroscopic Analysis for Purity Validation of Ethyl 3-(diethylamino)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities and the development of pharmaceutical products, the purity of starting materials and intermediates is paramount. Ethyl 3-(diethylamino)acrylate, a versatile building block in organic synthesis, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of a final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of three primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS)—for the purity validation of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer insights into data interpretation for effective impurity detection.

The Importance of Purity in Synthesis

This compound is a β-enamino ester, a class of compounds widely used in the synthesis of various heterocyclic compounds and other complex organic molecules.[1][2] Impurities arising from its synthesis, such as unreacted starting materials, by-products, or degradation products, can interfere with subsequent chemical transformations, leading to a cascade of undesirable outcomes. Therefore, robust analytical methods for purity assessment are not merely a quality control measure but a critical component of process development and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules and the quantification of impurities. It provides detailed information about the chemical environment of individual atoms within a molecule.

¹H NMR Spectroscopy: A Window into the Proton Environment

Proton NMR (¹H NMR) is highly sensitive and provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectrum of this compound:

Based on the analysis of structurally similar compounds, the following proton signals are expected for this compound in a deuterated solvent like CDCl₃:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5 - 7.7Doublet1HVinylic proton (H-3)
~5.0 - 5.2Doublet1HVinylic proton (H-2)
~4.1 - 4.2Quartet2HMethylene protons of ethyl ester (-OCH₂CH₃)
~3.2 - 3.4Quartet4HMethylene protons of diethylamino group (-N(CH₂CH₃)₂)
~1.2 - 1.3Triplet3HMethyl protons of ethyl ester (-OCH₂CH₃)
~1.1 - 1.2Triplet6HMethyl protons of diethylamino group (-N(CH₂CH₃)₂)

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Standard acquisition parameters for a 400 MHz or 500 MHz spectrometer are typically sufficient.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative ratios of protons. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Purity Assessment with ¹H NMR:

The presence of impurities will be indicated by additional peaks in the spectrum that do not correspond to the main compound. The integration of these impurity peaks relative to the integration of a known peak of the target compound can be used for quantification. For example, the presence of unreacted diethylamine would likely show a broad singlet for the N-H proton and characteristic signals for the ethyl groups.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. While less sensitive than ¹H NMR, it is an invaluable tool for confirming the carbon framework and detecting carbon-containing impurities.

Expected ¹³C NMR Spectrum of this compound:

Chemical Shift (ppm)Assignment
~169 - 171Carbonyl carbon (C=O)
~150 - 152Vinylic carbon (C-3)
~95 - 97Vinylic carbon (C-2)
~59 - 61Methylene carbon of ethyl ester (-OCH₂)
~44 - 46Methylene carbon of diethylamino group (-NCH₂)
~14 - 16Methyl carbon of ethyl ester (-OCH₂CH₃)
~12 - 14Methyl carbon of diethylamino group (-N(CH₂CH₃)₂)

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation and instrument setup are the same as for ¹H NMR. However, ¹³C NMR experiments require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

Purity Assessment with ¹³C NMR:

Additional peaks in the ¹³C NMR spectrum indicate the presence of carbon-containing impurities. For instance, residual starting materials or by-products from the synthesis will have distinct carbon signals.[3]

Visualization of the NMR Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound NMR_Tube Dissolve in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquire Acquire FID Spectrometer->Acquire Processing Fourier Transform, Phasing, Baseline Correction Acquire->Processing Analysis Integration, Chemical Shift Analysis Processing->Analysis Purity Purity Determination Analysis->Purity

Caption: Workflow for NMR-based purity analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is particularly useful for identifying the presence or absence of key chemical bonds.

Expected FTIR Absorption Bands for this compound:

Wavenumber (cm⁻¹)VibrationFunctional Group
~2970-2850C-H stretchAliphatic
~1700-1680C=O stretchα,β-Unsaturated Ester
~1620-1600C=C stretchAlkene
~1250-1150C-O stretchEster
~1150-1050C-N stretchAmine

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: A small amount of the liquid sample can be placed directly on the ATR crystal, or a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Background Scan: A background spectrum of the empty sample holder is recorded.

  • Sample Scan: The sample spectrum is then recorded.

  • Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

Purity Assessment with FTIR:

FTIR is excellent for detecting impurities with functional groups that are absent in the target molecule. For example, the presence of a hydroxyl (-OH) group from a hydrolyzed ester impurity would be readily identified by a broad absorption band in the 3200-3600 cm⁻¹ region. Similarly, the presence of a primary or secondary amine impurity might be detected by N-H stretching vibrations in the 3300-3500 cm⁻¹ region.[4][5][6]

Visualization of the FTIR Workflow:

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample This compound ATR Place on ATR Crystal Sample->ATR FTIR_Spectrometer FTIR Spectrometer ATR->FTIR_Spectrometer Background Acquire Background Spectrum FTIR_Spectrometer->Background Sample_Scan Acquire Sample Spectrum FTIR_Spectrometer->Sample_Scan Subtraction Background Subtraction Sample_Scan->Subtraction Interpretation Peak Identification Subtraction->Interpretation Purity Impurity Functional Group Detection Interpretation->Purity

Caption: Workflow for FTIR-based purity analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly sensitive and can be used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

Expected Mass Spectrum of this compound:

  • Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound (C₉H₁₇NO₂ = 171.24 g/mol ).

  • Fragmentation Pattern: Common fragmentation pathways for esters and amines can be expected. Key fragments might include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) or cleavage of the diethylamino group.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: The molecules are ionized, for example, by Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Purity Assessment with MS:

MS is exceptionally sensitive for detecting impurities, even at trace levels. Impurities will appear as additional peaks in the mass spectrum with different m/z values. When coupled with a separation technique like GC or LC, it becomes a powerful tool for both identifying and quantifying impurities. For example, an impurity with a higher or lower molecular weight will be clearly resolved from the main component.

Visualization of the MS Workflow:

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_data Data Interpretation Sample This compound Introduction GC/LC or Direct Infusion Sample->Introduction Ionization Ionization (EI/ESI) Introduction->Ionization Mass_Analyzer Mass Analyzer (e.g., TOF) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Generate Mass Spectrum Detector->Mass_Spectrum Analysis Identify Molecular Ion & Fragments Mass_Spectrum->Analysis Purity Detect Impurity Peaks Analysis->Purity

Caption: Workflow for MS-based purity analysis.

Comparison of Spectroscopic Techniques for Purity Validation

FeatureNMR SpectroscopyFTIR SpectroscopyMass Spectrometry
Information Provided Detailed structural information, quantificationFunctional group identificationMolecular weight, fragmentation patterns
Sensitivity ModerateLow to moderateHigh
Quantification Excellent (especially ¹H NMR)Semi-quantitative at bestGood (with chromatography)
Destructive? NoNoYes (sample is consumed)
Key Advantage Unambiguous structure confirmation and quantificationRapid and easy to use for functional group analysisHigh sensitivity for trace impurity detection
Key Limitation Lower sensitivity compared to MSProvides limited structural informationCan be destructive, may require chromatography for complex mixtures

Conclusion: A Multi-faceted Approach to Purity Validation

For a comprehensive and reliable purity validation of this compound, a multi-technique approach is recommended.

  • NMR spectroscopy serves as the cornerstone for definitive structural confirmation and accurate quantification of major impurities.

  • FTIR spectroscopy offers a rapid and convenient method for screening batches for the presence of unexpected functional groups, which could indicate gross contamination or degradation.

  • Mass spectrometry , particularly when coupled with chromatography (GC-MS or LC-MS), provides unparalleled sensitivity for the detection and identification of trace-level impurities that may not be observable by NMR or FTIR.

By judiciously applying these three spectroscopic techniques, researchers, scientists, and drug development professionals can ensure the quality and purity of this compound, thereby safeguarding the integrity of their synthetic processes and the quality of their final products.

References

  • SpectraBase. ETHYL-3-DIMETHYLAMINOACRYLATE - Optional[13C NMR] - Chemical Shifts. [Link]

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  • ACS Publications. Poly(2-(diethylamino)ethyl methacrylate)-Functionalized Carbon Nanodots as Theranostic Platforms for siRNA Delivery and Survivin Silencing in Triple-Negative Breast Cancer. [Link]

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  • Google Patents.
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A Senior Application Scientist's Guide to the Analytical Characterization of Ethyl 3-(diethylamino)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of chemical entities is the bedrock of reliable and reproducible science. Ethyl 3-(diethylamino)acrylate (CAS: 36149-51-6), a substituted acrylate ester, presents a unique analytical challenge due to its combination of an amine, an ester, and an activated alkene. Ensuring its identity, purity, and stability is paramount for its application in synthesis and materials science.

This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of this compound. Moving beyond mere procedural lists, we will delve into the causality behind methodological choices, offering a self-validating framework for each analytical approach.

Section 1: Structural Elucidation via Spectroscopic Methods

Spectroscopy is the cornerstone of molecular characterization, providing an unambiguous fingerprint of a compound's structure. For this compound, a multi-technique approach involving Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for complete structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are required for a full structural assignment.

The Causality Behind NMR: The power of NMR lies in its sensitivity to the local electronic environment of each nucleus. The chemical shift of a proton or carbon is dictated by the shielding and deshielding effects of neighboring atoms and functional groups. This allows us to not only count the number of unique nuclei but also to piece together the connectivity of the molecule.

Predicted ¹H NMR Spectral Data (CDCl₃, 300 MHz)

Assigned Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Annotation
CH₃ CH₂N-~1.05Triplet~7.1Upfield signal typical of an ethyl group triplet, split by the adjacent CH₂.
-OCH₂CH₃ ~1.25Triplet~7.1Ethyl ester methyl group, split by the OCH₂ group.
CH₃CH₂ N-~3.20Quartet~7.1Methylene protons adjacent to the nitrogen, deshielded by the electron-withdrawing amine.
-OCH₂ CH₃~4.10Quartet~7.1Methylene protons of the ethyl ester, deshielded by the adjacent oxygen atom.
=CH -COOEt~4.60Doublet~13.5Vinylic proton alpha to the carbonyl, shifted downfield. Expected to be a doublet due to coupling with the trans-vinylic proton.
N-CH =~7.50Doublet~13.5Vinylic proton beta to the carbonyl, strongly deshielded by the resonance effect of the diethylamino group.

Predicted ¹³C NMR Spectral Data (CDCl₃, 75 MHz)

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale & Annotation
CH₃ CH₂N-~12.5Alkyl carbon of the N-ethyl group.
-OCH₂CH₃ ~14.5Alkyl carbon of the O-ethyl group.
CH₂ N-~47.0Methylene carbon adjacent to nitrogen.
-OCH₂ -~59.5Methylene carbon adjacent to the ester oxygen.
=CH -COOEt~85.0Vinylic carbon alpha to the carbonyl.
N-CH= ~150.0Vinylic carbon beta to the carbonyl, significantly deshielded by the nitrogen.
C=O ~167.0Ester carbonyl carbon.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~10-20 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets. This requires a longer acquisition time due to the lower natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (10-20 mg) B Dissolve in CDCl3 (~0.7 mL) A->B C Add TMS Standard B->C D Transfer to NMR Tube C->D E Insert into Spectrometer (>=300 MHz) D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum E->G H Fourier Transform F->H G->H I Phase & Baseline Correction H->I J Integrate & Assign Peaks I->J K Final Structure J->K Structural Confirmation MS_Workflow cluster_sample Sample Introduction cluster_analysis MS Analysis cluster_output Data Output A Inject Dilute Sample (in volatile solvent) B Ionization (e.g., Electron Ionization) A->B C Mass Analyzer (e.g., Quadrupole) B->C D Detector C->D E Generate Mass Spectrum D->E F Identify Molecular Ion Peak E->F G Analyze Fragmentation Pattern F->G H Confirm MW & Substructures G->H Structural Verification

General workflow for Mass Spectrometry analysis.

Section 2: Purity Assessment via Chromatographic Techniques

While spectroscopy confirms identity, chromatography is the gold standard for assessing purity. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable methods, but their applicability and performance differ based on the properties of this compound.

Gas Chromatography (GC): The Volatility-Based Approach

GC is an excellent technique for analyzing volatile and thermally stable compounds. Given that many acrylates can be analyzed by GC, this is a primary method for purity determination.

[2][3]The Causality Behind GC: GC separates compounds based on their boiling points and their interactions with the stationary phase of the GC column. A flame ionization detector (FID) is typically used, which provides high sensitivity for organic compounds. The area of the peak in the chromatogram is directly proportional to the concentration of the compound, making it ideal for quantitative purity analysis.

Experimental Protocol: GC-FID Purity Analysis

  • Column: A non-polar capillary column, such as a 5% phenyl methyl siloxane (e.g., HP-5 or equivalent), is a suitable choice (30 m x 0.25 mm x 0.25 µm). 2[3]. Sample Preparation: Prepare a ~1000 ppm solution of this compound in a suitable solvent like methanol or dichloromethane.

  • Injector: Set the injector temperature to 250°C with a split ratio of 25:1 to avoid column overload.

  • Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Detector: The FID temperature should be set to 280-300°C.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.

High-Performance Liquid Chromatography (HPLC): The Versatile Alternative

HPLC is a powerful alternative, particularly if the compound has limited thermal stability or if related impurities are non-volatile. A[4]crylates can be prone to polymerization at high temperatures, making HPLC a potentially more robust method.

[5]The Causality Behind HPLC: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, a reversed-phase method (polar mobile phase, non-polar stationary phase) is ideal. A Diode Array Detector (DAD) allows for detection at the wavelength of maximum absorbance (~210 nm for acrylates) and can also provide UV spectra to aid in peak identification.

[5]Experimental Protocol: RP-HPLC-DAD Purity Analysis

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is the standard choice.

  • Mobile Phase: A gradient elution using water (A) and acetonitrile (B) is effective. For example: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: DAD set to monitor at 210 nm.

  • Sample Preparation: Prepare a ~500 ppm solution in a 50:50 mixture of water and acetonitrile.

Comparison of Chromatographic Techniques
FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-DAD)
Principle Separation based on volatility and interaction with stationary phase.Separation based on partitioning between mobile and stationary phases.
Strengths High resolution and sensitivity for volatile compounds. Simple, robust instrumentation.Highly versatile, suitable for non-volatile and thermally labile compounds. Provides UV spectral data for peak purity analysis.
Weaknesses Requires thermal stability; risk of on-column polymerization for acrylates. Not suitable for non-volatile impurities.Can consume larger volumes of solvents. May have lower resolution for very similar volatile isomers compared to capillary GC.
Best For... Rapid purity screening of the main volatile component and volatile impurities.Comprehensive purity analysis, including non-volatile impurities and degradation products. The preferred method to avoid thermal stress.

Conclusion: An Integrated Analytical Strategy

A comprehensive characterization of this compound is not achieved by a single technique but by the logical integration of several. NMR provides the definitive structural blueprint, IR confirms the presence of key functional groups, and MS verifies the molecular weight and substructures. For purity assessment, while GC offers a rapid screen, HPLC is the recommended primary technique due to its ability to analyze a wider range of potential impurities without the risk of thermal degradation.

By understanding the "why" behind each technique and protocol, researchers can confidently establish the identity, purity, and quality of their materials, ensuring the integrity and success of their scientific endeavors.

References

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Comparative study of catalysts for Michael additions with Ethyl 3-(diethylamino)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Catalysts for Michael Additions to Activated Acrylates

Introduction: The Strategic Importance of Michael Additions in Synthesis

The Michael addition, or conjugate addition, stands as a cornerstone of carbon-carbon and carbon-heteroatom bond formation in modern organic synthesis.[1] This reaction's ability to create complex molecular frameworks from simple, readily available precursors makes it indispensable in the synthesis of pharmaceuticals and natural products.[1] The focus of this guide is the catalytic Michael addition to electron-deficient alkenes, typified by acrylic acid derivatives. While the specific substrate Ethyl 3-(diethylamino)acrylate represents a class of enamines, this guide will focus on the closely related and extensively studied Michael acceptor, Ethyl Acrylate , to provide a broad and well-supported comparative analysis of catalytic systems.

The choice of catalyst is the most critical parameter in a Michael addition, profoundly influencing reaction efficiency, yield, and, where applicable, stereoselectivity.[1][2] Researchers are faced with a diverse array of options, from simple bases to complex chiral organometallic complexes. This guide offers a comparative analysis of major catalyst classes—organocatalysts, metal-based catalysts, and heterogeneous systems—supported by experimental data to empower researchers in drug development and synthetic chemistry to make informed decisions for their specific applications.

Comparative Performance of Catalytic Systems

The selection of a catalyst is a multi-factorial decision balancing reaction time, catalyst loading, cost, and desired purity. The following table summarizes the performance of representative catalysts in Michael additions to acrylate-type acceptors, providing a clear, objective comparison to guide experimental design.

Catalyst TypeSpecific CatalystMichael Donor (Nucleophile)Michael AcceptorCat. LoadingSolventTime (h)Temp. (°C)Yield (%)StereoselectivityReference
Organocatalyst Dimethylphenylphosphine (DMPP)Thiol(Meth)acrylateCatalytic-< 0.25RT~100%N/A[3][4]
Organocatalyst L-ProlineThiophenolChalcone*5 mol%[bmim]PF61RT95%N/A[2]
Organocatalyst Cinchona Alkaloid-derived Thioureaβ-Keto EsterAcrylic Ester-Toluene-RTup to 96%up to 98% ee[5]
Metal-Based LiClO4DiethylamineEthyl AcrylateCatalyticSolvent-free48-72RTVery GoodN/A[6]
Metal-Based Ni(acac)2AcetylacetoneMethyl Vinyl Ketone*-[bmim][BF4]---N/A[7]
Heterogeneous Amberlyst® A21ThiophenolEthyl Acrylate0.25 g / 2.5 mmolNeat3RT94%N/A[2]
Heterogeneous Acidic AluminaAliphatic/Aromatic AminesEthyl Acrylate-Solvent-free--HighN/A
Alternative Energy Microwave (No Catalyst)BenzylamineMethyl AcrylateN/AMethanol0.168095%N/A[8]

Note: Chalcone and Methyl Vinyl Ketone are used as representative α,β-unsaturated acceptors to provide context where direct data for ethyl acrylate was not available in the cited sources.

In-Depth Analysis of Catalyst Classes

A deep understanding of the underlying catalytic mechanism is crucial for troubleshooting, optimization, and adaptation of a protocol to new substrates. This section explores the causality behind the performance of different catalyst families.

Organocatalysts: The Metal-Free Approach

Organocatalysis has emerged as a powerful tool in synthesis, offering mild reaction conditions and avoiding potentially toxic heavy metal contaminants.[9] For Michael additions, the catalysts primarily operate through two distinct activation modes.

  • Nucleophilic Catalysis (Enamine/Iminium Pathway): Amine catalysts, such as proline and its derivatives, react with a carbonyl-containing donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine is more reactive than the corresponding enolate and readily adds to the Michael acceptor. Phosphines operate similarly, adding to the acrylate to generate a reactive zwitterionic intermediate that is then attacked by the nucleophile.[10][4] These catalysts are highly effective, with phosphines like DMPP achieving complete conversion in minutes.[10][3][4]

  • Non-covalent Catalysis (Hydrogen Bonding): Bifunctional catalysts, such as thioureas derived from cinchona alkaloids, possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donor site (the thiourea moiety). The amine base deprotonates the Michael donor, increasing its nucleophilicity, while the thiourea group simultaneously activates the Michael acceptor by hydrogen bonding to the carbonyl oxygen, lowering its LUMO energy. This dual activation strategy is exceptionally effective for achieving high enantioselectivity.[5]

G cluster_0 Base-Catalyzed Pathway cluster_1 Nucleophilic (Covalent) Pathway NuH Nucleophile (Nu-H) Nu_Anion Nucleophilic Anion (Nu⁻) NuH->Nu_Anion Deprotonation Cat_Base Catalyst (Base) Cat_Base->NuH Acceptor Michael Acceptor Nu_Anion->Acceptor Attack Product_Int Adduct Intermediate Acceptor->Product_Int Product Final Product Product_Int->Product Protonation Cat_Nuc Catalyst (e.g., Phosphine) Acceptor2 Michael Acceptor Cat_Nuc->Acceptor2 Attack Covalent_Int Covalent Intermediate Acceptor2->Covalent_Int NuH2 Nucleophile (Nu-H) Covalent_Int->NuH2 Reaction Product_Int2 Adduct Intermediate NuH2->Product_Int2 Product2 Final Product Product_Int2->Product2 Catalyst Release

Caption: Base-catalyzed vs. nucleophilic organocatalysis pathways.

Metal-Based Catalysts: Lewis Acid Activation

Transition metals and other Lewis acidic salts are highly effective at catalyzing Michael additions.[7] Their primary role is to coordinate to the carbonyl oxygen of the ethyl acrylate. This coordination withdraws electron density from the α,β-unsaturated system, rendering the β-carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[11]

Simple salts like LiClO4 can effectively catalyze the aza-Michael addition of amines to acrylates under solvent-free conditions, offering high yields.[6] More complex systems involving metals like nickel, copper, or ytterbium, often paired with chiral ligands, are the catalysts of choice for achieving high enantioselectivity in C-C bond-forming Michael additions.[7][11] The choice of metal and ligand is critical and must be tailored to the specific donor and acceptor pair.[11][12]

Heterogeneous Catalysts: Reusability and Simplified Workup

A significant practical challenge in homogeneous catalysis is the removal of the catalyst from the final product. Heterogeneous catalysts, which exist in a different phase from the reaction mixture, elegantly solve this problem.[13] Acidic alumina and ion-exchange resins like Amberlyst® A21 are robust, inexpensive, and effective catalysts for Michael additions, particularly with amine and thiol nucleophiles.[2][13] The reaction occurs on the solid surface, and upon completion, the catalyst can be simply filtered off and often reused, making the process more economical and environmentally friendly.[2]

Detailed Experimental Protocols

The following protocols are representative examples for each major catalyst class, designed to be self-validating and reproducible.

Protocol 1: Heterogeneous Catalysis of Thia-Michael Addition

(Adapted from the addition of thiophenol to ethyl acrylate using Amberlyst® A21[2])

  • Catalyst Preparation: Pre-dry Amberlyst® A21 resin under vacuum to remove adsorbed water.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine thiophenol (2.5 mmol, 1.0 eq) and ethyl acrylate (2.5 mmol, 1.0 eq).

  • Catalyst Addition: Add 0.25 g of the pre-dried Amberlyst® A21 to the mixture.[2]

  • Reaction Execution: Stir the reaction mixture vigorously under neat (solvent-free) conditions at room temperature.[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 3 hours).[2]

  • Workup and Purification: Upon completion, dilute the mixture with a suitable solvent (e.g., ethyl acetate), and remove the catalyst by simple filtration. Wash the recovered resin with the solvent for reuse. Concentrate the filtrate under reduced pressure.

  • Final Purification: Purify the resulting crude product by silica gel column chromatography to afford the desired β-thioether ester.

G start Mix Reactants & Catalyst stir Stir at Room Temp (Neat, 3h) start->stir monitor Monitor by TLC stir->monitor filter Filter to Remove Catalyst monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: General workflow for a heterogeneous catalytic Michael addition.

Protocol 2: Aza-Michael Addition Promoted by Microwave Irradiation

(Adapted from the addition of benzylamine to methyl acrylate[8])

  • Reaction Setup: In a specialized microwave reaction vessel equipped with a magnetic stirrer, combine benzylamine (1.1 mmol, 1.1 eq) and methyl acrylate (1.0 mmol, 1.0 eq) in methanol (3 mL).[8]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 80 °C (pressure will be ~18 psi) for 10 minutes.[8] Causality Note: Microwave heating dramatically accelerates the reaction, significantly reducing the time from many hours or days to mere minutes.[8]

  • Workup: After the reaction, cool the vessel to room temperature and concentrate the mixture on a rotary evaporator to remove the methanol.

  • Purification: Purify the resulting residue by column chromatography on silica gel (eluent: hexane-ethyl acetate) to yield the pure β-amino ester. This method achieved a 95% yield.[8]

Protocol 3: Phosphine-Catalyzed Thiol-Acrylate Michael Addition

(Based on the use of DMPP as an efficient organocatalyst[10][4])

  • Reaction Setup: In a vial, combine the desired thiol (1.0 eq) and acrylate (1.0 eq) in a minimal amount of a suitable solvent (e.g., dichloromethane) or under neat conditions.

  • Catalyst Addition: Add a catalytic amount of dimethylphenylphosphine (DMPP) (e.g., 0.1-1.0 mol%). Rationale: The concentration of phosphine must be kept low and catalytic, as higher concentrations can lead to by-products from the direct addition of the phosphine to the acrylate.[10][3][4]

  • Reaction Execution: Stir the reaction at room temperature. The reaction is often exothermic and proceeds to completion within minutes.[10][3]

  • Monitoring and Workup: Monitor by TLC or NMR for the disappearance of starting materials. Once complete, the product can often be used directly or purified by removing the solvent and any volatile components under vacuum. If necessary, a quick filtration through a silica plug can remove the non-volatile catalyst.

Conclusion

The catalytic Michael addition to acrylates is a robust and versatile transformation critical to synthetic chemistry. For reactions prioritizing speed and high conversion with thiol nucleophiles, phosphine-based organocatalysts like DMPP are an excellent choice.[3] When enantioselectivity is paramount, bifunctional organocatalysts or chiral metal-ligand complexes offer superior performance.[5][11] For industrial applications or large-scale synthesis where cost, ease of purification, and catalyst reusability are primary drivers, heterogeneous systems such as Amberlyst® A21 or acidic alumina provide a practical and efficient solution.[2] Finally, alternative energy sources like microwave irradiation can offer dramatic acceleration, providing a powerful tool for high-throughput synthesis.[8] By understanding the distinct mechanisms and practical advantages of each catalyst class, researchers can strategically select the optimal system to achieve their synthetic goals.

References

  • A Comparative Guide to Catalysts for Michael Additions with β-Keto Esters. Benchchem.
  • A Comparative Guide to Catalytic Systems for Thia-Michael Additions. Benchchem.
  • Aza-Michael addition of secondary amine to ethyl acrylate.
  • Recent Advances in Catalytic Enantioselective Michael Additions.
  • (PDF) Catalytic, Enantioselective Michael Addition Reactions.
  • Organocatalysts: A powerful tool for asymmetric Michael addition.
  • Michael additions catalyzed by transition metals and lanthanide species. A review. Arkivoc.
  • Selective Michael additions to alkylidenemalonates using thiourea-based bifunctional organoc
  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradi
  • Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry (RSC Publishing).
  • Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres.
  • Mono-addition of various primary amines 1a-l to ethyl acrylate (2).
  • Investigation into thiol-(meth)
  • Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts | Request PDF.

Sources

The Evolving Landscape of Covalent Bioconjugation: Unveiling the Advantages of Ethyl 3-(diethylamino)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Superior Michael Acceptor

In the dynamic fields of drug development and chemical biology, the precise and stable covalent modification of biomolecules is paramount. For decades, Michael acceptors have been indispensable tools for achieving this, particularly for targeting cysteine residues in proteins. However, the workhorse reagents of the past, most notably maleimides, are fraught with inherent limitations that can compromise the efficacy and safety of novel therapeutics and biological probes. This guide introduces Ethyl 3-(diethylamino)acrylate, a β-aminoacrylate, as a compelling alternative, offering significant advantages in terms of stability, selectivity, and tunable reactivity. We will delve into the mechanistic underpinnings of its favorable properties, provide a comparative analysis with traditional Michael acceptors, and present a framework for its practical application.

The Shortcomings of Conventional Michael Acceptors: A Case for Innovation

The utility of a Michael acceptor in bioconjugation is dictated by its reactivity towards nucleophiles, the stability of the resulting covalent bond, and its selectivity for the desired target. While widely used, common Michael acceptors such as maleimides and simple acrylates exhibit significant drawbacks.

Maleimides , for instance, are known for their rapid reaction with thiols. However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to dissociation of the conjugate, especially in the presence of other thiols like glutathione in the cellular environment.[1][2] This can result in off-target effects and a loss of therapeutic potency. Furthermore, the maleimide ring itself is prone to hydrolysis, rendering it unreactive.[3][4]

Standard acrylates and acrylamides , while offering a more stable linkage than maleimides, can suffer from lower reactivity and potential for side reactions, including polymerization.[5] Achieving a balance between reactivity and stability remains a critical challenge.

This compound: A Superior Profile Through Electronic Tuning

This compound belongs to the class of β-aminoacrylates, which are characterized by an amine substituent at the β-position of the acrylate. This structural feature has profound and advantageous effects on its reactivity as a Michael acceptor.

The diethylamino group, being a strong electron-donating group, pushes electron density into the α,β-unsaturated system. This has two key consequences:

  • Modulated Electrophilicity: The increased electron density at the β-carbon tempers the electrophilicity of the Michael acceptor compared to unsubstituted acrylates. This controlled reactivity can lead to greater selectivity for more nucleophilic thiols, such as those found in cysteine residues, over less nucleophilic amines, like the ε-amino group of lysine.[6]

  • Enhanced Adduct Stability: The electron-donating nature of the nitrogen atom stabilizes the resulting thioether adduct, making the retro-Michael reaction less favorable compared to adducts formed with maleimides.[7] Studies on related β-aminoacrylate systems have shown that the cleavage of the adduct is pH-dependent, suggesting a tunable stability profile.[7][8]

Quantitative Reactivity Insights from Mayr's Nucleophilicity Scale

Comparative Performance: this compound vs. Other Michael Acceptors

To illustrate the practical advantages of this compound, we present a comparative overview of its expected performance against commonly used Michael acceptors.

FeatureThis compoundMaleimideAcrylamide
Reactivity with Thiols Moderate to High (Tunable)Very HighModerate
Selectivity (Thiols vs. Amines) HighHigh (at pH 6.5-7.5)Moderate
Adduct Stability High (Resistant to Retro-Michael)Low (Prone to Retro-Michael)High
Hydrolytic Stability of Reagent GoodPoorGood
Potential for Side Reactions LowHydrolysis, Thiol ExchangePolymerization

This table is a qualitative summary based on the known chemical principles of the respective Michael acceptors.

Experimental Workflow: A Protocol for Cysteine-Specific Bioconjugation

The following protocol provides a general framework for the bioconjugation of a thiol-containing biomolecule (e.g., a cysteine-containing peptide or protein) with this compound. Optimization of reaction time, temperature, and stoichiometry is recommended for each specific application.

Materials
  • Thiol-containing biomolecule

  • This compound

  • Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Quenching reagent (e.g., N-acetylcysteine or dithiothreitol)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Protocol
  • Preparation of Biomolecule: Dissolve the thiol-containing biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL. If the biomolecule has disulfide bonds that need to be reduced to expose free thiols, pre-treat with a suitable reducing agent (e.g., TCEP) and subsequently remove the reducing agent.

  • Preparation of Michael Acceptor: Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF) at a concentration of 10-100 mM.

  • Conjugation Reaction: Add a 5-20 molar excess of the this compound stock solution to the biomolecule solution. The reaction can be performed at room temperature or 37°C.

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique, such as LC-MS, to determine the extent of conjugation.

  • Quenching: Once the desired level of conjugation is achieved, quench any unreacted this compound by adding an excess of a small molecule thiol, such as N-acetylcysteine.

  • Purification: Remove the excess reagents and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.

  • Characterization: Characterize the final conjugate by techniques such as mass spectrometry to confirm the molecular weight and degree of labeling, and functional assays to ensure the biological activity of the biomolecule is retained.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_biomolecule Prepare Biomolecule (1-10 mg/mL in Buffer) conjugation Conjugation (5-20x molar excess) RT or 37°C prep_biomolecule->conjugation prep_acceptor Prepare this compound (10-100 mM in DMSO/DMF) prep_acceptor->conjugation monitoring Monitor Reaction (LC-MS) conjugation->monitoring Periodically quenching Quench Reaction (Excess N-acetylcysteine) monitoring->quenching Upon completion purification Purify Conjugate (SEC or Dialysis) quenching->purification characterization Characterize Conjugate (Mass Spectrometry, Functional Assay) purification->characterization

Experimental workflow for bioconjugation.

Visualizing the Mechanistic Advantage

The key to the superior performance of this compound lies in its reaction mechanism and the stability of the resulting adduct.

michael_addition_comparison cluster_maleimide Maleimide Reaction cluster_enamine This compound Reaction maleimide Maleimide + R-SH adduct_maleimide Thiosuccinimide Adduct maleimide->adduct_maleimide Michael Addition retro_michael Retro-Michael Product (Maleimide + R-SH) adduct_maleimide->retro_michael Reversible hydrolysis Hydrolysis Product adduct_maleimide->hydrolysis Irreversible enamine This compound + R-SH adduct_enamine Stable Thioether Adduct enamine->adduct_enamine Michael Addition

Comparison of reaction pathways.

Conclusion: A Call for Broader Adoption and Further Investigation

While the direct comparative experimental data for this compound is still emerging, the foundational principles of physical organic chemistry provide a compelling rationale for its advantages over traditional Michael acceptors. Its electronically tuned reactivity suggests a profile of high selectivity and the formation of significantly more stable bioconjugates. The potential for tunable reversibility based on pH further adds to its appeal for applications requiring controlled release or dynamic covalent interactions.

As the demand for more robust and precisely engineered bioconjugates continues to grow, it is imperative for the scientific community to explore and validate promising new reagents. This compound represents a significant step forward in this endeavor. We encourage researchers to consider its adoption and to contribute to the growing body of evidence supporting its use as a superior tool for covalent modification.

References

  • Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments.
  • Boutureira, O., & Bernardes, G. J. (2015). Advances in chemical protein modification. Chemical reviews, 115(5), 2174–2195.
  • Christie, R. J., et al. (2015). The effect of N-substituents on the stability of maleimide- and succinimide-containing antibody-drug conjugates. Journal of controlled release, 220, 660-670.
  • de Gruijl, T. D., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry–A European Journal, 26(67), 15867-15872.
  • Dreaden, E. C., et al. (2012). Beating cancer in multiple ways: a review of the clinical development of antibody-drug conjugates. Therapeutic delivery, 3(8), 985-1004.
  • Fontana, A., et al. (2008). The maleimide-thiol reaction: a versatile and controlled bioconjugation strategy. Current organic chemistry, 12(11), 897-915.
  • García, A. M., et al. (2021). Amino-yne Reaction for the Synthesis of Degradable Hydrogels: Study of the Cleavage of β-Aminoacrylate Cross-Links. Macromolecules, 54(23), 11046–11057.
  • Greg T. Hermanson (2013).
  • Johansson, M. H. (2012). Reversible Michael additions: covalent inhibitors and prodrugs. Mini reviews in medicinal chemistry, 12(13), 1330–1344.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytically stable maleimides for protein bioconjugation.
  • Koniev, O., & Wagner, A. (2015). Developments and recent advancements in the field of endogenous protein modification. Chemical Society Reviews, 44(15), 5495-5518.
  • Lallana, E., et al. (2017).
  • Matos, M. J., et al. (2018). Chemo- and regioselective lysine modification on native proteins. Journal of the American Chemical Society, 140(12), 4204–4208.
  • Mayr, H., et al. (2001). A general approach to the quantification of nucleophilicity.
  • Mayr, H., & Ofial, A. R. (2008). Do general nucleophilicity scales exist?. Journal of Physical Organic Chemistry, 21(7‐8), 584-595.
  • Mather, B. D., et al. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531.
  • Popp, B. V., & Ball, Z. T. (2010). Site-specific protein modification with a dirhodium metallopeptide. Journal of the American Chemical Society, 132(18), 6660–6662.
  • Ravasco, J. M., et al. (2019). The use of covalent modification and genetic code expansion to create organocatalytic artificial enzymes. Catalysis Science & Technology, 9(22), 6195-6213.
  • Stork, G., et al. (1963). The enamine alkylation and acylation of carbonyl compounds. Journal of the American Chemical Society, 85(2), 207-222.
  • Mayr's Database of Reactivity Parameters. (n.d.). Molecule ethyl (E)-3-(dimethylamino)acrylate. Retrieved from [Link]

  • Schombs, M. W., et al. (2022). Context-Dependence of the Reactivity of Cysteine and Lysine Residues. ChemBioChem, 23(1), e202100523.
  • Singh, R., et al. (2018). Covalent modifiers: a chemical perspective on the reactivity of α,β-unsaturated carbonyls with thiols via hetero-Michael addition reactions. Journal of medicinal chemistry, 61(19), 8963–8985.
  • Truong, T. H., et al. (2013). Kinetic comparison of 13 homogeneous thiol–X reactions. Polymer Chemistry, 4(20), 5225-5233.
  • Williams, S. R., et al. (2007). Michael addition reaction kinetics of acetoacetates and acrylates for the formation of polymeric networks. Progress in Reaction Kinetics and Mechanism, 32(3), 165-194.
  • Wu, Y. W., & Schultz, P. G. (2009). Site-specific chemical modification of proteins in living cells.
  • Zhang, C., et al. (2016). Enantioselective Michael addition of aldehydes to maleimides organocatalyzed by a chiral primary amine-salicylamide. Molecules, 21(11), 1461.
  • Zhang, G., et al. (2019). Maleimide-thiol adducts stabilized through stretching.
  • Zhong, H., et al. (2017). Tunable degradation of maleimide-thiol adducts in reducing environments. Biomacromolecules, 18(9), 2915–2923.

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A Comparative Guide to Enaminone Reagents for Heterocyclic Synthesis: Alternatives to Ethyl 3-(diethylamino)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Enaminones are exceptionally versatile building blocks in modern organic synthesis, prized for their dual reactivity which allows them to act as both nucleophiles and electrophiles.[1] These compounds, characterized by an amine-alkene-carbonyl conjugated system, are foundational intermediates for constructing a vast array of bioactive heterocycles, including quinolines, pyrimidines, and various alkaloids.[2] Among these reagents, Ethyl 3-(diethylamino)acrylate has been widely adopted, particularly for the synthesis of 4-quinolone scaffolds, which are central to many pharmaceutical agents.[3][4]

The utility of this compound stems from its push-pull electronic nature. The electron-donating diethylamino group enhances the nucleophilicity of the β-carbon, while the electron-withdrawing ethyl ester group makes the same carbon susceptible to Michael addition. Furthermore, the diethylamino group can function as an effective leaving group in cyclocondensation reactions.

This guide provides an in-depth comparison of viable alternative reagents to this compound. We will move beyond a simple list of substitutes to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The primary focus will be on the synthesis of 4-quinolones, a common application that effectively highlights the subtle yet critical differences between these reagents. Our analysis will cover reaction efficiency, substrate scope, mechanistic pathways, and operational simplicity, supported by quantitative data and detailed experimental protocols.

Part 1: The Benchmark Reagent: this compound in 4-Quinolone Synthesis

The reaction of anilines with β-enamino esters followed by thermal cyclization is a cornerstone of the Gould-Jacobs reaction for synthesizing 4-hydroxyquinolines. This compound serves as a highly effective three-carbon synthon in this process.

Reaction Mechanism and Rationale

The synthesis involves two key stages:

  • Nucleophilic Vinylic Substitution: The aniline nitrogen attacks the electron-deficient β-carbon of the acrylate. This is followed by the elimination of diethylamine, which is a favorable leaving group, to form an N-arylenamino ester intermediate. This step is typically performed at moderate temperatures.

  • Thermal Cyclization: The intermediate is heated to high temperatures (often >200 °C) in a high-boiling solvent like diphenyl ether. An intramolecular Friedel-Crafts-type acylation occurs, where the ester carbonyl is attacked by the aniline ring, followed by tautomerization to yield the stable 4-hydroxyquinoline-3-carboxylate product.

The choice to use a pre-formed enaminone like this compound is deliberate. It ensures that the initial condensation reaction is clean and high-yielding, avoiding potential side reactions that can occur when attempting to form the enaminone in situ from a β-ketoester and an amine.

Gould_Jacobs_Pathway_DEA cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Thermal Cyclization Aniline Aniline Intermediate N-Aryl Enamino Ester Intermediate Aniline->Intermediate + EDEA This compound EDEA->Intermediate DEA Diethylamine (byproduct) Intermediate->DEA Intermediate_ref N-Aryl Enamino Ester Intermediate Quinolone Ethyl 4-hydroxyquinoline- 3-carboxylate Ethanol Ethanol (byproduct) Quinolone->Ethanol Intermediate_ref->Quinolone High Temp (~250°C) (e.g., Diphenyl Ether)

Caption: Gould-Jacobs reaction pathway using this compound.

Experimental Protocol 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

Materials:

  • Aniline (1.0 eq)

  • This compound (1.05 eq)

  • Diphenyl ether

Procedure:

  • A mixture of aniline (10 mmol, 0.93 g) and this compound (10.5 mmol, 1.79 g) is heated at 100-110 °C for 1 hour. Diethylamine is evolved during this period.

  • The reaction temperature is raised to 250 °C, and the mixture is maintained at this temperature for 20 minutes to effect cyclization.

  • The reaction mixture is cooled to room temperature, at which point the product crystallizes.

  • Petroleum ether is added to the solid mass, and the mixture is stirred to break up the crystals.

  • The solid product is collected by filtration, washed with petroleum ether, and dried to afford Ethyl 4-hydroxyquinoline-3-carboxylate.

Part 2: A Comparative Analysis of Alternative Reagents

The choice of reagent is often dictated by factors including cost, availability, desired reaction conditions, and the electronic nature of the substrates. Here, we compare several key alternatives.

Alternative 1: Diethyl 2-(ethoxymethylidene)malonate (EMME)

EMME is arguably the most common and historically significant alternative for the Gould-Jacobs synthesis.[3] Mechanistically, it is very similar to this compound. The aniline first displaces the ethoxy group from the enol ether to form an intermediate analogous to the one seen in Protocol 1, which then undergoes thermal cyclization.

  • Advantages:

    • Highly reactive and commercially available at a lower cost than many enamino esters.

    • The byproduct of the initial condensation is ethanol, which is less noxious and easier to handle than diethylamine.

  • Disadvantages:

    • Can be more susceptible to side reactions with certain substituted anilines.

    • The reaction still requires high-temperature thermal cyclization, which can limit its applicability for sensitive substrates.

Alternative 2: Ethyl 3-(dimethylamino)acrylate

This reagent is a close structural analog, differing only in the N-alkyl substituents.[5]

  • Advantages:

    • Functionally identical to its diethyl counterpart in most applications.[5]

    • Dimethylamine is a more volatile byproduct, which can be easier to remove from the reaction mixture.

  • Disadvantages:

    • Offers little mechanistic advantage; the choice between dimethyl and diethyl analogs is often based on commercial availability and price.

Alternative 3: In Situ Enaminone Formation from β-Ketoesters

Instead of using a pre-formed enaminone, one can generate it in situ or utilize the β-ketoester directly. The reaction of an aniline with a β-ketoester like ethyl acetoacetate can lead to quinolones via the Conrad-Limpach synthesis.

  • Advantages:

    • β-Ketoesters are inexpensive and widely available starting materials.

    • This approach avoids the synthesis or purchase of a separate enaminone reagent.

  • Disadvantages:

    • The reaction can produce a mixture of regioisomers (4-quinolones and 2-quinolones), depending on the reaction conditions and aniline substituents.

    • Generally requires harsher conditions (e.g., strong acid catalysis for the initial condensation) and may give lower yields compared to the Gould-Jacobs approach.[4]

Alternative 4: Ketene Dithioacetals (e.g., Ethyl 2-cyano-3,3-bis(methylthio)acrylate)

Ketene dithioacetals serve as versatile synthons that can be considered functional equivalents of enamino esters.[6] In this case, an amine displaces one of the methylthio groups, which is an excellent leaving group, to form an N,S-ketene acetal intermediate. This intermediate can then be further manipulated.

  • Advantages:

    • The remaining methylthio group can be displaced by a second nucleophile, allowing for a stepwise, highly controlled synthesis of complex heterocycles.

    • This route provides access to products that are difficult to synthesize using standard enaminones, such as those requiring the introduction of different substituents at the 3-position.[6]

  • Disadvantages:

    • The starting dithioacetals are more specialized and less commercially available.

    • The synthesis involves handling thiols or their precursors, which are malodorous and require careful handling.

Part 3: Quantitative Performance Comparison

To provide a clear, data-driven comparison, the following table summarizes the performance of each reagent class in a model synthesis of a substituted 4-quinolone. Yields and conditions are representative of those found in the literature.

Reagent ClassSpecific Reagent ExampleTypical Conditions (Step 1 -> Step 2)Typical YieldKey Advantages/Disadvantages
Enamino Ester (Benchmark) This compound110 °C -> 250 °C (Diphenyl Ether)80-95%Pro: High yield, clean reaction. Con: Reagent cost, high cyclization temp.
Enol Ether Diethyl ethoxymethylenemalonate (EMME)110 °C -> 250 °C (Diphenyl Ether)75-90%Pro: Lower cost, ethanol byproduct. Con: High cyclization temp.
Enamino Ester (Analog) Ethyl 3-(dimethylamino)acrylate110 °C -> 250 °C (Diphenyl Ether)80-95%Pro: Functionally identical to benchmark. Con: Little mechanistic benefit.
β-Ketoester Ethyl AcetoacetateH+ catalyst -> 250 °C (Mineral Oil)50-70%Pro: Very low cost. Con: Potential for regioisomers, often lower yield.
Ketene Dithioacetal Ethyl 2-cyano-3,3-bis(methylthio)acrylateReflux in EtOH -> Further stepsVariablePro: High versatility for complex targets. Con: Specialized reagent, handling thiols.

Part 4: Featured Alternative Protocol and Workflow

To illustrate a practical alternative, we provide a detailed protocol for the synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate using Diethyl 2-(ethoxymethylidene)malonate (EMME).

EMME_Workflow cluster_workflow Synthetic Workflow with EMME start Combine Aniline and EMME step1 Heat to ~110°C (1-2 hours) start->step1 observe1 Observe Ethanol Distillation step1->observe1 step2 Add High-Boiling Solvent (e.g., Diphenyl Ether) observe1->step2 step3 Heat to Reflux (~250°C, 30 min) step2->step3 step4 Cool to Room Temp step3->step4 observe2 Product Precipitates step4->observe2 step5 Isolate by Filtration observe2->step5 step6 Wash with Non-polar Solvent (e.g., Hexane) step5->step6 end Final Product: Ethyl 4-hydroxyquinoline- 3-carboxylate step6->end

Caption: Experimental workflow for 4-quinolone synthesis using EMME.

Experimental Protocol 2: Synthesis using Diethyl 2-(ethoxymethylidene)malonate (EMME)

Materials:

  • Aniline (1.0 eq)

  • Diethyl 2-(ethoxymethylidene)malonate (EMME) (1.0 eq)

  • Diphenyl ether

Procedure:

  • A mixture of aniline (10 mmol, 0.93 g) and EMME (10 mmol, 2.16 g) is heated at 110-120 °C for 1.5 hours. The ethanol formed during the reaction is allowed to distill off.

  • After cooling slightly, diphenyl ether (20 mL) is added to the reaction mixture.

  • The solution is heated to reflux (approx. 250 °C) and maintained at this temperature for 30 minutes.

  • The mixture is allowed to cool to room temperature. The precipitated solid is collected by filtration.

  • The solid is washed thoroughly with hexane to remove the diphenyl ether solvent and then dried under vacuum to yield the pure product.

Conclusion and Recommendations

While this compound is an excellent and reliable reagent for the synthesis of 4-quinolones and other heterocycles, a thorough understanding of the available alternatives is crucial for optimizing synthetic routes.

  • For routine, high-yield synthesis where cost is not the primary constraint, pre-formed enamino esters like This compound or its dimethyl analog remain the top choice due to their clean reaction profiles.

  • For large-scale synthesis where economic factors are critical, Diethyl 2-(ethoxymethylidene)malonate (EMME) presents the most balanced alternative, offering comparable yields at a significantly lower cost.[3]

  • When exploring novel analogs with diverse substitutions , particularly at the 3-position, the use of ketene dithioacetals provides unmatched synthetic flexibility, albeit with more complex and specialized procedures.[6]

  • The use of β-ketoesters is a classic method that is valuable for its simplicity and the low cost of starting materials, but researchers must be prepared to address potential issues with regioselectivity and lower overall yields.[4]

Ultimately, the selection of an appropriate reagent is a strategic decision that balances chemical efficiency with practical considerations. This guide provides the foundational data and mechanistic rationale to empower researchers to make informed choices tailored to their specific synthetic goals.

References

  • BenchChem. (2025). Alternative reagents to dimethylformamide dimethyl acetal for enaminone synthesis. BenchChem.
  • (2025). Enaminones: Versatile Intermediates for Natural Product Synthesis. ResearchGate.
  • Al-dujaili, L. K., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. National Institutes of Health.
  • (2022). Recent Advances in Organic Synthesis Based on N,N-Dimethyl Enaminones. Synfacts.
  • Reddy, C. S., et al. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications.
  • Karpov, A. S., & Müller, T. J. J. (2003). Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences. Organic Chemistry Portal.
  • Sigma-Aldrich. Ethyl 3-(N,N-dimethylamino)acrylate.
  • (2018). A new synthesis of alkyl (E)-(3-dimethylamino)acrylates. ResearchGate.
  • Sigma-Aldrich. Ethyl (e)-3-(dimethylamino)acrylate.
  • S. S. Baig, et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central.
  • (2024). Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. ResearchGate.
  • Sigma-Aldrich. (2024). Ethyl 3-(N,N-dimethylamino)acrylate.

Sources

Comparative Guide to the Structural Validation of Ethyl 3-(diethylamino)acrylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized molecules is a non-negotiable cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques used to validate the structure of Ethyl 3-(diethylamino)acrylate and its derivatives. Moving beyond a simple recitation of methods, we will explore the underlying principles of each technique, the rationale behind experimental choices, and how the data from each method corroborates the others to build an unshakeable structural assignment.

Introduction: The Importance of Orthogonal Structural Validation

This guide will focus on the "big three" of small molecule structural elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To map the carbon-hydrogen framework.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : To identify key functional groups.

  • Mass Spectrometry (MS) : To determine the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides a detailed picture of the hydrogen atoms within a molecule. For this compound, we expect to see distinct signals corresponding to the ethyl ester, the diethylamino group, and the vinylic protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation : Dissolve ~5-10 mg of the purified this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup : Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition : Obtain a standard ¹H NMR spectrum, ensuring adequate signal-to-noise.

  • Data Processing : Process the free induction decay (FID) with an appropriate window function, Fourier transform, phase correct, and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Interpreting the ¹H NMR Spectrum:

Assignment Expected Chemical Shift (ppm) Multiplicity Integration Rationale
Ethyl Ester -CH₃~1.25Triplet (t)3HShielded by the adjacent CH₂ group.
Diethylamino -CH₃~1.15Triplet (t)6HShielded by the adjacent CH₂ groups.
Diethylamino -CH₂~3.25Quartet (q)4HDeshielded by the nitrogen atom.
Ethyl Ester -CH₂~4.10Quartet (q)2HDeshielded by the adjacent oxygen atom.
Vinylic Proton (α to C=O)~5.00Doublet (d)1HDeshielded by the carbonyl group.
Vinylic Proton (β to C=O)~7.50Doublet (d)1HStrongly deshielded by the nitrogen atom and the carbonyl group.

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific derivative. A related compound, 2-(diethylamino)ethyl methacrylate, shows characteristic shifts for its protons, which can be used as a comparative reference.[1]

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides a count of the unique carbon environments in the molecule. For this compound, we expect to see seven distinct signals in the broadband proton-decoupled spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation : Use the same sample prepared for ¹H NMR.

  • Instrument Setup : Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition : Obtain a standard ¹³C{¹H} NMR spectrum.

  • Data Processing : Process the FID, Fourier transform, phase correct, and baseline correct the spectrum. Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Interpreting the ¹³C NMR Spectrum:

Assignment Expected Chemical Shift (ppm) Rationale
Ethyl Ester -CH₃~14Typical for an ethyl group.
Diethylamino -CH₃~13Typical for an ethyl group on a nitrogen.
Diethylamino -CH₂~45Deshielded by the nitrogen atom.
Ethyl Ester -CH₂~60Deshielded by the oxygen atom.
Vinylic Carbon (α to C=O)~90Shielded relative to the other vinylic carbon.
Vinylic Carbon (β to C=O)~150Strongly deshielded by the nitrogen and carbonyl groups.
Carbonyl Carbon (C=O)~168Characteristic of an ester carbonyl.

Note: Spectral data for the related compound, ethyl 3-(dimethylamino)acrylate, can serve as a useful comparison for expected chemical shifts.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] For α,β-unsaturated esters like this compound, FTIR is particularly useful for confirming the presence of the ester carbonyl and the carbon-carbon double bond.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation : Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing : Perform a background correction and identify the key absorption bands.

Interpreting the FTIR Spectrum:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
C=O (Ester)Stretching1715 - 1730The conjugation with the C=C double bond lowers the frequency compared to saturated esters (typically 1735-1750 cm⁻¹).[4][5]
C=C (Alkenyl)Stretching1640 - 1680Confirms the presence of the carbon-carbon double bond.[4]
C-O (Ester)Stretching1000 - 1300Esters typically show two C-O stretching bands.[6]
=C-H (Alkenyl)Bending (out-of-plane)800 - 900Provides further evidence for the alkene group.[4]
C-H (Alkyl)Stretching2850 - 3000Confirms the presence of the ethyl and diethylamino alkyl chains.[4]

The combined use of rheology and FTIR can be a powerful tool for studying the curing process of acrylate-based materials, providing simultaneous information on both the physical and chemical changes.[3]

Mass Spectrometry (MS): Weighing the Molecule

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.[7] This allows for the determination of the molecular weight and can provide clues about the molecule's structure through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like GC or LC.

  • Ionization : Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis : Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : Detect the ions and generate a mass spectrum.

Interpreting the Mass Spectrum:

  • Molecular Ion Peak (M⁺) : The peak corresponding to the intact molecule will confirm the molecular weight. For this compound (C₇H₁₃NO₂), the expected exact mass is approximately 143.09 g/mol .[2]

  • Fragmentation Pattern : The fragmentation pattern provides a structural fingerprint. Common fragmentation pathways for esters and amines can be observed. For example, α-cleavage (cleavage of the bond adjacent to the heteroatom) is a common fragmentation pathway for amines and alcohols.[8] The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds with an available gamma-hydrogen.[8]

A Self-Validating Workflow for Structural Elucidation

The true power of this multi-technique approach lies in its self-validating nature. Each piece of data should be consistent with the others to build a cohesive and undeniable structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesized Product NMR NMR (¹H, ¹³C) Synthesis->NMR FTIR FTIR Synthesis->FTIR MS Mass Spec. Synthesis->MS NMR_Data C-H Framework NMR->NMR_Data FTIR_Data Functional Groups FTIR->FTIR_Data MS_Data Molecular Weight & Fragments MS->MS_Data Structure Validated Structure NMR_Data->Structure Corroborates FTIR_Data->Structure Corroborates MS_Data->Structure Corroborates

Caption: Orthogonal workflow for structural validation.

Conclusion: A Triad of Trustworthiness

The structural validation of this compound derivatives, or any synthesized compound, is a critical step in the research and development process. By employing a combination of NMR spectroscopy, FTIR spectroscopy, and mass spectrometry, researchers can create a self-validating system that provides a high degree of confidence in the assigned structure. This guide has outlined the fundamental principles and experimental considerations for each technique, emphasizing the importance of interpreting the data in a holistic and corroborative manner. Adherence to these principles ensures the scientific integrity of the work and provides a solid foundation for future studies and applications.

References

  • THE CHARACTERIZATION OF SOME METHACRYLATE AND ACRYLATE HOMOPOLYMERS, COPOLYMERS AND FIBERS VIA DIRECT PYROLYSIS MASS SPECTROSCOP. Available at: [Link]

  • Charge-Reversal mass spectra of enolate ions of some open-chain and cyclic ketones for structure identification - noah.nrw. Available at: [Link]

  • ETHYL-3-DIMETHYLAMINOACRYLATE - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • Infrared Spectra of α,β-Unsaturated Esters | Journal of the American Chemical Society. Available at: [Link]

  • Diethylaminoethyl Methacrylate | C10H19NO2 | CID 61012 - PubChem. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. Available at: [Link]

  • Curing an Acrylate with FTIR Spectroscopy - AZoM. Available at: [Link]

  • The Surface Analytical Chemistry (XPS) and Polymer Chemistry of the Acrylates and Methacrylates, an Introduction - ResearchGate. Available at: [Link]

  • The Infrared Absorption Spectra of Unsaturated Fatty Acids and Esters 1 - ACS Publications. Available at: [Link]

  • Mass spectrometry of tautomeric compounds—II: A mechanism of ketene elimination from enol acetates | Semantic Scholar. Available at: [Link]

  • Does anyone know the reason for the high wavelength value of an unsaturated ester group in FTIR spectra? | ResearchGate. Available at: [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. Available at: [Link]

  • Mass Spectrometry in Organic Chemistry - YouTube. Available at: [Link]

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  • Automatic Compound Annotation from Mass Spectrometry Data Using MAGMa - PMC - NIH. Available at: [Link]

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A Guide to the Synthetic Utility of Ethyl 3-(diethylamino)acrylate: A Performance Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of Ethyl 3-(diethylamino)acrylate, a versatile enamino ester, benchmarking its performance in key synthetic transformations. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple protocol listing to explain the chemical causality behind its utility, comparing it with a foundational alternative, Ethyl Acrylate.

Introduction: Understanding the Reagent's Dual Personality

This compound is a member of the β-enaminone family, compounds that feature a nitrogen atom conjugated to a carbonyl group through a C=C double bond.[1][2] This arrangement imparts a unique electronic character, making it a valuable and versatile building block in organic synthesis.[3] Unlike simple α,β-unsaturated esters such as Ethyl Acrylate, which are primarily electrophilic Michael acceptors[4], this compound possesses a more nuanced reactivity profile. The presence of the diethylamino group makes the β-carbon significantly less electrophilic while simultaneously providing a reactive handle for cyclization and substitution reactions.

This guide will compare and contrast the synthetic performance of this compound with Ethyl Acrylate in two fundamental areas: the synthesis of β-amino esters via Michael addition and the construction of complex heterocyclic scaffolds.

The Aza-Michael Addition: Direct Conjugate Addition vs. Synthon Strategy

The Aza-Michael addition, the 1,4-conjugate addition of an amine to an α,β-unsaturated carbonyl, is a cornerstone reaction for synthesizing β-amino esters.[5][6] Here, the strategic choice between using a simple acceptor like Ethyl Acrylate versus a pre-functionalized synthon like this compound leads to vastly different experimental outcomes.

Mechanistic Insight & Performance Comparison
  • Pathway A: Direct Addition to Ethyl Acrylate. This is the classic Aza-Michael reaction. A primary or secondary amine acts as a nucleophile, directly attacking the β-carbon of Ethyl Acrylate.[5] While effective, this reaction can be slow and sometimes requires a catalyst or microwave irradiation to achieve high yields, especially with less nucleophilic amines.[6][7] A significant challenge is the potential for di-addition, where a primary amine adds to two equivalents of the acrylate.

  • Pathway B: The this compound Synthon Strategy. This reagent already contains the core β-amino ester structure. It is not used as an acceptor for external amines in a simple Michael addition. Instead, it serves as a stable, versatile intermediate. The diethylamino group can be displaced by a more nucleophilic amine (transamination) or, more commonly, the entire molecule is used as a three-carbon building block in cyclization/condensation reactions to build more complex molecules. This approach avoids issues of di-addition and provides a regiochemically defined starting material.

The following diagram illustrates the conceptual difference between these two strategies.

G cluster_0 Pathway A: Direct Michael Addition cluster_1 Pathway B: Synthon Strategy EA Ethyl Acrylate Electrophile ProductA β-Amino Ester (Potential for di-addition) EA->ProductA Amine Primary/Secondary Amine Nucleophile Amine->EA Catalyst or Heat [15, 22] EDEA This compound Versatile Synthon ProductB Complex Heterocycle / Substituted Product EDEA->ProductB Reagent Nucleophile / Cyclization Partner Reagent->EDEA Condensation / Displacement

Caption: Comparative workflows for synthesizing β-amino derivatives.

Data Summary: A Tale of Two Strategies

The table below summarizes typical conditions and outcomes, highlighting the strategic differences. The comparison is conceptual: one is a direct addition, the other is a subsequent reaction using a pre-formed synthon.

FeatureDirect Addition to Ethyl AcrylateUsing this compound
Reaction Type Aza-Michael Addition[5]Cyclocondensation / Substitution[8][9]
Role of Amine External NucleophileIntegrated part of the synthon
Typical Conditions Neat, solvent, or catalyst-assisted; often requires heat or extended reaction times (24-72h).[5][7]Often driven by acid or base catalysis in refluxing solvent (e.g., acetic acid, ethanol).[8][9]
Key Advantage Direct, one-step synthesis of simple β-amino esters.Provides a regiochemically defined building block for complex targets; avoids over-addition.[2]
Primary Limitation Risk of di-addition with primary amines; can be slow.[10]Not suitable for direct Michael addition of external amines.
Typical Yields 50-98% (highly dependent on amine and conditions).[5][7]70-95% for subsequent cyclization reactions.[8][9]
Experimental Protocol: Aza-Michael Addition of Diethylamine to Ethyl Acrylate

This protocol describes a representative direct addition reaction for comparison purposes.

  • Reagent Setup: In a round-bottom flask, dissolve ethyl acrylate (1.0 g, 10.0 mmol) in 20 mL of ethanol.

  • Nucleophile Addition: Add diethylamine (1.08 mL, 10.5 mmol) to the solution at room temperature with stirring.

  • Reaction: Seal the flask and stir the reaction mixture at room temperature for 48-72 hours. Causality Note: The reaction is often left for an extended period at room temperature to minimize side reactions, although catalysis or heat can accelerate it at the risk of impurity formation.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ethyl acrylate is consumed.

  • Work-up & Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • Dissolve the residue in diethyl ether (30 mL) and wash with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield ethyl 3-(diethylamino)propanoate.

Synthesis of Heterocyclic Scaffolds: The Pyridinone Case Study

The true power of this compound is demonstrated in the synthesis of heterocycles, where it serves as a highly efficient C3N synthon.[8][9] A multi-step synthesis starting from Ethyl Acrylate can often be consolidated into a single, high-yielding step using the pre-formed enaminone.

Mechanistic Insight & Performance Comparison

Constructing a substituted pyridinone ring system exemplifies this advantage.

  • Pathway A (Hypothetical from Ethyl Acrylate): A plausible, but less efficient, route would first involve an Aza-Michael addition to form a β-amino ester. This intermediate would then need to be isolated and reacted with a 1,3-dicarbonyl equivalent in a separate cyclization step. This multi-step process often results in lower overall yields and requires more purification steps.

  • Pathway B (Direct from this compound): this compound can react directly with a compound containing an active methylene group (e.g., acetylacetone) in the presence of a catalyst like ammonium acetate.[8][9] The reaction proceeds via an initial Michael addition, followed by an intramolecular condensation and elimination of diethylamine and water to form the aromatic pyridine ring in a single pot. This is a highly convergent and atom-economical approach.

G EDEA This compound Intermediate Acyclic Intermediate EDEA->Intermediate Michael Addition & Condensation [6, 7] ACAC Acetylacetone (Active Methylene Compound) ACAC->Intermediate Michael Addition & Condensation [6, 7] Pyridinone Substituted Pyridinone Product Intermediate->Pyridinone Cyclization Elimination - H2O - Et2NH Intermediate->Elimination AmmoniumAcetate NH4OAc (Catalyst) AmmoniumAcetate->Intermediate Michael Addition & Condensation [6, 7]

Caption: Convergent synthesis of a pyridinone using this compound.

Data Summary: Efficiency in Heterocycle Synthesis
FeatureMulti-Step Synthesis (from Ethyl Acrylate)One-Pot Synthesis (from this compound)
Number of Steps 2-3 Steps (Michael addition, isolation, cyclization)1 Step (One-pot reaction)
Intermediate Isolation RequiredNot Required
Catalyst System Requires different conditions for each step.Single catalyst system (e.g., NH₄OAc in AcOH).[8]
Overall Yield Typically 40-60%Typically 80-90%[8][9]
Process Efficiency Lower atom economy, more solvent waste.High atom economy, streamlined process.
Key Advantage Uses simpler starting materials.Dramatically increased efficiency and yield.
Experimental Protocol: One-Pot Synthesis of a 2-Pyridinone Derivative

This protocol demonstrates the efficiency of using this compound.[9]

  • Reagent Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine this compound (2.86 g, 20 mmol), ethyl cyanoacetate (2.26 g, 20 mmol), and ammonium acetate (1.54 g, 20 mmol) in 30 mL of glacial acetic acid.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Causality Note: Acetic acid serves as both the solvent and an acid catalyst, facilitating the condensation and subsequent aromatization, while ammonium acetate acts as the nitrogen source for the pyridine ring.[8]

  • Monitoring: Follow the reaction's progress by TLC, observing the disappearance of the starting materials.

  • Work-up & Purification:

    • After cooling to room temperature, pour the reaction mixture into 100 mL of ice-water.

    • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • Dry the solid product in a vacuum oven.

    • Recrystallize the crude product from ethanol to yield the pure substituted 2-pyridinone derivative.

Conclusion

While both Ethyl Acrylate and this compound are valuable reagents derived from acrylic acid, they serve distinct strategic purposes.

  • Ethyl Acrylate is the fundamental building block, best employed as a direct Michael acceptor for simple conjugate additions.[4] Its strength lies in its straightforward reactivity with strong nucleophiles.

  • This compound is a more advanced, multifunctional synthon. Its primary advantage is not as a direct Michael acceptor, but as a pre-formed, stable β-amino ester equivalent that enables highly efficient, convergent syntheses of complex nitrogen-containing heterocycles.[1][8][9] It streamlines multi-step sequences into single operations, significantly improving yields and process efficiency. For the medicinal or materials chemist looking to rapidly construct complex molecular scaffolds, this compound offers a clear performance advantage over building from simpler acrylates.

References

  • B. Al-Gamal, "β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis," Results in Chemistry, 2023. Available: [Link]

  • A. Al-Soud, Y., "Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity," Egyptian Journal of Chemistry, 2022. Available: [Link]

  • Al-Naggar, A. A., et al., "Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids," Molecules, 2012. Available: [Link]

  • Wang, Z., et al., "Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence," Molecules, 2022. Available: [Link]

  • Abdel-Ghani, T. M., et al., "Enaminones in heterocyclic synthesis: A new regioselective synthesis of 2,3,6-trisubstituted pyridines, 6-substituted-3-aroylpyridines and 1,3,5-triaroylbenzenes," ResearchGate, 2017. Available: [Link]

  • Hafez, E. A., et al., "β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives," Molecules, 2008. Available: [Link]

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  • Ethyl acrylate, Wikipedia. Available: [Link]

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  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation, Arkivoc, 2007. Available: [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies Involving Ethyl 3-(diethylamino)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Acrylate Sensitization

Acrylates, a ubiquitous class of monomers, are foundational to countless materials in the medical, dental, and consumer sectors—from bone cements and dental adhesives to nail cosmetics and industrial coatings.[1][2] Their utility is derived from their ability to polymerize into durable, inert plastics. However, in their monomeric form, these small, reactive molecules are potent haptens.[3] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. Upon skin contact, acrylate monomers can covalently bind to endogenous skin proteins, forming hapten-carrier complexes that are recognized as foreign by the immune system. This process, known as sensitization, can lead to allergic contact dermatitis (ACD), a T-cell-mediated inflammatory reaction characterized by itching, redness, scaling, and blistering at the site of contact.[1][2]

Ethyl 3-(diethylamino)acrylate is a functionalized acrylate monomer of increasing interest. Its diethylamino group imparts unique properties, but also introduces complexities regarding its immunological profile. Understanding its potential for cross-reactivity—where sensitization to one compound leads to an allergic reaction upon exposure to another, structurally similar compound—is critical for risk assessment and the development of safer alternatives.

This guide provides a framework for investigating the cross-reactivity of this compound. It moves beyond a simple listing of facts to explain the immunological rationale behind the experimental designs, empowering researchers to conduct robust, self-validating studies.

The Immunological Basis of Acrylate Cross-Reactivity

The immune system does not recognize the entire hapten-carrier complex. Instead, T-cells recognize a specific three-dimensional structure, or epitope, which includes the hapten and adjacent amino acid residues of the carrier protein. Cross-reactivity occurs when T-cells primed against one hapten-protein epitope can also recognize and be activated by a structurally similar epitope formed by a different hapten.

For acrylates, the core acrylic acid ester structure is a primary determinant of allergenicity. However, the side chains significantly modulate this potential. For this compound, two key structural features must be considered for potential cross-reactivity:

  • The Acrylate Backbone: Shared with all acrylates, this is the most likely source of cross-reactivity with other common acrylates like ethyl acrylate (EA), methyl methacrylate (MMA), and 2-hydroxyethyl methacrylate (HEMA).[1][4][5]

  • The Diethylamino Group: This tertiary amine side chain presents a distinct chemical feature that could lead to cross-reactivity with other amino-functionalized compounds or, conversely, distinguish it immunologically from simple alkyl acrylates.

The following diagram illustrates the haptenation process, the critical first step in sensitization.

Haptenation cluster_skin Skin Layer E3DA This compound (Low MW Hapten) Protein Endogenous Skin Protein (e.g., Albumin, Cytokeratins) E3DA->Protein Covalent Binding (Michael Addition) Complex Immunogenic Hapten-Carrier Complex Protein->Complex APC Antigen Presenting Cell (e.g., Langerhans Cell) Complex->APC Uptake & Processing TCell T-Cell Priming & Sensitization APC->TCell Presentation to T-Cell PatchTesting cluster_prep Preparation cluster_app Application & Reading cluster_interp Interpretation Select Select & Screen Participants Prepare Prepare Allergens (e.g., 0.1% in Petrolatum) Select->Prepare Apply Apply Patches (48h Occlusion) Prepare->Apply Remove Remove Patches Apply->Remove Read1 Initial Reading (D2) Remove->Read1 Read2 Delayed Reading (D4) Read1->Read2 Read3 Final Reading (D7) Read2->Read3 Score Score Reactions (ICDRG Scale) Read3->Score Analyze Analyze Data for Cross-Reactivity Score->Analyze

Caption: Standardized Workflow for Allergic Contact Dermatitis Patch Testing.

Step-by-Step Methodology:

  • Subject Recruitment:

    • Recruit two cohorts: (a) healthy volunteers with no known acrylate allergy, and (b) volunteers with a confirmed, pre-existing allergy to a specific acrylate (e.g., HEMA or EA), diagnosed by a dermatologist.

    • Obtain informed consent from all participants. The study must be approved by an Institutional Review Board (IRB).

  • Allergen Preparation:

    • Prepare dilutions of this compound and comparator acrylates (see table above) in white petrolatum.

    • Rationale: Petrolatum is an inert vehicle that ensures consistent skin contact.

    • A starting concentration of 0.1% (w/w) is recommended for novel acrylates, consistent with levels used for compounds like ethyl acrylate. [1][6]A vehicle-only control (petrolatum) must be included.

  • Patch Application:

    • Apply approximately 20 mg of each allergen preparation to a separate chamber in a standardized patch test panel (e.g., Finn Chambers® on Scanpor® tape).

    • Apply the panels to the upper back of the participants.

    • Instruct participants to avoid getting the area wet and to avoid activities that cause excessive sweating.

  • Reading and Scoring:

    • Remove the patches after 48 hours (Day 2). Allow the skin to rest for 30-60 minutes before the first reading.

    • Conduct subsequent readings on Day 4 and Day 7.

    • Score reactions according to the International Contact Dermatitis Research Group (ICDRG) criteria:

      • - : Negative reaction

      • ?+ : Doubtful reaction (faint erythema)

      • + : Weak positive (erythema, infiltration, possibly papules)

      • ++ : Strong positive (erythema, infiltration, papules, vesicles)

      • +++ : Extreme positive (intense erythema, infiltration, coalescing vesicles, bullae)

      • IR : Irritant reaction (sharp demarcation, glazed appearance, or necrosis)

  • Data Interpretation:

    • Primary Sensitization: A positive reaction to this compound in the healthy volunteer cohort indicates sensitizing potential.

    • Cross-Reactivity: A positive reaction to this compound in the cohort with a known acrylate allergy (e.g., to HEMA) strongly suggests cross-reactivity.

Protocol 2: Competitive ELISA for Antibody Cross-Reactivity

While ACD is primarily T-cell mediated, humoral responses (antibodies) can also be generated against haptens and serve as a valuable in vitro tool for quantifying cross-reactivity. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the ideal format for detecting antibodies against small molecules.

Causality and Trustworthiness: The principle of a competitive ELISA is that free hapten in a sample will compete with a hapten-protein conjugate immobilized on the ELISA plate for binding to a limited amount of specific antibody. [7]A higher concentration of cross-reactive hapten in the sample results in less antibody binding to the plate, and thus a weaker signal. This inverse relationship provides a quantitative measure of binding affinity. The choice of carrier protein for immunization (e.g., KLH) and for plate coating (e.g., BSA) must be different to avoid detecting antibodies against the carrier protein itself. [8]

CompetitiveELISA Coat 1. Coat Plate (Hapten-BSA Conjugate) Block 2. Block Plate (e.g., BSA, Casein) Coat->Block Incubate 3. Incubate: Antibody + Sample/Standard Block->Incubate Wash1 4. Wash Incubate->Wash1 Detect 5. Add Secondary Ab (Enzyme-conjugated) Wash1->Detect Wash2 6. Wash Detect->Wash2 Substrate 7. Add Substrate Wash2->Substrate Read 8. Read Absorbance Substrate->Read

Caption: Workflow for a Competitive ELISA to Detect Anti-Hapten Antibodies.

Step-by-Step Methodology:

  • Hapten-Carrier Conjugate Synthesis:

    • Synthesize two conjugates:

      • Immunogen: this compound conjugated to Keyhole Limpet Hemocyanin (KLH). KLH is a large, highly immunogenic protein ideal for generating a robust antibody response.

      • Coating Antigen: this compound conjugated to Bovine Serum Albumin (BSA).

    • Rationale: Using different carriers for immunization and coating ensures the assay detects anti-hapten antibodies, not anti-carrier antibodies. [8][9]

  • Antibody Generation:

    • Immunize host animals (e.g., rabbits or mice) with the E3DA-KLH immunogen to generate polyclonal or monoclonal anti-E3DA antibodies. This is a complex process involving a specific immunization schedule and subsequent purification of antibodies from serum.

  • ELISA Procedure:

    • Coating: Coat the wells of a 96-well microtiter plate with the E3DA-BSA conjugate and incubate overnight at 4°C. [10] * Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound conjugate.

    • Blocking: Add a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well to prevent non-specific binding of antibodies to the plate surface. Incubate for 1-2 hours at room temperature. [9] * Competition:

      • Prepare a standard curve using known concentrations of free this compound.

      • Prepare solutions of the comparator acrylates (EA, HEMA, etc.) to test for cross-reactivity.

      • In separate tubes, pre-incubate a fixed, limited amount of the anti-E3DA antibody with either the standard, the test compound, or a blank control.

      • Add these mixtures to the coated and blocked wells. Incubate for 1-2 hours.

    • Detection:

      • Wash the plate thoroughly.

      • Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary anti-E3DA antibody (e.g., Goat Anti-Rabbit IgG-HRP). Incubate for 1 hour.

      • Wash the plate thoroughly.

    • Signal Generation: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP). The enzyme will convert the substrate into a colored product.

    • Stopping and Reading: Stop the reaction with a stop solution (e.g., 2M H₂SO₄) and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Plot the absorbance versus the log of the concentration for the standard curve.

    • Calculate the IC₅₀ value—the concentration of hapten required to inhibit 50% of the antibody binding to the plate.

    • Calculate the cross-reactivity (%) for each comparator compound using the formula:

      • Cross-Reactivity (%) = (IC₅₀ of this compound / IC₅₀ of Comparator) * 100

    • A higher cross-reactivity percentage indicates a greater ability of the comparator compound to bind to the anti-E3DA antibody, signifying structural and immunological similarity.

Conclusion and Future Directions

The methodologies outlined in this guide provide a robust, multi-faceted approach to characterizing the cross-reactivity profile of this compound. By combining the clinical relevance of patch testing with the quantitative power of competitive immunoassays, researchers can build a comprehensive understanding of its sensitization potential. This data is not only crucial for regulatory submissions and occupational safety guidelines but also invaluable for guiding the rational design of next-generation acrylate-based materials with improved safety profiles. The principles and protocols described herein are adaptable and serve as a foundational framework for the immunological assessment of any novel hapten.

References

  • DermNet. (n.d.). Allergy to acrylates. Retrieved from [Link]

  • Occupational Dermatology Research and Education Centre. (n.d.). Patch Testing For Allergy To Acrylic Nails. Retrieved from [Link]

  • Stingeni, L., et al. (2024). Acrylate and methacrylate allergy: When is patch testing with acrylic acid recommended?. Contact Dermatitis. Retrieved from [Link]

  • Adler, B. L., & Jacob, S. E. (2023). Tackling Acrylate Allergy: The Sticky Truth. Cutis. Retrieved from [Link]

  • American Academy of Allergy, Asthma & Immunology. (2020). Contact dermatitis to adhesive. Retrieved from [Link]

  • Lessard, J., & Griot-Wenk, M. (1982). A modified ELISA technique for anti-hapten antibodies. Journal of Immunological Methods. Retrieved from [Link]

  • Gnear, S. E., et al. (1985). ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates. Journal of Immunological Methods. Retrieved from [Link]

  • NIOSH. (2011). NIOSH Skin Notation Profiles: Ethyl Acrylate. Centers for Disease Control and Prevention. Retrieved from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]

  • van der Voort, E. A., et al. (n.d.). Cross-reactions of multifunctional methacrylates and acrylates. ACTA Odontologica Scandinavica. Retrieved from [Link]

  • Haz-Map. (n.d.). 2-(Diethylamino)ethyl acrylate. Retrieved from [Link]

  • Gawlik, R. (2020). Acrylates as a significant cause of allergic contact dermatitis: new sources of exposure. Postepy Dermatologii i Alergologii. Retrieved from [Link]

  • Giner, E. G., et al. (2014). Allergic contact dermatitis due to acrylates in acrylic gel nails: a report of 3 cases. Actas Dermo-Sifiliográficas. Retrieved from [Link]

  • Al-Shehri, M. M., et al. (2019). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. PLOS ONE. Retrieved from [Link]

  • Basketter, D. A., et al. (2007). Comparative analysis of skin sensitization potency of acrylates (methyl acrylate, ethyl acrylate, butyl acrylate, and ethylhexyl acrylate) using the local lymph node assay. Contact Dermatitis. Retrieved from [Link]

  • Assay Genie. (n.d.). Complete ELISA Guide: Get Reliable Results Every Time. Retrieved from [Link]

  • Tanii, H., & Hayashi, H. (2008). Evaluation of potential human carcinogenicity of the synthetic monomer ethyl acrylate. Regulatory Toxicology and Pharmacology. Retrieved from [Link]

  • Aalto-Korte, K., & Alanko, K. (2010). Occupational methacrylate and acrylate allergy--cross-reactions and possible screening allergens. Contact Dermatitis. Retrieved from [Link]

  • Shutt, A. L., & Taylor, J. S. (2010). Acrylate Contact Allergy: Patient Characteristics and Evaluation of Screening Allergens. Dermatitis. Retrieved from [Link]

  • Steunebrink, I. M., et al. (2024). Contact allergy to acrylate-containing nail cosmetics: A retrospective 8-year study. Contact Dermatitis. Retrieved from [Link]

  • Aalto-Korte, K., & Alanko, K. (2010). Occupational methacrylate and acrylate allergy - Cross-reactions and possible screening allergens. Contact Dermatitis. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Ethyl 3-(diethylamino)acrylate: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This guide provides a comprehensive framework for the proper disposal of Ethyl 3-(diethylamino)acrylate, a compound belonging to the acrylate ester and tertiary amine chemical families. It is imperative for all laboratory personnel to recognize that the safe handling and disposal of any chemical is paramount. This document is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to manage this chemical waste stream responsibly, ensuring both personal safety and environmental compliance.

Part 1: Core Directive - Understanding the Chemical Profile

Before initiating any disposal protocol, a thorough understanding of the chemical's properties and associated hazards is essential. This compound is an organic compound that combines the functionalities of an acrylate ester and a tertiary amine. This dual nature informs its reactivity and potential hazards, which are critical considerations for its disposal.

Acrylate Esters: This class of compounds is known for its potential to polymerize, sometimes vigorously, when exposed to heat, light, or certain initiators. They are also often associated with skin and respiratory sensitization.[1]

Tertiary Amines: Tertiary amines can act as catalysts and may have a strong, distinct odor. Their basic nature means they will react with acids, and they can also be combustible.

Given these characteristics, the disposal of this compound must be approached with a strategy that mitigates risks of uncontrolled reactions and exposure.

Part 2: Scientific Integrity & Logic - A Step-by-Step Disposal Protocol

The following protocol is a self-validating system designed to ensure safety and compliance at each stage of the disposal process. The causality behind each step is explained to foster a deeper understanding of the necessary precautions.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

The importance of appropriate PPE cannot be overstated. The potential for skin and eye irritation, as well as allergic reactions, necessitates stringent protective measures.

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[2]

  • Hand Protection: Use compatible chemical-resistant gloves. Nitrile or butyl rubber gloves are often recommended for handling acrylates, but always consult the glove manufacturer's compatibility chart for the specific chemical.[2]

  • Body Protection: A lab coat or chemical-resistant apron is required to prevent skin contact.

  • Respiratory Protection: If working outside of a certified chemical fume hood or if vapors are present, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[2]

Step 2: Waste Segregation and Collection - Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. Mixing incompatible chemicals can lead to dangerous reactions.

  • Designated Waste Container: Dedicate a specific, clearly labeled waste container for this compound. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if mixed with solvents. The date of initial waste accumulation should also be clearly marked.[3][4]

  • Incompatibility: Do not mix this compound waste with the following:

    • Acids: A strong reaction can occur with the tertiary amine group.

    • Oxidizing Agents: These can initiate a vigorous and potentially explosive polymerization of the acrylate group.[2]

    • Other Reactive Chemicals: Consult a chemical compatibility chart or your institution's Environmental Health and Safety (EHS) office for further guidance.

Step 3: Spill Management - Preparedness is Key

In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial absorbent pad to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of the chemical.

  • Collection: Carefully collect the absorbed material and place it into the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (consult your EHS office) and then wash with soap and water. All materials used for cleanup must also be disposed of as hazardous waste.

Step 4: Final Disposal - The Regulated Pathway

The disposal of chemical waste is strictly regulated by federal and local authorities. Adherence to these regulations is mandatory.

  • Hazardous Waste Determination: Based on its characteristics, this compound waste is likely to be classified as hazardous waste. This determination must be officially made by the waste generator.[5]

  • Licensed Disposal Vendor: All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal company. Your institution's EHS office will have established procedures for the pickup and disposal of chemical waste.[6]

  • Incineration: The most common and effective disposal method for organic chemical waste is high-temperature incineration at a permitted facility. This process ensures the complete destruction of the compound.[7]

  • Documentation: Maintain meticulous records of all hazardous waste generated and disposed of, in accordance with EPA regulations. This includes the hazardous waste manifest that tracks the waste from your laboratory to its final disposal site.[4]

Under no circumstances should this compound be disposed of down the drain or in regular trash. [7]

Part 3: Visualization & Formatting

Quantitative Data Summary
PropertyValue/InformationSignificance for Disposal
Chemical Family Acrylate Ester, Tertiary AminePotential for polymerization, reactivity with acids and oxidizers.
Physical State Likely a liquid at room temperature.Requires a sealed, compatible container for collection.
Hazards Potential skin and eye irritant, sensitizer. Combustible.Dictates the required level of Personal Protective Equipment (PPE).
Incompatibilities Acids, Oxidizing Agents.Strict segregation from these materials is essential to prevent dangerous reactions.
Experimental Protocol: Small-Scale Waste Neutralization (For Illustrative Purposes Only)

Disclaimer: This protocol is a generalized example and should not be performed without a specific risk assessment and approval from your institution's EHS department. The neutralization of reactive chemicals can be hazardous.

Objective: To stabilize small residual amounts of this compound in laboratory glassware before final rinsing and disposal of the rinsate as hazardous waste.

Methodology:

  • Preparation: In a certified chemical fume hood, ensure all appropriate PPE is worn.

  • Initial Rinse: Rinse the contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone) to dissolve the residual this compound.

  • Collection: Collect this initial rinsate in the designated hazardous waste container for this compound.

  • Secondary Rinse: A subsequent rinse with a small amount of a high-boiling point, non-reactive solvent can be performed to remove any remaining traces. This rinsate must also be collected as hazardous waste.

  • Final Cleaning: Once the glassware is free of visible chemical residue, it can be washed with soap and water.

Logical Workflow for Disposal

Sources

Mastering Safety: A Researcher's Guide to Handling Ethyl 3-(diethylamino)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. However, the laboratory environment demands an unwavering commitment to safety, especially when working with reactive chemical compounds. Ethyl 3-(diethylamino)acrylate is one such compound that requires meticulous handling and a thorough understanding of its potential hazards. This guide, moving beyond a simple checklist, provides an in-depth, procedural framework for the safe utilization of this compound, ensuring that your groundbreaking work is not overshadowed by preventable incidents. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to foster a culture of safety that becomes second nature in your laboratory.

Immediate Safety and Hazard Assessment

This compound is a chemical that demands respect. According to its Safety Data Sheet (SDS), it is classified as a substance that can be fatal if it comes into contact with the skin , causes severe skin burns and eye damage , and is harmful if swallowed [1]. These classifications underscore the critical importance of appropriate personal protective equipment (PPE) and stringent handling protocols. The primary routes of exposure are through skin contact, eye contact, and ingestion[2].

Core Hazard Summary
Hazard ClassificationDescriptionSource
Acute Dermal Toxicity Fatal in contact with skin.[1]
Skin Corrosion/Irritation Causes severe skin burns.[1]
Serious Eye Damage/Irritation Causes serious eye damage.[1]
Acute Oral Toxicity Harmful if swallowed.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The causality behind these recommendations is to create a complete barrier between you and the chemical, preventing any potential for exposure.

Eye and Face Protection:

  • Chemical Safety Goggles: These should be your minimum standard. They must be worn at all times when in the vicinity of the chemical, even if you are not directly handling it.

  • Face Shield: In situations with a higher risk of splashing, such as during transfers of larger quantities or when reactions are being performed, a face shield worn over safety goggles is essential for full facial protection.

Skin Protection:

  • Gloves: Due to the high dermal toxicity, selecting the right gloves is critical. Nitrile rubber gloves are a suitable option; however, it is crucial to avoid natural rubber and PVC gloves, as the latter can absorb acrylates[3]. Always inspect gloves for any signs of degradation before use and replace them immediately if compromised. Double gloving is a recommended practice to provide an additional layer of protection.

  • Lab Coat: A standard lab coat is required for all routine procedures.

  • Chemical-Resistant Apron or Suit: For tasks with a significant risk of splashing or exposure, a permeation-resistant apron or a full chemical suit should be worn over your lab coat[3].

Respiratory Protection:

  • Engineering Controls: The primary method for respiratory protection is to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[4].

  • Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Operational Plans: From Receipt to Disposal

A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage

Upon receipt, inspect the container for any signs of damage or leakage. The container should be tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents[2][5]. The storage area should be clearly labeled with the appropriate hazard warnings.

Handling and Experimental Workflows

All handling of this compound should be conducted within a chemical fume hood to minimize the risk of inhalation exposure[5]. Ensure that an eyewash station and a safety shower are readily accessible and in good working order[5].

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_transfer Carefully Transfer Chemical Inside Fume Hood prep_materials->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction handle_cleanup Clean Work Area and Equipment handle_reaction->handle_cleanup post_ppe Remove and Dispose of Contaminated PPE handle_cleanup->post_ppe post_store Return Chemical to Secure Storage handle_cleanup->post_store post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is critical to mitigating harm.

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes[6]. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids[6]. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration[6]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water[2]. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

For a minor spill within a chemical fume hood, trained personnel wearing appropriate PPE can manage the cleanup.

Chemical Spill Response Protocol

spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues and Supervisor spill->alert ppe Don Appropriate PPE (Gloves, Goggles, Respirator if necessary) alert->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste According to Protocol decontaminate->dispose

Caption: A step-by-step guide for responding to a chemical spill.

For larger spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical final step in its safe handling.

  • Chemical Waste: Unused or waste this compound must be disposed of as hazardous waste. It should be collected in a clearly labeled, sealed container. Disposal should be carried out through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[4]. Do not discharge to sewer systems[4].

  • Contaminated Materials: All PPE, absorbent materials from spills, and any other items that have come into contact with this compound should be collected in a sealed, labeled container and disposed of as hazardous chemical waste[4].

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed containers can then be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill[4].

By integrating these detailed safety protocols into your daily laboratory practices, you can confidently advance your research while ensuring a safe and secure working environment for all.

References

  • Ethyl Acrylate. (2016, March 24). Chemwatch. Retrieved from [Link]

  • MSDS Ethyl Acrylate. Ayers international. Retrieved from [Link]

  • AgiSyn 2852 SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • Ethyl Acrylate. (2023, October 25). SasolTechData.com. Retrieved from [Link]

  • ETHYL ACRYLATE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.